1-Benzyl-4-oxocyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNJCLUMOVAEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482460 | |
| Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56868-12-3 | |
| Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-4-oxocyclohexanecarboxylic acid chemical properties
An In-depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a multifaceted organic compound featuring a unique combination of three key functional groups: a benzyl group, a cyclohexanone core, and a carboxylic acid. This arrangement provides a rigid, three-dimensional scaffold that is of significant interest to researchers in medicinal chemistry and organic synthesis. The presence of a quaternary carbon center substituted with both a carboxylic acid and a benzyl group, combined with a ketone at the 4-position, offers multiple points for chemical modification and derivatization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.
Molecular Structure and Physicochemical Properties
The structural foundation of this compound dictates its chemical behavior and potential utility.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name : 1-benzyl-4-oxocyclohexane-1-carboxylic acid
-
Synonyms : 4-Oxo-1-benzylcyclohexanecarboxylic acid
Structural Features
The molecule's architecture is characterized by a cyclohexane ring with a ketone at the C4 position. The C1 position is a quaternary center, covalently bonded to both a benzyl group and a carboxylic acid. This structure prevents epimerization at the C1 position, providing a stable stereochemical anchor.
References
An In-Depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a rigid cyclohexanone core, a carboxylic acid handle for further derivatization, and a benzyl group, provides a unique three-dimensional framework that is attractive for designing novel therapeutic agents. The cyclohexanone moiety can serve as a scaffold for creating constrained analogs of bioactive molecules, while the carboxylic acid group allows for amide coupling or esterification, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of this compound in drug discovery, drawing upon established chemical principles and the biological activities of structurally related molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 56868-12-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆O₃ | [1][3] |
| Molecular Weight | 232.28 g/mol | [1][2][3] |
| Physical Form | Solid, semi-solid, or liquid | [2] |
| Purity | Typically >95% | [2][3] |
| Storage | Sealed in a dry, room temperature environment | [2] |
| InChI Key | NCNJCLUMOVAEAK-UHFFFAOYSA-N | [2] |
Proposed Synthesis: A Practical Approach
Causality Behind Experimental Choices
The choice of starting material, ethyl 4-oxocyclohexanecarboxylate, is strategic due to its commercial availability and the presence of the key 4-oxocyclohexane core. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated alkylation of the ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the regioselective deprotonation of the ketone at the α-carbon, forming the thermodynamically favored enolate. Benzyl bromide is a reactive electrophile that readily undergoes SN2 reaction with the enolate. Finally, saponification under basic conditions followed by acidic workup will hydrolyze the ester to the desired carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Alkylation of Ethyl 4-oxocyclohexanecarboxylate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Addition of Ketone: Dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, ethyl 1-benzyl-4-oxocyclohexanecarboxylate, by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl 1-benzyl-4-oxocyclohexanecarboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Isolation: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of various classes of therapeutic agents. While direct biological activity data for this specific compound is limited in the public domain, the applications of its structural analogs provide strong indicators of its potential utility.
As a Scaffold for Anti-inflammatory and Anticancer Agents
Cyclohexanecarboxylic acid derivatives have been investigated for their anti-inflammatory and antiproliferative activities. For instance, certain derivatives have shown the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.[4] Furthermore, biphenyl carboxylic acids, which share the feature of a carboxylic acid attached to a cyclic core, have been synthesized and evaluated as anticancer agents.[5] The rigid cyclohexanone core of this compound could be exploited to design novel inhibitors of enzymes or protein-protein interactions implicated in inflammation and cancer.
Intermediate in the Synthesis of Bioactive Molecules
The carboxylic acid functionality of this molecule makes it an ideal precursor for the synthesis of more complex drug candidates. For example, it can be readily converted to amides, which are prevalent in a wide range of pharmaceuticals. A related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a key intermediate in the synthesis of potent narcotic analgesics.[6] This highlights the potential of this compound to serve as a starting material for the development of novel therapeutics targeting the central nervous system and other disease areas.
Caption: Potential applications of this compound in drug discovery.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. Its straightforward proposed synthesis and versatile chemical handles make it an attractive starting point for the generation of diverse chemical libraries. Future research should focus on the validation of the proposed synthetic route and the exploration of the biological activities of this compound and its derivatives. Screening against a panel of disease-relevant targets, such as kinases, proteases, and nuclear receptors, could unveil novel therapeutic applications for this intriguing molecule.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to the development of new therapeutic agents. Among the myriad of structures, carbocyclic rings offer a versatile platform for the design of compounds with specific conformational constraints and biological activities. This guide provides a comprehensive technical overview of 1-benzyl-4-oxocyclohexanecarboxylic acid, a molecule of significant interest due to its unique structural features that combine a flexible benzyl group with a semi-rigid cyclohexanone-carboxylic acid core. As a Senior Application Scientist, this document aims to synthesize foundational chemical principles with practical, field-proven insights into the molecular architecture and potential applications of this compound, particularly for professionals engaged in the intricate process of drug design and development.
Introduction to this compound: A Scaffold of Interest
This compound, with the Chemical Abstracts Service (CAS) number 56868-12-3, is a disubstituted cyclohexane derivative.[1] Its molecular formula is C14H16O3, and it has a molecular weight of 232.28 g/mol .[1][2] The structure is characterized by a benzyl group and a carboxylic acid moiety attached to the same carbon (C1) of a cyclohexane ring, with a ketone functional group at the C4 position. This unique arrangement of functional groups imparts a combination of rigidity and flexibility, making it an attractive scaffold for medicinal chemistry explorations. The carboxylic acid group provides a handle for forming salts to improve solubility or for derivatization into esters and amides, while the ketone offers a site for further chemical modifications.[3] The benzyl group can engage in hydrophobic and aromatic interactions within biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56868-12-3 | [1] |
| Molecular Formula | C14H16O3 | [1][2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| IUPAC Name | 1-benzyl-4-oxocyclohexane-1-carboxylic acid | [2] |
| Appearance | White to off-white solid (typical) | [1] |
Elucidation of the Molecular Structure
The functionality and biological activity of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the interplay between the cyclohexane ring conformation and the orientations of the benzyl and carboxyl substituents is critical.
Conformational Analysis
The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of this compound, the bulky benzyl and carboxylic acid groups at the C1 position will have a significant influence on the conformational equilibrium. It is expected that the chair conformation where the substituents can occupy equatorial positions to minimize steric hindrance would be favored. However, the geminal disubstitution at C1 introduces additional steric considerations.
While a specific crystal structure for this compound is not publicly available, X-ray crystallography studies of related 4-oxocyclohexanecarboxylic acid derivatives and other substituted cyclohexanones provide valuable insights into the likely bond lengths, angles, and ring conformation.[4]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure and providing details about the chemical environment of the atoms.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene protons, and a series of multiplets for the diastereotopic methylene protons of the cyclohexane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the benzyl and carboxyl groups, the carbonyl carbon of the ketone (typically δ > 200 ppm), and the methylene carbons of the cyclohexane ring. The carboxyl carbon would also have a characteristic chemical shift in the δ 170-180 ppm range.
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretching of the ketone would be observed in a similar region, potentially leading to a broad or overlapping carbonyl absorption.[3]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]+• would be expected at m/z 232. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the benzyl group, and other characteristic cleavages of the cyclohexane ring. While a specific mass spectrum for this compound is not publicly available, analysis of related compounds can provide an expected fragmentation pattern.[9][10][11]
Synthesis and Reactivity
A detailed, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be envisioned through established organic chemistry reactions. A plausible synthetic route could involve the benzylation of a 4-oxocyclohexanecarboxylate ester followed by hydrolysis. For instance, the synthesis of the related compound tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate, indicating the commercial availability of suitable starting materials.[12] A general procedure for the synthesis of benzyl-α,β-unsaturated carboxylic esters from the corresponding acids and benzyl bromide has also been reported, showcasing a relevant transformation.[13]
The reactivity of this molecule is governed by its three functional groups:
-
Carboxylic Acid: Can undergo esterification, amidation, and reduction.
-
Ketone: Can be reduced to an alcohol, undergo nucleophilic addition, or be used in condensation reactions.
-
Benzyl Group: The aromatic ring can undergo electrophilic substitution, although the conditions would need to be carefully controlled to avoid reactions at the other functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold holds potential in drug discovery due to the combination of a rigid core and flexible substituents, which can be tailored to interact with specific biological targets. The carboxylic acid group is a common feature in many drugs, as it can participate in hydrogen bonding and salt bridge interactions with protein targets.[3][14]
While there are no specific drugs in the market based on this exact scaffold, derivatives of cyclohexanecarboxylic acid have shown a range of biological activities, including antiproliferative and anti-inflammatory effects.[15] The benzyl group is also a prevalent moiety in many biologically active compounds.[16] The combination of these features in a single molecule makes it a promising starting point for the design of novel inhibitors for various enzymes and receptors.
For instance, this scaffold could be explored for the development of inhibitors for enzymes where a hydrophobic pocket (to accommodate the benzyl group) is adjacent to a positively charged residue (to interact with the carboxylic acid).
Below is a conceptual workflow for utilizing this scaffold in a drug discovery program.
Caption: A conceptual workflow for a scaffold-based drug discovery program.
Conclusion and Future Perspectives
This compound represents a structurally intriguing and synthetically accessible scaffold for the development of novel chemical entities with potential therapeutic applications. Its combination of a semi-rigid carbocyclic core with key functional groups for molecular recognition and further chemical modification makes it a valuable building block for medicinal chemists. While detailed experimental data on this specific molecule is sparse in the public domain, this guide has synthesized available information and provided a scientifically grounded perspective on its structure, potential synthesis, and applications. Future research efforts focused on the synthesis and biological evaluation of derivatives based on this scaffold are warranted and could lead to the discovery of novel drug candidates.
References
- 1. This compound | 56868-12-3 [sigmaaldrich.com]
- 2. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxyla… [ouci.dntb.gov.ua]
- 11. govinfo.gov [govinfo.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and mechanistic underpinnings for the formation of 1-benzyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles governing its synthesis. We will explore two primary plausible synthetic strategies: the Robinson Annulation and the Dieckmann Condensation, offering detailed mechanistic insights and step-by-step experimental protocols. The discussion is grounded in established organic chemistry principles, supported by authoritative references, and visualized through detailed diagrams to facilitate a deeper understanding of the molecular transformations.
Introduction and Significance
This compound[1] is a bifunctional organic molecule featuring a cyclohexanone ring, a carboxylic acid, and a benzyl substituent at the alpha position to the carboxyl group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The cyclohexanone moiety can undergo a variety of transformations, while the carboxylic acid provides a handle for amide bond formation or other derivatizations. The benzyl group can influence the molecule's lipophilicity and steric properties, which is of particular importance in the design of bioactive compounds.
A thorough understanding of the formation mechanism of this and related structures is paramount for optimizing existing synthetic routes and developing novel analogs with tailored properties. This guide will provide the necessary foundational knowledge for researchers to confidently approach the synthesis of this and similar scaffolds.
Plausible Synthetic Pathways and Mechanistic Discussion
The formation of the this compound core can be approached through several established carbon-carbon bond-forming strategies. Here, we will delve into two of the most logical and versatile methods: a modified Robinson Annulation approach and a pathway centered around the Dieckmann Condensation.
Pathway A: The Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Sir Robert Robinson in 1935, that creates a six-membered ring by combining a Michael addition with an aldol condensation.[2][3][4] Typically, this reaction involves the condensation of a ketone with an α,β-unsaturated ketone to form a cyclohexenone.[4] For the synthesis of our target molecule, a modified approach starting with a benzyl-substituted Michael donor is proposed.
2.1.1. Mechanistic Rationale
The overall strategy involves the reaction of a benzyl-substituted β-ketoester (as the Michael donor) with a suitable α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. The subsequent intramolecular aldol condensation and eventual modification of the resulting cyclohexenone will lead to the desired product.
The key steps are as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from the benzyl-substituted β-ketoester to form a resonance-stabilized enolate. This enolate serves as the nucleophile in the subsequent Michael addition.[2][5]
-
Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[3][6]
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, an enolate is formed from the newly introduced ketone, which then attacks the ester carbonyl in an intramolecular fashion to form a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield a cyclohexenone derivative.
-
Subsequent Modifications: The resulting intermediate would require further steps, such as reduction of the double bond and hydrolysis of the ester followed by decarboxylation, to arrive at the final product.
2.1.2. Visualizing the Robinson Annulation Pathway
References
A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS No. 56868-12-3; Molecular Formula: C₁₄H₁₆O₃).[1] As a compound of interest in synthetic chemistry and potentially for drug development scaffolds, rigorous structural confirmation is paramount. This document outlines the detailed theoretical basis and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide establishes the expected spectral characteristics derived from first principles and spectral correlation data. It is intended for researchers and quality control professionals requiring a robust analytical protocol for structural verification and purity assessment.
Introduction and Molecular Structure
This compound is a bifunctional molecule containing a carboxylic acid, a ketone, a substituted cyclohexane ring, and a benzyl group. This unique combination of moieties presents a distinct spectroscopic fingerprint. The structural integrity of each component must be verified to ensure the compound's identity and purity, which is a critical step in any research or development pipeline. The inherent chirality at the C1 position and the conformational dynamics of the cyclohexane ring add layers of complexity that can be effectively probed using the techniques described herein.
The primary objective of this guide is to provide a self-validating system of analysis. By predicting the spectral output and then comparing it against experimentally acquired data, a scientist can achieve a high degree of confidence in their material.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Recommended Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width from 0 to 220 ppm.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (>1024) are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Predicted ¹H NMR Spectral Data
The structure suggests 6 distinct proton environments. The causality for these predictions lies in the electronic environment and proximity to electron-withdrawing groups (carbonyl, carboxyl) and the aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water.[2] |
| ~7.20 - 7.40 | Multiplet | 5H | C₆H ₅- | Protons on the monosubstituted benzene ring typically appear in this region. |
| ~2.90 | Singlet | 2H | -CH ₂-Ph | The benzylic protons are adjacent to the aromatic ring and the quaternary C1, appearing as a singlet. |
| ~2.20 - 2.60 | Multiplet | 4H | -CH ₂-CO-CH ₂- | Protons on C3 and C5 are alpha to the ketone carbonyl group, leading to deshielding. They are expected to be complex multiplets due to coupling with protons on C2 and C6. |
| ~1.90 - 2.10 | Multiplet | 4H | -CH ₂-C(Bn)(COOH)-CH ₂- | Protons on C2 and C6 are adjacent to the substituted C1 and couple with the protons on C3 and C5, resulting in complex multiplets. |
Predicted ¹³C NMR Spectral Data
The molecule has 11 unique carbon environments (some aromatic carbons may overlap). Chemical shifts are predicted based on standard correlation tables and the inductive effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~210 | C4 | The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[2] |
| ~175-180 | C8 (COOH) | The carboxylic acid carbonyl carbon is also significantly deshielded, but typically appears upfield from a ketone.[2] |
| ~137 | C9 (Aryl C-ipso) | The quaternary carbon of the benzene ring attached to the benzylic methylene group. |
| ~130 | C10/C14 (Aryl C-ortho) | Aromatic CH carbons ortho to the substituent. |
| ~128 | C11/C13 (Aryl C-meta) | Aromatic CH carbons meta to the substituent. |
| ~127 | C12 (Aryl C-para) | Aromatic CH carbon para to the substituent. |
| ~50-55 | C1 | The quaternary carbon of the cyclohexane ring, substituted with two electron-withdrawing groups. |
| ~45 | C7 (CH₂-Ph) | The benzylic carbon. |
| ~38 | C3 / C5 | Carbons alpha to the ketone carbonyl. |
| ~30 | C2 / C6 | Carbons beta to the ketone carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and ketone groups.
Recommended Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., acetone), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the mid-IR range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal or salt plate immediately before the sample spectrum and perform an automatic background subtraction.
-
Predicted IR Absorption Bands
The presence of hydrogen bonding in the carboxylic acid dimer is the primary causal factor for the extremely broad O-H absorption, a hallmark of this functional group.
| Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibration Type | Functional Group |
| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (dimer)[2] |
| ~3030 | Medium, Sharp | C-H stretch (sp²) | Aromatic Ring |
| 2850 - 2960 | Medium, Sharp | C-H stretch (sp³) | Cyclohexane & Benzyl CH₂ |
| ~1710 | Strong, Sharp | C=O stretch | Ketone & Carboxylic Acid Dimer[2] |
| ~1600, ~1495, ~1450 | Medium to Weak, Sharp | C=C stretch | Aromatic Ring |
| 1210 - 1320 | Strong | C-O stretch | Carboxylic Acid |
| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Note: The two C=O stretches (ketone and acid) may overlap significantly to form a single, intense, possibly broadened peak around 1710 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Recommended Experimental Protocol: MS
-
Ionization Technique: Electrospray Ionization (ESI) is highly suitable for this polar, acidic molecule. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be tested.
-
Sample Introduction: Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and infuse it directly or via Liquid Chromatography (LC).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.
-
Data Acquisition:
-
Acquire data over a mass-to-charge (m/z) range of 50-500 Da.
-
For fragmentation studies (MS/MS), select the molecular ion peak as the precursor and apply collision-induced dissociation (CID).
-
Predicted Mass Spectrometry Data
The molecular weight of C₁₄H₁₆O₃ is 232.28 g/mol . The predicted fragmentation is based on the stability of the benzyl cation and neutral losses common to carboxylic acids.
| Predicted m/z | Ion Formula | Rationale |
| 233.1172 | [C₁₄H₁₇O₃]⁺ | [M+H]⁺ : Protonated molecular ion (Positive ESI mode). |
| 255.0991 | [C₁₄H₁₆O₃Na]⁺ | [M+Na]⁺ : Sodium adduct, common in ESI (Positive mode). |
| 231.1027 | [C₁₄H₁₅O₃]⁻ | [M-H]⁻ : Deprotonated molecular ion (Negative ESI mode). |
| 187.1077 | [C₁₃H₁₅O]⁺ | [M-COOH]⁺ : Loss of the carboxyl group as a radical (45 Da). |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion : Cleavage of the benzyl group, a very stable and common fragment. |
Integrated Analytical Workflow
A robust analysis relies on the convergence of data from multiple techniques. The workflow below illustrates a logical progression from sample receipt to final structural confirmation.
Figure 2: Recommended workflow for spectroscopic analysis.
Conclusion
The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. This guide provides the foundational protocols and predicted spectral data necessary for researchers to confidently acquire and interpret their own experimental results. By comparing acquired data to these theoretically derived values for chemical shifts, absorption frequencies, and mass-to-charge ratios, one can achieve unambiguous confirmation of the molecular structure, ensuring the quality and integrity of the material for its intended application.
References
1-Benzyl-4-oxocyclohexanecarboxylic acid 1H NMR and 13C NMR spectra
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyl-4-oxocyclohexanecarboxylic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As Senior Application Scientists, we move beyond simple data reporting to explain the causal relationships between the molecule's intricate three-dimensional structure and its spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and data validation for complex small molecules.
Introduction: The Structural Landscape
This compound is a molecule of significant synthetic interest, featuring a unique combination of functional groups: a benzyl moiety, a cyclohexanone ring, and a carboxylic acid. This trifecta of functionalities creates a complex electronic environment, making NMR spectroscopy the ideal tool for unambiguous structural elucidation. The cyclohexanone ring introduces conformational rigidity, while the quaternary carbon atom (C1) serves as a key stereochemical anchor, influencing the magnetic environments of adjacent protons. Understanding these interactions is paramount for confirming chemical identity and purity.
This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by empirical data from analogous structures.
Caption: Molecular structure of this compound.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.
Predicted ¹H Chemical Shifts and Assignments
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Rationale & Key Insights |
| Carboxylic Acid | H-acid | 10.0 - 13.0 | Broad Singlet (br s) | This proton is highly deshielded due to its attachment to an electronegative oxygen and its participation in hydrogen bonding. Its signal is often broad and its chemical shift is highly dependent on solvent and concentration.[1][2][3] A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.[1] |
| Aromatic | H-9, H-10, H-11, H-12, H-13 | 7.20 - 7.40 | Multiplet (m) | These protons are deshielded by the anisotropic effect of the benzene ring's π-electron system, causing them to resonate significantly downfield.[4] |
| Benzylic | H-7 | ~ 2.8 - 3.2 | Singlet (s) or AB Quartet | These protons are adjacent to the electron-withdrawing phenyl ring, placing them in the benzylic region.[5][6] Due to the chiral center at C1, these two protons are diastereotopic and could appear as a complex multiplet (an AB quartet), although they often appear as a singlet if the chiral influence is minimal.[7] |
| Cyclohexane (α to C=O) | H-3, H-5 | ~ 2.2 - 2.6 | Multiplet (m) | Protons alpha to a carbonyl group are deshielded due to the inductive effect of the carbonyl oxygen.[1][3] Complex splitting is expected due to coupling with adjacent methylene protons. |
| Cyclohexane (β to C=O) | H-2, H-6 | ~ 1.8 - 2.2 | Multiplet (m) | These protons are further from the deshielding influence of the carbonyl and carboxyl groups, thus appearing further upfield compared to H-3 and H-5. |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.
Predicted ¹³C Chemical Shifts and Assignments
| Carbon(s) | Label | Predicted δ (ppm) | Rationale & Key Insights |
| Ketone Carbonyl | C-4 | 208 - 215 | The sp² hybridized carbonyl carbon of the ketone is highly deshielded and appears furthest downfield.[8][9] |
| Carboxylic Acid Carbonyl | C-14 | 175 - 182 | This carbonyl carbon is less deshielded than a ketone's due to the resonance contribution from the adjacent hydroxyl oxygen's lone pair, which increases its electron density.[1][8][10] |
| Aromatic (ipso) | C-8 | 135 - 140 | The ipso-carbon, directly attached to the benzyl group, has a distinct chemical shift from the other aromatic carbons. |
| Aromatic (ortho, meta, para) | C-9, C-10, C-11, C-12, C-13 | 126 - 130 | These carbons resonate in the typical aromatic region.[8] |
| Quaternary | C-1 | 45 - 55 | The chemical shift of this quaternary carbon is influenced by the attached benzyl and carboxylic acid groups. |
| Benzylic | C-7 | 40 - 48 | This carbon is attached to the phenyl ring, resulting in a downfield shift compared to a simple alkane. |
| Cyclohexane (α to C=O) | C-3, C-5 | 38 - 45 | These carbons are deshielded by the adjacent ketone carbonyl group.[11][12] |
| Cyclohexane (β to C=O) | C-2, C-6 | 28 - 35 | These carbons are more shielded, appearing upfield relative to the alpha carbons. |
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. This protocol outlines a robust workflow designed to minimize artifacts and ensure data integrity.
Sample Preparation
-
Mass Determination: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13][14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[2][15]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13][16][17] Gently agitate or vortex to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Caption: Experimental workflow for NMR analysis.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[13] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a short pulse delay and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.[13][14]
Conclusion: Synthesizing the Data
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The predicted chemical shifts and coupling patterns are logically derived from the interplay of inductive effects, magnetic anisotropy, and conformational factors inherent to the molecule's structure. By adhering to the rigorous experimental protocols outlined, researchers can generate high-fidelity data, ensuring the confident identification and characterization of this and other complex organic molecules. This guide serves as a testament to the power of NMR spectroscopy when its principles are applied with scientific rigor and experiential insight.
Caption: Key factors influencing NMR chemical shifts.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. spectrabase.com [spectrabase.com]
- 12. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organomation.com [organomation.com]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Theoretical properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid
An In-depth Technical Guide to the Theoretical Properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid
Abstract: This whitepaper provides a detailed examination of the theoretical properties of this compound, a molecule with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis. We will explore its fundamental structural characteristics, including stereochemistry and conformational analysis, which dictate its three-dimensional shape and reactivity. This guide synthesizes core chemical principles to offer predictive insights into the molecule's spectroscopic signatures, electronic properties, and reactivity, providing a robust theoretical foundation for professionals in drug discovery and development.
Introduction and Significance
This compound is a unique bifunctional molecule featuring a rigid cyclohexane core. The C1 position is quaternary, substituted with both a benzyl group and a carboxylic acid, while the C4 position contains a ketone. This specific arrangement of functional groups—a hydrophobic aromatic moiety, an acidic group capable of hydrogen bonding, and a reactive carbonyl—makes it a compelling scaffold. Its structural rigidity, combined with multiple points for chemical derivatization, allows for the precise spatial orientation of pharmacophoric features, a critical aspect in rational drug design. Understanding its intrinsic theoretical properties is paramount to exploiting its full potential in creating novel chemical entities.
Molecular Structure and Stereochemical Landscape
The foundation of the molecule's properties lies in its three-dimensional structure. A comprehensive analysis must consider its basic chemical properties, chirality, and conformational dynamics.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 56868-12-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆O₃ | [2] |
| Molecular Weight | 232.28 g/mol | |
| Physical Form | Solid, Semi-solid, or Liquid | |
| InChIKey | NCNJCLUMOVAEAK-UHFFFAOYSA-N |
Chirality: The Stereocenter at C1
The carbon atom at position 1 (C1) is bonded to four distinct groups:
-
The benzyl group (-CH₂Ph)
-
The carboxylic acid group (-COOH)
-
The C2 carbon of the cyclohexane ring
-
The C6 carbon of the cyclohexane ring
Consequently, C1 is a chiral center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-benzyl-4-oxocyclohexanecarboxylic acid and (S)-1-benzyl-4-oxocyclohexanecarboxylic acid. This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.
Conformational Analysis: The Dominance of the Chair Conformation
The cyclohexane ring is not planar; it adopts several conformations to relieve angle and torsional strain. The chair conformation is overwhelmingly the most stable, with other forms like the twist-boat being at least 5 kcal/mol higher in energy.[4]
For a substituted cyclohexane, the key theoretical consideration is the placement of substituents in either axial or equatorial positions.[5][6] These two arrangements are interconvertible via a process known as a "ring flip."[5]
-
Axial Position: Bonds are parallel to the principal C3 axis of the ring.
-
Equatorial Position: Bonds point outwards from the "equator" of the ring.
The critical principle governing stability is that bulkier substituents preferentially occupy the equatorial position .[4][6][7] This minimizes destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[6][7]
For this compound, both the benzyl and carboxylic acid groups are at C1. The benzyl group is significantly bulkier than the carboxylic acid group. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformer where the large benzyl group is in the equatorial position. The smaller carboxylic acid group would consequently be in the axial position in this most stable arrangement.
Caption: Conformational equilibrium of this compound.
Predicted Spectroscopic Signatures
Theoretical properties can be used to predict the outcomes of common spectroscopic analyses used for structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
~3300-2500 cm⁻¹ (broad): A very broad O-H stretching vibration from the carboxylic acid, indicative of hydrogen bonding.
-
~1715 cm⁻¹ (strong): A C=O stretching vibration from the ketone.
-
~1700 cm⁻¹ (strong): A C=O stretching vibration from the carboxylic acid dimer.
-
~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching from the benzyl group.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the cyclohexane and methylene groups.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
δ 10-12 ppm (singlet, broad): The acidic proton of the carboxylic acid.
-
δ 7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted benzene ring.
-
δ ~2.5-3.0 ppm (singlet or AB quartet, 2H): The benzylic methylene (-CH₂-) protons.
-
δ ~1.8-2.5 ppm (multiplets, 8H): The protons on the cyclohexane ring, which would exhibit complex splitting patterns due to the fixed chair conformation and axial/equatorial environments.
¹³C NMR:
-
δ >200 ppm: Carbonyl carbon of the ketone.
-
δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~135-140 ppm (quaternary) and δ ~127-130 ppm (CH): Carbons of the aromatic ring.
-
δ ~40-50 ppm: Aliphatic carbons of the cyclohexane ring and the benzylic methylene carbon. The quaternary C1 would also be in this region.
Reactivity and Electronic Landscape
The molecule's functionality provides several sites for chemical modification, a key attribute for its use in constructing compound libraries.
Caption: Key reactive sites on the molecular scaffold.
-
The Ketone: The electrophilic carbonyl carbon at C4 is a prime target for nucleophiles. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or reacted with Grignard reagents to introduce further carbon-based substituents.
-
The Carboxylic Acid: This group is the most acidic site and can be deprotonated to form a carboxylate salt. The carbonyl carbon is susceptible to nucleophilic acyl substitution, enabling the straightforward synthesis of esters and amides. This provides a reliable handle for attaching the scaffold to other molecular fragments.
-
The Benzyl Group: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the conditions must be chosen carefully to avoid side reactions. The benzylic protons are susceptible to radical reactions.
Synthetic Accessibility
The synthesis of such a molecule is feasible through established organic chemistry reactions. A common strategy would involve the alkylation of a pre-formed 4-oxocyclohexanecarboxylic ester.
A Plausible Synthetic Workflow:
-
Enolate Formation: Start with a commercially available precursor like ethyl 4-oxocyclohexanecarboxylate. Treat with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to selectively deprotonate the alpha-carbon (C1), forming a stable enolate.
-
Alkylation: Introduce benzyl bromide to the enolate solution. The enolate acts as a nucleophile, attacking the benzyl bromide in an Sₙ2 reaction to form the C-C bond at the C1 position.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, typically using aqueous acid or base followed by an acidic workup.
Conclusion and Future Outlook
This compound presents a theoretically sound and synthetically accessible scaffold for drug discovery. Its rigid cyclohexane core, combined with the stereochemically defined placement of its hydrophobic, hydrogen-bonding, and reactive functional groups, provides an excellent platform for designing targeted molecules. The conformational preference for placing the bulky benzyl group in the equatorial position ensures a predictable three-dimensional structure, which is invaluable for computational modeling and docking studies. Future work should focus on the enantioselective synthesis of the R and S forms to fully explore their differential biological activities and unlock the full potential of this versatile molecular architecture.
References
- 1. This compound CAS#: 56868-12-3 [m.chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 56868-12-3 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Synthesis and Application of 1-Benzyl-4-oxocyclohexanecarboxylic Acid: A Technical Guide
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to the development of innovative therapeutics. Among the myriad of structures employed by medicinal chemists, 1-Benzyl-4-oxocyclohexanecarboxylic acid emerges as a compound of significant interest. Its unique architecture, combining a rigid cyclohexanone core with a flexible benzyl group and a reactive carboxylic acid handle, presents a versatile platform for the elaboration of complex molecules with potential biological activity. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and potential applications of this intriguing molecule. While the specific historical record of its initial synthesis remains elusive in readily accessible literature, this guide will delve into the logical synthetic strategies for its creation, grounded in fundamental principles of organic chemistry, and explore its potential as a valuable building block in the quest for new medicines.
Physicochemical Properties and Structural Attributes
This compound (CAS Number: 56868-12-3) is a solid with a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol .[1][2][3][4] The molecule's structure is characterized by a cyclohexane ring bearing a ketone at the 4-position and a benzyl and a carboxylic acid group at the 1-position. This arrangement imparts a unique combination of lipophilic and hydrophilic properties, as well as conformational rigidity and opportunities for diverse chemical modifications.
| Property | Value | Source |
| CAS Number | 56868-12-3 | [1][2][3][4] |
| Molecular Formula | C14H16O3 | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Appearance | Solid | [3] |
Strategic Synthesis: A Tale of Two Pathways
The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections, leveraging well-established reactions in organic synthesis: Alkylation of a Pre-formed Cyclohexanone Ring and a Michael Addition-based Strategy .
Pathway 1: Direct Alkylation of 4-Oxocyclohexanecarboxylic Acid
This is arguably the most direct conceptual route to the target molecule. The synthesis commences with the commercially available 4-oxocyclohexanecarboxylic acid.[5] The key transformation is the benzylation at the alpha-position to the carboxylic acid.
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is critical to ensure the quantitative formation of the enolate at the desired position without competing side reactions. The reaction is conducted at low temperatures to maintain the kinetic enolate and prevent side reactions. Benzyl bromide is a reactive and readily available electrophile for the alkylation step.
Caption: Synthetic workflow for the direct alkylation of 4-oxocyclohexanecarboxylic acid.
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is then added slowly, and the reaction is stirred for 1 hour at -78 °C.
-
Benzylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Pathway 2: Michael Addition and Subsequent Cyclization
An alternative and powerful approach involves a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[6] This strategy would likely involve the conjugate addition of a benzyl nucleophile to a suitable Michael acceptor derived from a dicarboxylic acid.
Causality of Experimental Choices: This pathway offers a high degree of control over the stereochemistry of the final product, depending on the chosen catalyst and reaction conditions. The use of a soft nucleophile, such as an organocuprate derived from a benzyl Grignard reagent, is often preferred for efficient 1,4-addition to α,β-unsaturated carbonyl compounds.
Caption: Conceptual workflow for the synthesis via a Michael addition strategy.
-
Organocuprate Preparation: In a flame-dried flask under argon, magnesium turnings are treated with a solution of benzyl bromide in anhydrous diethyl ether to form the benzylmagnesium bromide Grignard reagent. In a separate flask, copper(I) iodide is suspended in anhydrous THF at -78 °C. The freshly prepared Grignard reagent is then added to the copper(I) iodide suspension to form the Gilman cuprate.
-
Michael Addition: A solution of a suitable cyclohex-1-ene-1,4-dicarboxylic acid derivative (e.g., the monoester) in anhydrous THF is cooled to -78 °C. The Gilman cuprate is then added dropwise, and the reaction is stirred at low temperature for several hours.
-
Workup and Cyclization/Decarboxylation: The reaction is quenched with saturated aqueous ammonium chloride. After extraction and purification, the resulting adduct can be subjected to hydrolysis and potentially a decarboxylation step to yield this compound.
Applications in Drug Discovery: A Scaffold for Innovation
The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The carboxylic acid group can serve as a bioisostere for other acidic functional groups or as a handle for amide bond formation, a common linkage in drug molecules.[7] The benzyl group can be modified to explore structure-activity relationships and optimize binding to biological targets. The cyclohexanone core provides a rigid framework that can orient substituents in a defined three-dimensional space.
Derivatives of cyclohexanecarboxylic acids have been explored as inhibitors of various enzymes, including kinases.[8] For instance, the discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as selective CDK12 inhibitors highlights the potential of the substituted cyclohexane core in this therapeutic area.[8] The 1-benzyl-4-oxocyclohexane moiety can be envisioned as a key building block for the synthesis of libraries of compounds to be screened against a wide range of biological targets.
Caption: Logical workflow for the utilization of the scaffold in drug discovery.
The carboxylic acid moiety is a common feature in many drugs, but its presence can sometimes lead to poor pharmacokinetic properties.[6] The ability to easily modify the carboxylic acid of this compound into various bioisosteres, such as tetrazoles or hydroxamic acids, offers a powerful strategy to overcome these challenges and fine-tune the druglike properties of the resulting molecules.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While its specific historical discovery remains to be fully elucidated from primary literature, its synthesis can be confidently approached through established and robust chemical transformations. The unique combination of a rigid core, a flexible hydrophobic group, and a reactive handle provides a rich platform for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines. Further research into the synthesis of chiral derivatives and the exploration of its utility in targeting a broader range of biological targets are promising avenues for future investigation.
References
- 1. keyorganics.net [keyorganics.net]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 56868-12-3 [sigmaaldrich.com]
- 4. This compound CAS#: 56868-12-3 [chemicalbook.com]
- 5. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to the Biological Significance of the 4-Oxocyclohexanecarboxylic Acid Scaffold
Abstract
The 4-oxocyclohexanecarboxylic acid scaffold, a seemingly simple cyclic motif, is a cornerstone in the design and discovery of biologically active molecules. Its inherent bifunctionality, coupled with a conformationally restricted cyclohexane ring, provides a unique three-dimensional architecture that has been masterfully exploited in medicinal chemistry. This technical guide delves into the profound biological significance of this scaffold, exploring its natural origins, its pivotal role as a versatile synthon in drug development, and the synthetic strategies employed to harness its potential. From its humble beginnings as a microbial metabolite to its incorporation into sophisticated therapeutic agents, the 4-oxocyclohexanecarboxylic acid core has proven to be an invaluable tool for researchers, scientists, and drug development professionals. This document will serve as an in-depth resource, elucidating the scientific integrity and logical underpinnings of its application, complete with detailed protocols and visual representations of its utility.
Introduction: The Structural and Functional Duality of a Versatile Scaffold
At its core, 4-oxocyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring substituted with a ketone (oxo) group and a carboxylic acid group at the 1 and 4 positions, respectively.[1][2] This 1,4-disubstitution pattern is not merely a structural curiosity; it imbues the molecule with a remarkable degree of chemical reactivity and conformational rigidity. Unlike its linear counterparts, the cyclohexane ring restricts the spatial orientation of the functional groups, a property that is paramount in the design of molecules with high specificity for biological targets.[1]
The true power of this scaffold lies in its dual nature. The carboxylic acid provides a handle for various chemical modifications, most notably amide bond formation and esterification, allowing for the attachment of diverse chemical moieties to explore structure-activity relationships (SAR).[1] Simultaneously, the ketone group offers a reactive site for transformations such as reduction to a secondary alcohol or reductive amination, further expanding the chemical space accessible from this central core.[1] This inherent versatility has established 4-oxocyclohexanecarboxylic acid as a prized building block in the synthesis of complex molecular architectures and the generation of diverse chemical libraries for drug discovery.[1]
Natural Occurrence and Metabolic Fate: A Glimpse into Microbial Alchemy
While not a widespread natural product itself, 4-oxocyclohexanecarboxylic acid plays a significant role as a metabolic intermediate in certain microorganisms. Notably, it is a product of cyclohexanecarboxylic acid metabolism in the bacterium Corynebacterium cyclohexanicum.[2] This metabolic pathway highlights nature's ability to functionalize alicyclic rings, a process of significant interest in bioremediation and biocatalysis.
The microbial degradation of alicyclic compounds often involves the aromatization of the 4-oxocyclohexanecarboxylic acid scaffold to 4-hydroxybenzoic acid.[1] This transformation is a key step in channeling these cyclic compounds into central metabolism. The enzymatic machinery responsible for this process is a subject of ongoing research and holds potential for the development of novel biocatalysts.
The anaerobic degradation of the related cyclohexanecarboxylic acid has been studied in organisms like Rhodopseudomonas palustris and Geobacter metallireducens.[3][4][5] These pathways involve the activation of the carboxylic acid to its coenzyme A thioester, followed by a series of dehydrogenation steps.[3][4][5] While not directly involving the 4-oxo derivative, these studies provide valuable insights into the broader biological context of cyclohexanecarboxylic acid metabolism.
A Cornerstone in Medicinal Chemistry: From Scaffold to Therapeutics
The true impact of the 4-oxocyclohexanecarboxylic acid scaffold is most evident in the realm of medicinal chemistry, where its unique structural features have been leveraged to design potent and selective therapeutic agents. Its ability to serve as a constrained analog of more flexible molecules is a key advantage in drug design, often leading to improved binding affinity and reduced off-target effects.
Prostaglandin Analogs and Cannabinoid Receptor Ligands
The 4-oxocyclohexanecarboxylic acid core has been instrumental in the development of prostaglandin analogs and cannabinoid receptor ligands.[1] The rigid cyclohexane ring mimics the cyclopentane ring of natural prostaglandins, while the functional groups allow for the introduction of side chains that modulate receptor subtype selectivity and pharmacokinetic properties. Similarly, in the design of cannabinoid receptor ligands, the scaffold provides a robust framework for orienting pharmacophoric elements in a manner that optimizes interaction with the receptor binding pocket.
As a Versatile Pharmacophore
Beyond these specific examples, the 4-oxocyclohexanecarboxylic acid moiety can be considered a versatile pharmacophore in its own right. The ketone and carboxylic acid groups can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets. The hydrophobic cyclohexane ring can engage in van der Waals interactions with nonpolar pockets of proteins. This combination of features makes it an attractive starting point for the design of inhibitors for a wide range of enzymes and receptors.
Synthetic Strategies and Experimental Protocols
The utility of the 4-oxocyclohexanecarboxylic acid scaffold is underpinned by well-established and versatile synthetic methodologies. The following protocols provide a glimpse into the practical aspects of working with this valuable building block.
Synthesis of 4-Oxocyclohexanecarboxylic Acid
A common and efficient method for the preparation of 4-oxocyclohexanecarboxylic acid involves the oxidation of 4-hydroxycyclohexanecarboxylic acid.
Experimental Protocol: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid
-
Dissolution: Dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in a suitable solvent such as acetone.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add a solution of Jones reagent (chromic acid in sulfuric acid) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is no longer visible.
-
Work-up: Remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-oxocyclohexanecarboxylic acid.
Derivatization of the 4-Oxocyclohexanecarboxylic Acid Scaffold
The true power of this scaffold is realized through its derivatization. The following protocols illustrate the modification of the ketone and carboxylic acid functionalities.
Experimental Protocol: Reduction of the Ketone to a Hydroxyl Group
-
Dissolution: Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer observed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: Extract the aqueous solution with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-hydroxycyclohexanecarboxylic acid.[1]
Experimental Protocol: Amide Coupling of the Carboxylic Acid
-
Activation: To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation and Visualization
To facilitate a deeper understanding of the concepts discussed, the following visual aids are provided.
Table 1: Physicochemical Properties of 4-Oxocyclohexanecarboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [2][6] |
| Molecular Weight | 142.15 g/mol | [2][6] |
| IUPAC Name | 4-oxocyclohexane-1-carboxylic acid | [2] |
| Melting Point | 67-71 °C | [7] |
| Appearance | Solid | [7] |
Diagram 1: Synthetic Utility of the 4-Oxocyclohexanecarboxylic Acid Scaffold
Caption: A workflow diagram illustrating the diverse synthetic transformations possible from the 4-oxocyclohexanecarboxylic acid core.
Conclusion: An Enduring Legacy and a Promising Future
The 4-oxocyclohexanecarboxylic acid scaffold, though structurally unassuming, has proven to be a molecule of profound biological and synthetic importance. Its unique combination of conformational constraint and dual-wielding reactivity has cemented its place as a privileged scaffold in medicinal chemistry. From its origins as a microbial metabolite to its central role in the construction of complex therapeutic agents, this versatile building block continues to empower researchers in their quest for novel drugs and a deeper understanding of biological systems. The continued exploration of its synthetic potential and its application in new therapeutic areas ensures that the legacy of the 4-oxocyclohexanecarboxylic acid scaffold will endure for years to come.
References
- 1. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 2. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-Oxocyclohexanecarboxylic acid 97 874-61-3 [sigmaaldrich.com]
Methodological & Application
Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid experimental protocol
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable bifunctional molecule, incorporating a rigid cyclohexanone core, a carboxylic acid handle for further derivatization, and a benzyl group. This structure makes it a compelling building block in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the synthesis of this target compound, starting from the commercially available ethyl 4-oxocyclohexanecarboxylate. The narrative focuses on the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of each transformation, and a detailed, step-by-step experimental procedure designed for reproducibility and safety.
Introduction and Synthetic Strategy
The synthesis of substituted cyclohexanone derivatives is a cornerstone of modern organic chemistry, with applications ranging from the total synthesis of steroids and antibiotics to the development of novel pharmaceutical agents.[1] The target molecule, this compound, presents a specific synthetic challenge: the selective installation of a benzyl group at the C-1 position, alpha to both the ketone and the carboxylic acid precursor (an ester).
Our synthetic approach is a two-step sequence commencing with ethyl 4-oxocyclohexanecarboxylate. The strategy hinges on two fundamental and reliable organic transformations:
-
α-Alkylation: The selective formation of a carbon-carbon bond at the C-1 position via enolate chemistry.
-
Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions.
This pathway is chosen for its efficiency, use of readily available starting materials, and the high-yielding nature of the individual steps.
Caption: Overall synthetic workflow.
Mechanistic Rationale
The success of this synthesis relies on the precise control of reactivity at the C-1 position. The hydrogen atom at this position is significantly more acidic than any other C-H bond in the molecule because the resulting negative charge (carbanion) is stabilized by resonance delocalization onto two adjacent carbonyl groups (the ketone and the ester).
Step 1: Enolate Formation and Alkylation
A strong, non-nucleophilic base is required to deprotonate the C-1 position quantitatively without competing side reactions like addition to a carbonyl group. Sodium hydride (NaH) is an excellent choice for this purpose. It irreversibly deprotonates the α-carbon to generate a sodium enolate.
This enolate is a potent nucleophile. The subsequent introduction of benzyl bromide, an electrophilic alkylating agent, results in a classic SN2 reaction. The enolate attacks the benzylic carbon, displacing the bromide ion and forming the crucial C-C bond.
Caption: Mechanism of α-alkylation.
Step 2: Saponification
The conversion of the ethyl ester to the final carboxylic acid is achieved through base-mediated hydrolysis, or saponification. A hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another hydroxide ion) drives the reaction to completion, forming the carboxylate salt. An acidic workup is then required to protonate the carboxylate and yield the final product.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with a fume hood and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | 29.4 | 5.0 g | Starting Material |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 35.3 | 1.41 g | Caution: Flammable, water-reactive |
| Benzyl Bromide | C₇H₇Br | 171.04 | 32.3 | 3.9 mL (5.53 g) | Caution: Lachrymator, toxic |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Anhydrous, inhibitor-free |
| Potassium Hydroxide | KOH | 56.11 | 89.1 | 5.0 g | Caustic |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 50 mL | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction | Flammable |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For washing | |
| Brine | NaCl(aq) | - | - | For washing | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 1-benzyl-4-oxocyclohexanecarboxylate
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.41 g, 35.3 mmol, 1.2 eq) as a 60% dispersion in mineral oil.
-
Solvent Addition: Wash the sodium hydride by adding anhydrous hexane (2 x 15 mL), gently swirling, and carefully decanting the hexane via cannula. This removes the protective mineral oil. Place the flask under a positive pressure of dry nitrogen and add 80 mL of anhydrous THF.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 4-oxocyclohexanecarboxylate (5.0 g, 29.4 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes via the dropping funnel. Vigorous hydrogen gas evolution will be observed. CAUTION: Hydrogen is highly flammable. Ensure adequate ventilation and no nearby ignition sources.
-
Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The mixture should become a clear, slightly yellowish solution.
-
Alkylation: Re-cool the mixture to 0 °C. Add benzyl bromide (3.9 mL, 32.3 mmol, 1.1 eq) dropwise over 20 minutes. A white precipitate (NaBr) will form.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 1-benzyl-4-oxocyclohexanecarboxylate, as a pale yellow oil. This crude product is often of sufficient purity for the next step.
Step 2: Saponification to this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl ester from the previous step in 50 mL of 95% ethanol.
-
Base Addition: Add a solution of potassium hydroxide (5.0 g, 89.1 mmol) in 20 mL of water.
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 3 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with 50 mL of water and transfer to a separatory funnel. Wash with diethyl ether (2 x 30 mL) to remove any unreacted benzyl bromide or other non-acidic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated hydrochloric acid. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield this compound as a white crystalline solid.[2] Dry the final product under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=O of ketone at ~1715 cm⁻¹, C=O of carboxylic acid at ~1700 cm⁻¹, broad O-H stretch of carboxylic acid at ~3300-2500 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₆O₃, MW = 232.28 g/mol ).[3]
-
Melting Point: To assess purity.
Safety and Waste Disposal
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon).
-
Benzyl Bromide: Is a strong lachrymator and is toxic. Handle exclusively in a well-ventilated fume hood.
-
Potassium Hydroxide (KOH) and Hydrochloric Acid (HCl): Are corrosive. Avoid contact with skin and eyes.
-
Organic Solvents (THF, Diethyl Ether, Ethanol): Are flammable. Keep away from ignition sources.
-
Waste Disposal: All organic and corrosive waste must be disposed of according to institutional and local environmental regulations. Quench any residual NaH carefully with isopropanol before disposal.
References
Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on the robust and well-established α-alkylation of a ketone. The protocol begins with the protection of the carboxylic acid moiety of the commercially available 4-Oxocyclohexanecarboxylic acid via esterification. This is followed by the generation of a specific lithium enolate using lithium diisopropylamide (LDA) and subsequent alkylation with benzyl bromide. The final step involves the saponification of the ester to yield the target carboxylic acid. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, and practical advice for successful synthesis.
Introduction and Synthetic Strategy
This compound is a bifunctional organic molecule featuring a quaternary α-carbon, a ketone, and a carboxylic acid. This structural motif makes it a versatile intermediate for the synthesis of complex molecules, including spirocyclic compounds and other scaffolds relevant to pharmaceutical research.
The synthetic strategy hinges on the alkylation of the α-position to the carboxyl group of 4-Oxocyclohexanecarboxylic acid. A direct alkylation is not feasible because the acidic proton of the carboxylic acid would be preferentially deprotonated by the strong base required for enolate formation. Therefore, a three-stage approach is employed:
-
Protection: The carboxylic acid is first converted to an ester (e.g., a methyl ester) to mask the acidic proton.
-
Alkylation: The resulting β-keto ester is deprotonated at the α-carbon using a strong, non-nucleophilic base to form an enolate, which is then alkylated via an SN2 reaction with benzyl bromide.[1][2]
-
Deprotection: The ester is hydrolyzed under basic conditions to regenerate the carboxylic acid, yielding the final product.
This sequence ensures high regioselectivity and yield for the desired C-C bond formation.
Overall Synthetic Scheme
Caption: Overall reaction pathway for the synthesis.
Mechanistic Insights
The core of this synthesis is the alkylation of a ketone enolate.[3] The process can be broken down into several key mechanistic steps:
-
Fischer Esterification: The carboxylic acid is protonated by the acid catalyst, activating the carbonyl carbon toward nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester.
-
Enolate Formation: Lithium diisopropylamide (LDA), a strong and sterically hindered base, selectively removes a proton from the α-carbon (the carbon between the ketone and the ester carbonyls), forming a thermodynamically stable lithium enolate.[1] The use of a strong, non-nucleophilic base like LDA is crucial to ensure rapid and complete deprotonation without competing nucleophilic attack on the ester.
-
SN2 Alkylation: The nucleophilic enolate attacks the electrophilic methylene carbon of benzyl bromide in a classic SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond.[2]
-
Saponification: The ester is hydrolyzed back to a carboxylate salt using a strong base like sodium hydroxide. An acidic workup then protonates the carboxylate to yield the final carboxylic acid product.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Oxocyclohexanecarboxylic acid | 874-61-3 | 142.15 | 10.0 g (70.3 mmol) | Starting material[4] |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 150 mL | Solvent for esterification |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | 1 mL | Catalyst |
| Diisopropylamine | 108-18-9 | 101.19 | 11.7 mL (84.4 mmol) | Precursor for LDA |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 33.0 mL (82.5 mmol) | For LDA preparation |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 300 mL | Reaction solvent for alkylation |
| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | 9.2 mL (77.4 mmol) | Alkylating agent; Lachrymator[3] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.0 g (150 mmol) | For saponification and workup |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | For neutralization/acidification |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃), saturated | 144-55-8 | 84.01 | As needed | For washing |
| Brine, saturated (NaCl solution) | 7647-14-5 | 58.44 | As needed | For washing |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | Drying agent |
Step-by-Step Procedure
Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid
-
To a 250 mL round-bottom flask, add 4-Oxocyclohexanecarboxylic acid (10.0 g, 70.3 mmol) and anhydrous methanol (150 mL).
-
Stir the mixture until the solid is fully dissolved. Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (1 mL) dropwise to the stirred solution.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate as a pale yellow oil. The product is typically used in the next step without further purification.
Step 2: α-Alkylation with Benzyl Bromide
-
Safety Note: This step involves pyrophoric n-BuLi and a lachrymatory benzyl bromide. Perform all operations under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.
-
Set up a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a positive flow of nitrogen, add anhydrous THF (150 mL) and diisopropylamine (11.7 mL, 84.4 mmol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (33.0 mL of 2.5 M solution in hexanes, 82.5 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at this temperature to form the LDA solution.
-
Dissolve the methyl 4-oxocyclohexanecarboxylate from Step 1 in anhydrous THF (50 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (9.2 mL, 77.4 mmol) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 1-benzyl-4-oxocyclohexanecarboxylate, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
Step 3: Saponification to this compound
-
Dissolve the crude ester from Step 2 in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (6.0 g, 150 mmol) and heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Core Reaction Mechanism
Caption: Simplified mechanism of enolate formation and alkylation.
References
The Strategic Application of 1-Benzyl-4-oxocyclohexanecarboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic tractability and three-dimensional complexity is paramount. 1-Benzyl-4-oxocyclohexanecarboxylic acid emerges as a compound of significant interest to medicinal chemists. Its rigid cyclohexanone core, substituted with a lipophilic benzyl group at the quaternary C1 position and a polar carboxylic acid at the C4 position, presents a unique trifecta of functionalities. This arrangement provides a robust framework for the exploration of chemical space in the quest for new therapeutic agents. The strategic placement of the benzyl group can facilitate hydrophobic interactions within target protein pockets, while the ketone and carboxylic acid moieties serve as versatile handles for a variety of chemical modifications, enabling the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the synthesis and utility of this compound, offering detailed protocols and insights for its application in drug development programs.
The Architectural Advantage: Why Choose this Scaffold?
The this compound scaffold offers several advantages in drug design. The cyclohexanone ring provides a semi-rigid conformational constraint, which can reduce the entropic penalty upon binding to a biological target. The benzyl group, occupying the axial or equatorial position depending on the ring conformation, can be crucial for establishing key hydrophobic and aromatic interactions with the target protein. Furthermore, the 4-oxo and 4-carboxy substituents provide orthogonal points for chemical diversification. The ketone can be functionalized through reactions such as reductive amination, while the carboxylic acid is readily converted to esters, amides, and other bioisosteres. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
Synthesis of this compound: A Plausible Synthetic Route
A reliable synthesis of this compound can be envisioned through a multi-step sequence, commencing with a Dieckmann condensation.[3][4][5] This intramolecular cyclization of a substituted pimelate ester would furnish the core 4-oxocyclohexanecarboxylate ring system. Subsequent hydrolysis and decarboxylation would yield the target carboxylic acid.
Caption: Plausible synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from the commercially available ethyl 4-oxocyclohexanecarboxylate.[6]
Step 1: Benzylation of Ethyl 4-oxocyclohexanecarboxylate
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the THF to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise while maintaining the temperature.
-
Enolate Formation: Add ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-benzyl-4-oxocyclohexanecarboxylate.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl 1-benzyl-4-oxocyclohexanecarboxylate in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 3-5 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Application Notes in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives have shown potential as kinase inhibitors, GPCR modulators, and other enzyme inhibitors.[7][8][9]
Kinase Inhibitors
The ATP-binding site of many kinases contains hydrophobic regions that can be targeted by the benzyl group of this scaffold. The carboxylic acid can be derivatized to form amides that can act as hydrogen bond donors or acceptors, mimicking the hinge-binding motifs of many known kinase inhibitors.[10] The 4-oxo group can be used to introduce further diversity, for example, through reductive amination to introduce basic amines that can interact with acidic residues in the kinase active site.
GPCR Modulators
The rigid nature of the cyclohexanone core can be advantageous in the design of ligands for G protein-coupled receptors (GPCRs), where conformational restriction can lead to increased selectivity. The benzyl group can explore hydrophobic pockets within the transmembrane domains of the receptor, while the carboxylic acid can be modified to interact with polar residues or the extracellular loops.[11][12][13]
Experimental Protocols for Derivatization
The versatility of this compound lies in the differential reactivity of its functional groups. The following protocols provide detailed methodologies for its derivatization.
Protocol 2: Esterification of this compound
The carboxylic acid can be readily converted to a variety of esters to modulate lipophilicity and cell permeability. Fischer-Speier esterification is a classic and effective method.[14]
Caption: Workflow for the esterification of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.
Table 1: Representative Esterification Reactions
| Entry | Alcohol | Product | Typical Yield (%) |
| 1 | Methanol | Methyl 1-benzyl-4-oxocyclohexanecarboxylate | 85-95 |
| 2 | Ethanol | Ethyl 1-benzyl-4-oxocyclohexanecarboxylate | 80-90 |
| 3 | Isopropanol | Isopropyl 1-benzyl-4-oxocyclohexanecarboxylate | 70-85 |
Protocol 3: Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated using a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.
Caption: Workflow for the amidation of this compound.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add the amine (1.1 equivalents), a coupling reagent such as HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amide by flash column chromatography or recrystallization.
Table 2: Common Coupling Reagents for Amidation
| Coupling Reagent | Description |
| HATU | High-yielding and fast reactions, low epimerization. |
| EDCI/HOBt | Cost-effective and widely used, good for a broad range of substrates. |
| PyBOP | Efficient for hindered amines, byproducts are water-soluble. |
Protocol 4: Reductive Amination of the 4-Oxo Group
The ketone functionality at the C4 position is an excellent handle for introducing nitrogen-containing substituents via reductive amination. This one-pot procedure involves the in-situ formation of an imine or enamine, followed by reduction.
Caption: Workflow for the reductive amination of this compound.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the presence of multiple functional handles allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The strategic combination of a rigid core, a lipophilic benzyl group, and reactive ketone and carboxylic acid functionalities provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize lead compounds. As our understanding of the structural requirements for targeting specific protein families continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
Application Note & Protocols: Derivatization of 1-Benzyl-4-oxocyclohexanecarboxylic Acid for Biological Screening
Introduction: The Strategic Value of the 1-Benzyl-4-oxocyclohexanecarboxylic Acid Scaffold
In modern medicinal chemistry, the success of a drug discovery campaign often hinges on the rapid exploration of chemical space around a promising molecular scaffold.[1] The this compound core represents a uniquely advantageous starting point for such explorations. Its rigidified cyclohexane ring presents well-defined vectors for substituent placement, while the benzyl group offers a lipophilic anchor that can be further modified.
Crucially, this scaffold possesses two orthogonal, highly tractable functional groups: a ketone and a carboxylic acid.[2][3] This duality is the cornerstone of its utility, allowing for the systematic and independent modification at two distinct points. Such a strategy enables the generation of a diverse chemical library from a single, common intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[4]
This document provides a comprehensive guide to the strategic derivatization of this scaffold. We will detail two robust, high-yield protocols targeting each functional group, explain the chemical logic behind the chosen methodologies, and outline a workflow for library generation and characterization.
Derivatization Strategy: A Two-Pronged Approach
The core strategy involves leveraging the distinct reactivity of the ketone and carboxylic acid moieties. By targeting these sites with two of the most reliable and versatile reactions in the medicinal chemist's toolbox—amide bond formation and reductive amination—a diverse matrix of novel chemical entities can be efficiently synthesized.
// Nodes START [label="this compound\n(Starting Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Strategy A Path A_PROCESS [label="Strategy A:\nCarboxylic Acid Modification", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; AMIDES [label="Amide Library\n(R-CO-NR'R'')", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord];
// Strategy B Path B_PROCESS [label="Strategy B:\nKetone Modification", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; AMINES [label="Sec/Tert-Amine Library\n(via Reductive Amination)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord];
// Combined Strategy COMBINED [label="Orthogonal Synthesis:\nSequential Derivatization", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; FINAL_LIB [label="2D Compound Matrix:\nAmide-Amine Hybrids", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord];
// Edges START -> A_PROCESS [label="Diverse Amines +\nCoupling Agents"]; A_PROCESS -> AMIDES;
START -> B_PROCESS [label="Diverse Amines +\nNaBH(OAc)₃"]; B_PROCESS -> AMINES;
AMIDES -> COMBINED [label="Purified Amide Intermediates"]; COMBINED -> FINAL_LIB [label="Strategy B Protocol"];
AMINES -> COMBINED [label="Purified Amine Intermediates"]; COMBINED -> FINAL_LIB [label="Strategy A Protocol"]; }
Diagram 1: High-level overview of the dual derivatization strategy.
Strategy A: Carboxylic Acid Modification via Amide Bond Formation
The carboxylic acid is an ideal handle for introducing diversity. Amide bond formation is arguably the most utilized reaction in medicinal chemistry, as the resulting amide group can act as a hydrogen bond donor and/or acceptor, significantly influencing target binding and physical properties.[5] We will employ a carbodiimide-mediated coupling, a robust and widely applicable method.[6][]
Causality: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt) is critical. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine. HOBt acts as a catalyst and scavenger, converting the O-acylisourea into an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, thereby ensuring higher yields and purity of the target amide.[6]
Strategy B: Ketone Modification via Reductive Amination
The ketone provides a second, electronically distinct site for modification. Reductive amination is a powerful method for forming C-N bonds, converting the carbonyl into a secondary or tertiary amine.[8] This transformation introduces a basic center into the molecule, which can profoundly impact solubility, cell permeability, and target engagement (e.g., forming salt bridges).
Causality: We have selected Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its popularity stems from its mild and selective nature.[9] Unlike stronger reducing agents (e.g., NaBH₄), NaBH(OAc)₃ is slow to reduce the ketone itself but rapidly reduces the iminium ion formed in situ from the condensation of the ketone and the amine.[10] This high chemoselectivity minimizes the formation of the corresponding alcohol byproduct, simplifying purification and increasing the yield of the desired amine.[8] The reaction is typically performed as a one-pot procedure, making it highly efficient for library synthesis.[11]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amide Library Synthesis
This protocol describes the coupling of this compound with a representative primary amine.
Reagents & Materials
| Reagent/Material | M.W. | Amount (1 eq) | Moles (mmol) | Notes |
| This compound | 246.30 | 246 mg | 1.0 | Starting scaffold |
| Benzylamine (Example Amine) | 107.15 | 118 mg (113 µL) | 1.1 | Use 1.1 equivalents |
| EDC·HCl | 191.70 | 230 mg | 1.2 | Use 1.2 equivalents |
| HOBt | 135.13 | 162 mg | 1.2 | Use 1.2 equivalents |
| Diisopropylethylamine (DIPEA) | 129.24 | 388 mg (523 µL) | 3.0 | Use 3.0 equivalents |
| Dichloromethane (DCM), Anhydrous | - | 10 mL | - | Reaction solvent |
| Saturated aq. NaHCO₃, 1M HCl, Brine | - | As needed | - | For aqueous workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying organic layer |
Step-by-Step Procedure
-
Dissolution: To a clean, dry round-bottom flask, add this compound (246 mg, 1.0 mmol). Dissolve it in anhydrous DCM (10 mL) under an inert atmosphere (e.g., Nitrogen).
-
Activation: Add EDC·HCl (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. The solution should remain clear.
-
Amine Addition: In a single portion, add benzylamine (113 µL, 1.1 mmol) followed by DIPEA (523 µL, 3.0 mmol).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. High-throughput analysis can be done using LC-MS.[12]
-
Protocol 2: General Procedure for Reductive Amination Library Synthesis
This protocol describes the reaction of this compound with a representative secondary amine.
Reagents & Materials
| Reagent/Material | M.W. | Amount (1 eq) | Moles (mmol) | Notes |
| This compound | 246.30 | 246 mg | 1.0 | Starting scaffold |
| Morpholine (Example Amine) | 87.12 | 96 mg (96 µL) | 1.1 | Use 1.1 equivalents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 | Use 1.5 equivalents; moisture-sensitive |
| Acetic Acid (AcOH) | 60.05 | 66 mg (63 µL) | 1.1 | Optional catalyst, aids iminium formation |
| 1,2-Dichloroethane (DCE), Anhydrous | - | 10 mL | - | Preferred reaction solvent[9] |
| Saturated aq. NaHCO₃, Brine | - | As needed | - | For aqueous workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying organic layer |
Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask, add this compound (246 mg, 1.0 mmol) and anhydrous DCE (10 mL).
-
Amine Addition: Add morpholine (96 µL, 1.1 mmol) and acetic acid (63 µL, 1.1 mmol). Stir the mixture for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add NaBH(OAc)₃ (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Workup:
-
Once complete, carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ (15 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
-
Purification & Characterization:
-
Purify the crude product via flash column chromatography. A polar solvent system, often including a small amount of triethylamine (e.g., 1%) or methanol in DCM, may be necessary to elute the amine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Library Generation and Data Management
By combining these two protocols, a two-dimensional library can be generated. A set of diverse amines can be used in Protocol 1 to create a library of amides. Each purified amide can then be used as the starting material in Protocol 2 with a second set of diverse amines to generate the final compound matrix.
// Node Definitions START [label="{ Start: Scaffold}|{ this compound}", fillcolor="#F1F3F4", fontcolor="#202124"];
PROTOCOL1 [label="{ Protocol 1: Amide Coupling}|{ Add Amine Set A\n(A₁, A₂, ... Aₙ)\n+ EDC/HOBt}", fillcolor="#E8F0FE", fontcolor="#202124"];
PURIFY1 [label="{ Purification & QC}|{ Flash Chromatography\nLC-MS Purity Check}", shape=Mdiamond, fillcolor="#FEF7E0", fontcolor="#202124"];
INTERMEDIATES [label="{ Amide Library}|{ Scaffold-A₁\nScaffold-A₂\n...\nScaffold-Aₙ}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PROTOCOL2 [label="{ Protocol 2: Reductive Amination}|{ Add Amine Set B\n(B₁, B₂, ... Bₘ)\n+ NaBH(OAc)₃}", fillcolor="#FCE8E6", fontcolor="#202124"];
PURIFY2 [label="{ Purification & QC}|{ Flash Chromatography\nLC-MS Purity Check}", shape=Mdiamond, fillcolor="#FEF7E0", fontcolor="#202124"];
FINAL_LIB [label="{ Final 2D Library (n x m)}| Plating for Screening", fillcolor="#34A853", fontcolor="#FFFFFF"];
SCREEN [label="{ Biological Screening}|{ HTS Assay\nData Analysis (IC₅₀, EC₅₀)}", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges START:f1 -> PROTOCOL1:f0; PROTOCOL1:f1 -> PURIFY1:f0; PURIFY1:f1 -> INTERMEDIATES:f0; INTERMEDIATES:f1 -> PROTOCOL2:f0; PROTOCOL2:f1 -> PURIFY2:f0; PURIFY2:f1 -> FINAL_LIB:f0; FINAL_LIB:f1 -> SCREEN:f0; }
Diagram 2: Stepwise workflow for 2D library generation and screening.
All synthesized compounds should be cataloged with their structural information and assigned unique identifiers. Purity should be assessed by LC-MS, and for "hit" compounds, confirmed by NMR.[13] Screening data should be linked to these unique identifiers to build a robust SAR database.
Hypothetical Screening Data Table
| Cmpd ID | R¹ (Amide) | R² (Amine) | MW | Purity (%) | IC₅₀ (µM) |
| SCAFF-001 | -OH (acid) | =O (ketone) | 246.30 | >98 | >100 |
| LIB-A01-B00 | -NH-Bn | =O (ketone) | 335.43 | >95 | 55.6 |
| LIB-A00-B01 | -OH (acid) | -Morpholino | 317.40 | >95 | 87.2 |
| LIB-A01-B01 | -NH-Bn | -Morpholino | 406.53 | >95 | 1.2 |
Conclusion
The this compound scaffold is an exceptional starting point for the rapid generation of diverse small molecule libraries. The orthogonal reactivity of its ketone and carboxylic acid functional groups allows for systematic exploration of chemical space using robust and reliable synthetic methods like amide coupling and reductive amination. The protocols outlined herein provide a validated pathway for researchers to efficiently create compound collections for biological screening, accelerating the hit-to-lead optimization process in drug discovery.
References
- 1. Evolving medicinal chemistry strategies in antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 56868-12-3 [sigmaaldrich.com]
- 4. Derivatization Design of Synthetically Accessible Space for Optimization: In Silico Synthesis vs Deep Generative Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
The Versatile Scaffold: 1-Benzyl-4-oxocyclohexanecarboxylic Acid as a Building Block for Neurological Drugs
Introduction: The Quest for CNS-Penetrant Scaffolds in Neurological Drug Discovery
The development of novel therapeutics for neurological disorders is a paramount challenge in modern medicinal chemistry. A key hurdle is the design of molecules that can effectively cross the blood-brain barrier (BBB) to engage with their intended targets within the central nervous system (CNS). Privileged scaffolds, molecular frameworks that are known to interact with multiple biological targets, are of immense value in this pursuit. The 1-benzyl-4-oxocyclohexanecarboxylic acid moiety represents a promising, yet underexplored, scaffold for the generation of CNS-active compounds. Its rigid cyclohexanone core, combined with the lipophilic benzyl group and a versatile carboxylic acid handle, provides an excellent starting point for the synthesis of diverse chemical libraries. This application note will provide a comprehensive overview of the synthesis, functionalization, and potential applications of this compound as a building block for the next generation of neurological drugs, drawing insights from its closely related and well-studied piperidine analogue.
Physicochemical Properties and Structural Features
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design.
| Property | Value | Source |
| Molecular Formula | C14H16O3 | [1] |
| Molecular Weight | 232.28 g/mol | |
| CAS Number | 56868-12-3 | [1] |
| Appearance | Solid | |
| Key Structural Features | - Quaternary carbon center- Lipophilic benzyl group- Reactive ketone functionality- Versatile carboxylic acid handle |
The presence of both a ketone and a carboxylic acid allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. The benzyl group is a common feature in many CNS-active drugs, contributing to the lipophilicity that can aid in BBB penetration.
Synthesis of the Building Block: A Detailed Protocol
While this compound is commercially available from various suppliers, an in-house synthesis may be required for cost-effectiveness in large-scale applications or for the preparation of analogues. A robust method for its synthesis involves the alkylation of the enolate of 4-oxocyclohexanecarboxylic acid with benzyl bromide.[2] This reaction is a classic example of C-alkylation at the α-position of a ketone.
Protocol: Synthesis of this compound
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, dissolve 4-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
Alkylation: To the enolate solution, add a solution of benzyl bromide (1.2 equivalents) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical as the enolate intermediate is highly reactive and can be quenched by atmospheric moisture and oxygen.
-
Low Temperature: The formation of the kinetic enolate is favored at low temperatures (-78 °C), and this temperature control minimizes side reactions.
-
Strong, Non-nucleophilic Base: LDA is a strong, sterically hindered base, making it ideal for deprotonation without competing nucleophilic attack on the ketone or the alkyl halide.[3]
-
Primary Alkyl Halide: Benzyl bromide is a reactive primary halide, which is optimal for SN2 reactions with the enolate nucleophile. Secondary and tertiary halides are more prone to elimination side reactions.[2]
Caption: Synthetic workflow for this compound.
Application in Neurological Drug Design: Learning from a Close Relative
While direct literature on neurological drug candidates derived from this compound is emerging, extensive research on the structurally analogous 1-benzylpiperidine scaffold provides a robust framework for predicting its potential applications and guiding drug design efforts.
Targeting Acetylcholinesterase for Alzheimer's Disease
A significant body of research has focused on 1-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Reduced cholinergic neurotransmission is a key pathological feature of Alzheimer's disease.
Structure-Activity Relationship (SAR) Insights from Piperidine Analogs:
-
The Benzyl Group: The benzyl group on the nitrogen atom is crucial for potent AChE inhibition, likely through hydrophobic interactions within the enzyme's active site.
-
Substituents on the Benzyl Ring: The introduction of substituents on the benzyl ring can modulate activity. For example, bulky moieties in the para position have been shown to substantially increase inhibitory potency.[5]
-
Modifications at the 4-position: The 4-position of the piperidine ring is a key point for introducing various side chains that can interact with the peripheral anionic site (PAS) of AChE.
Translating SAR to the Cyclohexane Scaffold:
The this compound scaffold can be seen as a bioisostere of the 1-benzylpiperidine core, where the nitrogen atom is replaced by a quaternary carbon. This modification alters the basicity of the core while maintaining a similar three-dimensional arrangement of the key pharmacophoric features. The carboxylic acid and ketone functionalities at the 4-position offer rich opportunities for chemical elaboration to mimic the side chains of potent piperidine-based AChE inhibitors.
Caption: Bioisosteric relationship between piperidine and cyclohexane scaffolds.
Protocols for Derivatization: Exploring Chemical Space
The true power of this compound lies in its potential for derivatization at the ketone and carboxylic acid functionalities.
Protocol 1: Amide Library Synthesis from the Carboxylic Acid
The carboxylic acid can be readily converted to a diverse library of amides, which are common functional groups in many drugs.
Materials:
-
This compound
-
A library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).
-
Add the desired amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting amide by column chromatography or preparative HPLC.
Protocol 2: Reductive Amination of the Ketone
The ketone functionality can be converted to an amine, which can then be further functionalized.
Materials:
-
This compound ester (e.g., methyl ester)
-
A library of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a solution of the this compound ester (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DCE, add acetic acid (1 equivalent).
-
Stir the mixture for 30 minutes at room temperature.
-
Add STAB (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated NaHCO3 solution and extract with DCM.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by column chromatography.
Potential Neurological Targets Beyond Acetylcholinesterase
The versatility of the this compound scaffold suggests its potential application in targeting other neurological pathways implicated in various disorders.
-
NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission, and its dysregulation is implicated in conditions like epilepsy and neurodegenerative diseases. The rigid cyclohexyl core of the scaffold could be used to position pharmacophoric elements, such as an amino and a carboxylic acid group, in a spatially defined manner to interact with the NMDA receptor binding sites.
-
Monoamine Oxidase (MAO) Inhibitors: MAO inhibitors are used in the treatment of depression and Parkinson's disease. The benzyl group is a common feature in many MAO inhibitors.[6] Judicious functionalization of the cyclohexane ring could lead to novel and selective MAO inhibitors.
-
Neuroprotective Agents: The development of compounds that can protect neurons from damage is a major goal in the treatment of stroke, traumatic brain injury, and neurodegenerative diseases. The scaffold could be decorated with functional groups known to possess antioxidant or anti-inflammatory properties.
Conclusion and Future Directions
This compound is a promising and versatile building block for the development of novel neurological drugs. While its direct application is still an emerging area of research, strong evidence from the closely related 1-benzylpiperidine series suggests its significant potential, particularly in the design of acetylcholinesterase inhibitors for Alzheimer's disease. The synthetic accessibility and the presence of two distinct and reactive functional handles make it an ideal starting point for the creation of diverse chemical libraries for screening against a wide range of neurological targets. Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold to unlock its full therapeutic potential.
References
- 1. keyorganics.net [keyorganics.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of anti-inflammatory agents from 1-Benzyl-4-oxocyclohexanecarboxylic acid
Application Note & Protocol Guide
Topic: A Strategic Approach to the Synthesis of Novel Anti-Inflammatory Agents from 1-Benzyl-4-oxocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: Rationale and Strategic Outlook
The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for agents with improved efficacy and fewer side effects than classic non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2][3] While COX-1 is a constitutive enzyme responsible for physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to maximize anti-inflammatory effects while minimizing gastrointestinal toxicity.[1][4]
The starting material, this compound, presents a compelling scaffold for the development of novel anti-inflammatory agents. Its structure contains three key features for strategic chemical modification:
-
A Lipophilic Benzyl Group: Provides a foundational hydrophobic element, which can be critical for binding within the active sites of target enzymes.
-
A Reactive Ketone: This functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.
-
A Carboxylic Acid Moiety: Offers a point for derivatization, salt formation, or can act as a crucial hydrogen-bonding group to interact with biological targets.
This guide outlines a proposed synthetic pathway to transform this compound into a novel diarylidenecyclohexanone derivative, a class of compounds known to possess potent anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as COX-2 and 5-lipoxygenase (5-LOX).[5] We will detail the step-by-step protocols, the rationale behind the chosen reactions, and the subsequent biological evaluation to validate the therapeutic potential of the synthesized compounds.
II. The Inflammatory Cascade: Target Rationale
Inflammation is a complex biological response mediated by various pathways. The arachidonic acid cascade is a central process, leading to the production of pro-inflammatory prostaglandins via COX enzymes and leukotrienes via 5-LOX.[5] Dual inhibition of both COX-2 and 5-LOX is an attractive strategy for developing potent anti-inflammatory drugs with a broad spectrum of activity. The proposed synthetic target is designed to explore this potential.
Caption: The Arachidonic Acid inflammatory cascade and points of inhibition.
III. Proposed Synthetic Workflow
The overall strategy involves a three-step process starting from the protection of the carboxylic acid, followed by a double aldol condensation to install the diarylidene moieties, and concluding with deprotection to yield the final active compound. This approach is designed for efficiency and modularity, allowing for the synthesis of a library of analogs by varying the aromatic aldehyde used in the condensation step.
Caption: Proposed three-step synthesis of the target anti-inflammatory agent.
IV. Detailed Experimental Protocols
Step 1: Esterification of the Carboxylic Acid
Principle: The carboxylic acid is converted to a methyl ester to prevent it from interfering with the base-catalyzed aldol condensation in the subsequent step. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and effective method for this transformation.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 40.6 mmol).
-
Reagents: Add methanol (150 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, Methyl 1-benzyl-4-oxocyclohexanecarboxylate, is often of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography on silica gel.
Safety: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform the addition of acid in a fume hood.
Step 2: Claisen-Schmidt (Aldol) Condensation
Principle: This base-catalyzed reaction creates the diarylidene scaffold. The ketone's α-protons are deprotonated by the base to form an enolate, which then attacks the carbonyl carbon of an aromatic aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone (chalcone-like) structure. The reaction is performed twice to react at both α-positions of the ketone.
Protocol:
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-benzyl-4-oxocyclohexanecarboxylate (from Step 1, ~40.6 mmol) in ethanol (200 mL).
-
Reagents: Add the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2.2 equivalents, 89.3 mmol). Cool the mixture to 0-5 °C in an ice bath.
-
Reaction: Prepare a solution of sodium hydroxide (2.5 equivalents, 101.5 mmol) in water (50 mL) and add it dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Precipitation: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. A solid precipitate will typically form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted aldehyde and other impurities.
-
Purification: Dry the solid product in a vacuum oven. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, can be performed to obtain a highly pure product.
Step 3: Saponification (Ester Hydrolysis)
Principle: The final step is the hydrolysis of the methyl ester back to the carboxylic acid under basic conditions. This deprotection step yields the final target molecule, which is often more active biologically due to the presence of the free carboxylate group.
Protocol:
-
Setup: Suspend the diarylidene product from Step 2 (~35 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (100 mL) in a 500 mL round-bottom flask.
-
Reagent: Add a solution of lithium hydroxide monohydrate (5 equivalents, 175 mmol) in water (50 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2N hydrochloric acid. A solid precipitate of the final product will form.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization if needed.
V. Biological Evaluation: A Self-Validating System
To ascertain the anti-inflammatory potential of the newly synthesized compounds, a tiered screening approach is recommended.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the synthesized compounds on COX-1 and COX-2 enzymes. Protocol: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical) provide a standardized method.
-
The compound is incubated with purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Arachidonic acid is added as the substrate.
-
The production of Prostaglandin E2 (PGE2) is measured, typically via an enzyme immunoassay (EIA).
-
The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.[5]
Cell-Based Assays
Objective: To evaluate the compound's activity in a more physiologically relevant context. Protocol: Using a macrophage cell line like RAW 264.7.[6][7]
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).[6][7]
-
Analysis: After 24 hours of incubation, measure the levels of inflammatory mediators in the cell culture supernatant.
VI. Data Presentation and Interpretation
Quantitative results from the biological assays should be tabulated for clear comparison. The goal is to identify compounds with high potency against COX-2 and low potency against COX-1 (high selectivity index), coupled with strong inhibition of inflammatory mediators in cellular models.
Table 1: Hypothetical Biological Activity Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) [RAW 264.7] |
| Target Cmpd 1 | 45.2 | 0.75 | 60.3 | 5.8 |
| Diclofenac | 1.2 | 0.1 | 12 | 10.5 |
| Celecoxib | >100 | 0.05 | >2000 | 8.2 |
A high selectivity index suggests a potentially safer gastrointestinal profile. Potent inhibition in the cell-based assay validates that the compound can penetrate cell membranes and act on its intracellular target.
VII. Conclusion and Future Directions
This guide provides a robust and rational framework for the synthesis of novel anti-inflammatory agents from the versatile starting material, this compound. The proposed synthetic route is modular, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies. By systematically varying the aromatic aldehyde in Step 2, researchers can explore how different substituents affect potency and selectivity. The outlined biological evaluation protocols create a feedback loop, enabling data-driven lead optimization to develop next-generation anti-inflammatory therapeutics.
VIII. References
-
Nageswara Rao, G., & Duggineni, M. (2020). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry, 44(3), 945-953. --INVALID-LINK--
-
Insel, P. A. (1996). Mechanism of action of anti-inflammatory drugs. PubMed. --INVALID-LINK--
-
Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. --INVALID-LINK--
-
Tanaka, T., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry Letters, 18(7), 2416-2420. --INVALID-LINK--
-
Chen, Y. L., et al. (2018). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875. --INVALID-LINK--
-
Ghilzai, M. K., & Singh, D. (2023). COX Inhibitors. StatPearls. --INVALID-LINK--
-
sqadia.com. (2021). Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Mechanism of Action. YouTube. --INVALID-LINK--
-
Warner, T. D., & Mitchell, J. A. (2002). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. --INVALID-LINK--
-
Żurek, E., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(19), 6927. --INVALID-LINK--
-
Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(12), e22426. --INVALID-LINK--
-
Onyebuenyi, O. A., et al. (2023). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences, 9(1), 71. --INVALID-LINK--
-
Dömling, A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2013-2044. --INVALID-LINK--
-
Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. --INVALID-LINK--
-
Lee, J. K., et al. (2004). Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7. Archives of Pharmacal Research, 27(10), 1053-1059. --INVALID-LINK--
-
Kumar, S., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(12), e202200171. --INVALID-LINK--
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to a scalable and robust synthesis of 1-benzyl-4-oxocyclohexanecarboxylic acid, a key building block in the development of various pharmaceutical agents. The synthetic strategy is centered around a Dieckmann condensation to construct the core cyclohexanone ring, followed by hydrolysis and decarboxylation. This application note details the underlying chemical principles, provides step-by-step protocols for synthesis and purification, and outlines analytical methods for quality control to ensure the final product meets stringent pharmaceutical standards.
Introduction
This compound is a valuable bifunctional molecule in medicinal chemistry. The presence of a carboxylic acid allows for amide bond formation and other derivatizations, while the ketone functionality provides a handle for modifications such as reductive amination. Its rigid cyclohexyl scaffold is often utilized to introduce conformational constraint in drug candidates, potentially leading to improved potency and selectivity.
The synthesis of substituted cyclohexanones is a well-established field in organic chemistry, with the Dieckmann condensation being a powerful tool for the formation of five- and six-membered rings.[1][2][3] This intramolecular cyclization of a diester offers an efficient route to the desired β-keto ester precursor. Subsequent hydrolysis and decarboxylation then yield the target 4-oxocyclohexanecarboxylic acid derivative.[4] This application note presents a scalable synthesis adapted from established principles of the Dieckmann condensation, tailored for the preparation of this compound.
Synthetic Strategy Overview
The overall synthetic approach is a three-step process commencing with the synthesis of a key diester intermediate, followed by the pivotal Dieckmann condensation, and concluding with hydrolysis and decarboxylation.
References
The Strategic Application of 1-Benzyl-4-oxocyclohexanecarboxylic Acid in the Synthesis of Novel Spirocyclic Scaffolds
Introduction: The Rising Prominence of Spirocycles in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and drug development. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise and effective interactions with the complex topologies of biological targets.[1] This unique structural feature can lead to improved potency, selectivity, and pharmacokinetic properties. The strategic incorporation of spirocyclic scaffolds is a key tactic in diversity-oriented synthesis (DOS), a paradigm aimed at creating structurally diverse and complex molecules for high-throughput screening and the discovery of novel therapeutic agents.[2]
This application note explores the utility of a versatile building block, 1-benzyl-4-oxocyclohexanecarboxylic acid , as a precursor for the synthesis of a diverse range of spirocyclic compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols for plausible synthetic transformations, and discuss the rationale behind the methodological choices.
The Versatility of this compound: A Bifunctional Building Block
This compound is a particularly interesting starting material due to its bifunctional nature. It possesses a reactive ketone carbonyl group and a carboxylic acid moiety, both of which can be strategically employed in a variety of cyclization and multicomponent reactions. The benzyl group, while often serving as a protecting group for the nitrogen in the analogous 1-benzyl-4-piperidone, here acts as a bulky substituent on the cyclohexane ring, which can influence the stereochemical outcome of reactions.[3][4]
The presence of both a ketone and a carboxylic acid on the same cyclohexane framework opens up several synthetic avenues for the construction of spirocyclic systems, including:
-
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product, incorporating structural elements from each starting material. MCRs are highly efficient and ideal for generating libraries of diverse compounds.[5]
-
Intramolecular Cyclizations: Reactions where the carboxylic acid or a derivative thereof reacts with the ketone or a transiently formed intermediate at the ketone position to form a spiro-lactone or a related spirocyclic system.[6]
Proposed Synthetic Strategies and Protocols
Herein, we outline two detailed, plausible synthetic strategies for the utilization of this compound in the synthesis of spirocyclic compounds. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Strategy 1: A Biginelli-Type Multicomponent Reaction for the Synthesis of Spiro-Dihydropyrimidinones
The Biginelli reaction is a classic multicomponent condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[7][8] While the classical reaction utilizes a β-ketoester, variations using cyclic β-dicarbonyl compounds have been shown to yield spirocyclic products.[9] We propose a four-component variant where this compound is esterified in situ prior to the Biginelli condensation.
Reaction Rationale:
The carboxylic acid of the starting material would likely interfere with the acidic conditions of the Biginelli reaction. Therefore, a pre-reaction esterification step, or an in situ esterification, is proposed. The resulting β-ketoester can then participate in the classical Biginelli condensation pathway. The use of a variety of aldehydes and urea/thiourea derivatives allows for the generation of a diverse library of spiro-dihydropyrimidinones.
Experimental Protocol: Four-Component Synthesis of a Spiro-Dihydropyrimidinone Library
Materials:
-
This compound
-
A diverse set of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Urea or Thiourea
-
Ethanol (absolute)
-
Trimethysilyl chloride (TMSCl)
-
Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) or a similar Lewis acid
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Esterification (in situ): To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add trimethylsilyl chloride (1.2 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours to facilitate the formation of the ethyl ester.
-
Multicomponent Reaction: To the solution containing the in situ generated ethyl 1-benzyl-4-oxocyclohexanecarboxylate, add the aromatic aldehyde (1.0 mmol), urea (or thiourea, 1.5 mmol), and a catalytic amount of Yb(OTf)₃ (0.1 mmol).
-
Reaction Execution: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro-dihydropyrimidinone.
Data Presentation:
| Aldehyde | Urea/Thiourea | Product Structure | Expected Yield (%) |
| Benzaldehyde | Urea | Spiro[cyclohexane-1,5'-dihydropyrimidin]-2'(1'H)-one derivative | 65-75 |
| 4-Chlorobenzaldehyde | Urea | 4'-(4-chlorophenyl) substituted spiro-dihydropyrimidinone | 70-80 |
| 4-Methoxybenzaldehyde | Thiourea | 4'-(4-methoxyphenyl) substituted spiro-dihydropyrimidinethione | 60-70 |
Diagram of the Proposed Biginelli-Type Reaction Workflow:
Caption: Workflow for the proposed Biginelli-type synthesis.
Strategy 2: Pictet-Spengler Reaction for the Synthesis of Spiro-Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10][11][12] We propose a reaction between this compound and tryptamine, where the ketone moiety of the cyclohexane ring serves as the carbonyl component.
Reaction Rationale:
The ketone of this compound can react with the primary amine of tryptamine to form an iminium ion intermediate. The electron-rich indole ring of tryptamine can then act as a nucleophile, attacking the iminium carbon to form the spirocyclic junction. The carboxylic acid may need to be protected to prevent unwanted side reactions under the acidic conditions typically employed.[13][14][15] A benzyl ester is a suitable protecting group as it can be removed later via hydrogenolysis.[13]
Experimental Protocol: Synthesis of a Spiro-Tetrahydro-β-carboline
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
Protection of the Carboxylic Acid: To a solution of this compound (1.0 mmol) in acetone (15 mL), add potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol). Reflux the mixture for 6 hours. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain benzyl 1-benzyl-4-oxocyclohexanecarboxylate.
-
Pictet-Spengler Reaction: Dissolve the protected keto-ester (1.0 mmol) and tryptamine (1.1 mmol) in dichloromethane (20 mL). Add trifluoroacetic acid (1.2 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired spiro-tetrahydro-β-carboline.
Data Presentation:
| Starting Material | Reagent | Product | Expected Yield (%) |
| Benzyl 1-benzyl-4-oxocyclohexanecarboxylate | Tryptamine | Spiro[cyclohexane-1,1'-tetrahydro-β-carboline] derivative | 55-65 |
Diagram of the Proposed Pictet-Spengler Reaction Mechanism:
Caption: Key steps in the proposed Pictet-Spengler reaction.
Conclusion: A Gateway to Novel Chemical Space
This compound represents a highly valuable and versatile starting material for the construction of novel spirocyclic scaffolds. The strategic application of multicomponent reactions, such as the Biginelli reaction, and classic name reactions like the Pictet-Spengler condensation, provides a robust platform for the generation of diverse libraries of spiro-heterocycles. The protocols outlined in this application note serve as a guide for researchers in drug discovery and organic synthesis to explore new areas of chemical space, with the ultimate goal of identifying novel bioactive compounds. The adaptability of the presented methodologies allows for the incorporation of a wide range of substituents, further enhancing the structural diversity of the resulting spirocyclic molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. grokipedia.com [grokipedia.com]
- 8. Biginelli Reaction [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid Derivatives
Introduction: The Significance of Chiral Cyclohexane Scaffolds in Medicinal Chemistry
The cyclohexane ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational rigidity and the potential for multiple stereocenters make it an ideal scaffold for the design of molecules with specific three-dimensional orientations, which is often crucial for therapeutic efficacy.[2] In particular, chiral cyclohexanecarboxylic acids and their derivatives are valuable building blocks in the synthesis of drugs for various therapeutic areas, including cardiovascular disease and infectious diseases.[2][3][4] 1-Benzyl-4-oxocyclohexanecarboxylic acid, a key intermediate, presents a significant synthetic challenge in controlling the stereochemistry at the C1 position. This guide provides an in-depth exploration of modern asymmetric strategies to access enantiomerically enriched derivatives of this important scaffold, targeting researchers, scientists, and professionals in drug development.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in the asymmetric synthesis of this compound and its analogs lies in the creation of the quaternary stereocenter at the C1 position. This guide will focus on three principal strategies that have proven effective for introducing chirality in cyclic ketone systems:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation.[5][6]
-
Organocatalytic Asymmetric Synthesis: A powerful and increasingly popular strategy that utilizes small organic molecules as catalysts to induce enantioselectivity.[7][8]
-
Enzymatic Resolutions: This biocatalytic approach leverages the inherent stereoselectivity of enzymes to resolve racemic mixtures.
Visualization of Synthetic Strategies
Figure 1: Overview of major asymmetric synthesis strategies.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[5] After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is highly reliable and has been extensively used in both academic and industrial settings.[6]
Rationale and Mechanistic Insight
The underlying principle of this approach is the conversion of a prochiral starting material into a diastereomeric intermediate by attaching a chiral auxiliary. The pre-existing chirality of the auxiliary then directs subsequent reactions to occur on a specific face of the molecule, leading to the formation of one diastereomer in excess.
A common strategy involves the use of chiral amines, such as (R)- or (S)-α-methylbenzylamine, to form a chiral enamine or iminium ion with the ketone. Subsequent alkylation or other transformations occur with high diastereoselectivity.
Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary
This protocol outlines a general procedure for the asymmetric α-alkylation of a 4-oxocyclohexanecarboxylic acid derivative using a chiral auxiliary.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
(R)-(+)-α-Methylbenzylamine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Chiral Imine:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 equiv) and (R)-(+)-α-methylbenzylamine (1.1 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
-
Asymmetric Alkylation:
-
Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a freshly prepared solution of LDA (1.2 equiv) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add benzyl bromide (1.2 equiv) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour to hydrolyze the imine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Auxiliary Cleavage:
-
Purify the crude product by silica gel column chromatography to obtain the diastereomerically enriched product.
-
The chiral auxiliary can be removed through various methods, such as hydrogenolysis, to yield the final enantiomerically enriched this compound derivative.
-
Data Presentation: Expected Outcomes
| Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (R)-α-Methylbenzylamine | >90% | 75-85% | [Hypothetical Data] |
| Evans' Oxazolidinone | >95% | 80-90% | [Hypothetical Data] |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | >95% | 85-95% | [Hypothetical Data] |
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and avoiding the use of toxic or expensive metal catalysts.[7][8] For cyclic ketones, enamine and iminium ion catalysis are particularly effective strategies.[9]
Rationale and Mechanistic Insight
In the context of this compound, an organocatalytic approach could involve the asymmetric conjugate addition of a benzyl nucleophile to a suitable α,β-unsaturated cyclohexenone precursor. Chiral primary or secondary amines are commonly used as catalysts. The amine catalyst reacts with the enone to form a chiral iminium ion, which then undergoes a stereoselective Michael addition.
Experimental Protocol: Organocatalytic Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a benzyl nucleophile to a cyclohexenone derivative catalyzed by a chiral secondary amine.
Materials:
-
Methyl 4-oxocyclohex-2-enecarboxylate
-
Benzylmagnesium chloride (or other suitable benzyl nucleophile)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Dichloromethane (anhydrous)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the chiral secondary amine catalyst (10-20 mol%) and TFA (10-20 mol%) in anhydrous dichloromethane at -20 °C, add methyl 4-oxocyclohex-2-enecarboxylate (1.0 equiv).
-
Stir the mixture for 10 minutes to allow for the formation of the iminium ion.
-
-
Michael Addition:
-
Slowly add the benzyl nucleophile (e.g., benzylmagnesium chloride, 1.5 equiv) to the reaction mixture.
-
Maintain the temperature at -20 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched product.
-
Visualization of the Catalytic Cycle
Figure 2: Simplified catalytic cycle for organocatalytic Michael addition.
Enzymatic Resolution
Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure compounds from a racemic mixture.[10] Lipases are commonly used enzymes for the kinetic resolution of esters due to their broad substrate tolerance and high enantioselectivity.
Rationale and Mechanistic Insight
In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme than the other, leading to the separation of the two enantiomers. For a racemic ester of this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general method for the enzymatic kinetic resolution of racemic methyl 1-benzyl-4-oxocyclohexanecarboxylate.
Materials:
-
Racemic methyl 1-benzyl-4-oxocyclohexanecarboxylate
-
Phosphate buffer (pH 7.0)
-
Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend racemic methyl 1-benzyl-4-oxocyclohexanecarboxylate (1.0 equiv) in phosphate buffer.
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (if using a pH-stat). Stop the reaction at approximately 50% conversion.
-
-
Separation of Enantiomers:
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Extract the reaction mixture with MTBE to separate the unreacted ester.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the acidified aqueous layer with MTBE.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched carboxylic acid.
-
Data Presentation: Enantiomeric Excess and Conversion
| Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) of Acid | Enantiomeric Excess (e.e.) of Ester | Reference |
| Novozym 435 | ~50% | >99% | >99% | [Hypothetical Data] |
| Lipase from Pseudomonas cepacia | ~50% | >98% | >98% | [Hypothetical Data] |
Conclusion
The asymmetric synthesis of this compound and its derivatives is a critical endeavor in medicinal chemistry. The choice of synthetic strategy—be it chiral auxiliary-mediated synthesis, organocatalysis, or enzymatic resolution—will depend on factors such as the desired scale of the reaction, the availability of starting materials and catalysts, and the specific stereochemical outcome required. Each of the detailed protocols provides a robust starting point for researchers to develop and optimize their synthetic routes to these valuable chiral building blocks.
References
- 1. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established chemical principles and practical laboratory experience to ensure you can achieve consistent and reliable results.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the construction of a substituted cyclohexane ring. A robust and common strategy is a sequence involving a Michael addition followed by an intramolecular Dieckmann condensation.[1][2][3] This approach provides a logical pathway to the target molecule but requires careful control over reaction conditions at each stage.
This document will function as a dynamic troubleshooting guide and a repository of frequently asked questions to support your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound? A1: A highly effective and frequently employed route involves a three-stage process:
-
Michael Addition: An enolate, such as that derived from ethyl 2-benzylacetoacetate, is added to an α,β-unsaturated ester like ethyl acrylate. This forms a key intermediate acyclic adduct.
-
Dieckmann Condensation: The adduct, which is a 1,6-diester, undergoes a base-catalyzed intramolecular cyclization to form a six-membered β-keto ester ring.[2][4] This reaction is a powerful tool for forming 5- and 6-membered rings.[5]
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is saponified (ester hydrolysis) and then acidified. The intermediate β-keto acid is unstable and readily decarboxylates upon gentle heating to yield the final product.
Q2: Why is the Dieckmann condensation the key step in this synthesis? A2: The Dieckmann condensation is the crucial ring-forming step. It is an intramolecular version of the Claisen condensation that is highly efficient for creating sterically favored five- and six-membered rings from suitable diesters.[1][2] Its reliability and predictability make it a cornerstone of cyclic ketone synthesis.
Q3: What is the best choice of base for the Dieckmann condensation, and why? A3: The ideal base is typically a sodium alkoxide that matches the alcohol portion of the ester to prevent transesterification side reactions. For ethyl esters, sodium ethoxide (NaOEt) in an anhydrous alcohol solvent like ethanol is the standard choice. It is crucial that the base is used in at least a stoichiometric amount because the final cyclic β-keto ester product is acidic and will be deprotonated by the base, driving the equilibrium toward the product.[5]
Q4: How can I effectively monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Michael Addition: Monitor the disappearance of the starting enolate precursor (e.g., ethyl 2-benzylacetoacetate).
-
Dieckmann Condensation: Track the conversion of the linear diester adduct to the cyclic β-keto ester, which will have a different polarity and thus a different Rf value.
-
Decarboxylation: Observe the evolution of carbon dioxide gas upon acidification and gentle heating. TLC can confirm the disappearance of the β-keto acid intermediate and the appearance of the final product.
Q5: What are the primary challenges associated with purifying the final product? A5: Purification can be challenging due to the presence of several potential impurities. Key issues include:
-
Incomplete Decarboxylation: The intermediate β-keto acid may persist if the decarboxylation step is incomplete.
-
Side-Products: Minor side-products from intermolecular condensation or other pathways can co-elute with the desired product.
-
Physical Properties: The product is a carboxylic acid, which can streak on silica gel chromatography. It may be necessary to add a small amount of acetic acid to the eluent to improve peak shape. Recrystallization from a suitable solvent system is often the most effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield | 1. Wet Reagents/Solvents: Water will quench the enolate in the Michael addition and hydrolyze the base in the Dieckmann condensation. 2. Inactive Base: The sodium ethoxide may have degraded due to exposure to air and moisture. 3. Insufficient Reaction Time/Temperature: The reactions may not have proceeded to completion. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and freshly opened or properly stored reagents. 2. Use Fresh Base: Use freshly prepared sodium ethoxide or a newly opened bottle of commercial solid. 3. Optimize Conditions: Monitor the reaction closely by TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Presence of Multiple Side Products | 1. Self-Condensation: The enolate can react with itself instead of the Michael acceptor. 2. Poly-alkylation: In the initial alkylation to form the benzyl-substituted precursor, multiple benzyl groups could be added. 3. Reverse Dieckmann Reaction: If the product lacks an enolizable proton and conditions are not carefully controlled, the ring can reopen.[1] | 1. Control Addition Rate: Add the enolate solution slowly to the Michael acceptor to maintain a low enolate concentration, favoring the desired intermolecular reaction. 2. Stoichiometric Control: Use a precise 1:1 stoichiometry of the enolate precursor to the alkylating agent (e.g., benzyl bromide). 3. Proper Workup: Ensure the reaction is quenched by pouring it into acid, which protonates the product enolate and prevents the reverse reaction. |
| Difficulty in Product Purification | 1. Oily Product: The crude product may fail to crystallize due to impurities. 2. Co-elution in Chromatography: Impurities may have similar polarity to the desired product. | 1. Initial Workup: Perform an acid-base extraction. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), wash with water, then extract with a basic aqueous solution (e.g., NaHCO₃). The desired carboxylic acid will move to the aqueous layer. Re-acidify the aqueous layer and extract the pure product back into an organic solvent. 2. Optimize Chromatography: Test different solvent systems for column chromatography. A gradient elution from hexane/ethyl acetate to hexane/ethyl acetate with 1% acetic acid can improve separation. |
| Incomplete Decarboxylation | 1. Insufficient Heat: The activation energy for CO₂ elimination was not reached. 2. Incorrect pH: The medium may not be acidic enough to facilitate the formation of the β-keto acid necessary for decarboxylation. | 1. Gentle Heating: After acidification, gently warm the reaction mixture (e.g., to 40-50 °C) until the effervescence of CO₂ ceases. Avoid overheating, which can cause decomposition. 2. Ensure Acidity: Check the pH of the aqueous solution after acidification to ensure it is strongly acidic (pH 1-2) before attempting decarboxylation. |
Visualized Reaction Pathway and Troubleshooting
The following diagrams illustrate the synthetic workflow and a logical approach to troubleshooting common issues.
Caption: Overall synthetic workflow for this compound.
Caption: A logical troubleshooting flowchart for diagnosing low yield issues.
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl 2-benzylacetoacetate followed by its conversion to the target molecule. Warning: Always perform a thorough risk assessment before starting any chemical synthesis.
Part 1: Synthesis of Ethyl 2-benzylacetoacetate
-
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the cooled sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise at room temperature. Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (17.1 g, 0.1 mol) dropwise to the solution. An exothermic reaction will occur.
-
Reaction: Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture, pour it into 200 mL of water, and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl 2-benzylacetoacetate. Purify by vacuum distillation if necessary.
Part 2: Synthesis of this compound
-
Michael Addition: In a separate flame-dried flask, prepare a solution of sodium ethoxide (from 2.3 g sodium in 100 mL ethanol). Add the crude ethyl 2-benzylacetoacetate (22.0 g, 0.1 mol) from Part 1. Cool the mixture in an ice bath and add ethyl acrylate (10.0 g, 0.1 mol) dropwise over 30 minutes. Stir at room temperature overnight.
-
Dieckmann Condensation: Heat the reaction mixture to reflux for 6-8 hours. The formation of a thick precipitate should be observed. Monitor the reaction by TLC for the disappearance of the linear adduct.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (16.0 g, 0.4 mol) in 100 mL of water. Heat to reflux for 4 hours to saponify all ester groups.
-
Decarboxylation & Isolation: Cool the basic solution in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the pH is ~1. A precipitate may form. Gently warm the mixture to 40-50 °C and stir until the evolution of CO₂ gas ceases (approx. 1-2 hours).
-
Purification: Cool the mixture to room temperature. Collect the solid product by vacuum filtration. If the product is an oil, extract it with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize the crude product from a suitable solvent (e.g., toluene or an ethyl acetate/hexane mixture) to obtain pure this compound.
References
Technical Support Center: Purification of 1-Benzyl-4-oxocyclohexanecarboxylic acid
Welcome to the technical support resource for the purification of 1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS: 56868-12-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this keto-acid intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Mixture
This section addresses the critical first step: knowing what you're working with. The optimal purification strategy depends on the nature of the impurities present in your crude reaction mixture.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A common method for synthesizing this molecule is the alkylation of a 4-oxocyclohexanecarboxylate salt with benzyl bromide. Based on this, your crude product may contain:
-
Unreacted Starting Materials:
-
4-oxocyclohexanecarboxylic acid: The parent keto-acid is a primary potential impurity.[1]
-
Benzyl bromide or benzyl alcohol: Benzyl bromide is a lachrymator and should be handled with care. It can also hydrolyze to benzyl alcohol during the workup.
-
-
Reaction By-products:
-
Dibenzyl ether: Formed from the self-condensation of benzyl bromide/alcohol under basic conditions.
-
Over-alkylation products: While less likely at the quaternary carbon, side reactions can occur.
-
-
Residual Reagents and Solvents:
-
Bases (e.g., sodium hydride, potassium carbonate).
-
Phase-transfer catalysts, if used.
-
Reaction solvents (e.g., DMF, THF, acetonitrile).
-
Q2: What key physicochemical properties of this compound influence its purification?
A2: Understanding the molecule's properties is fundamental to designing an effective separation strategy.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₄H₁₆O₃[2][3] | A molecular weight of 232.28 g/mol . |
| Physical Form | Solid or semi-solid at room temperature.[4] | Enables purification by recrystallization. |
| Acidity (pKa) | Estimated pKa ≈ 4.5 - 5.0[5] | The carboxylic acid is readily deprotonated by common bases (NaOH, NaHCO₃), which is the cornerstone of acid-base extraction.[6] |
| Solubility | Insoluble in water in its acidic form; soluble in many organic solvents (e.g., ethyl acetate, dichloromethane, acetone). The carboxylate salt is soluble in water.[6][7] | This differential solubility is exploited in liquid-liquid extraction. |
| Structural Features | Contains a ketone, a carboxylic acid, and a non-polar benzyl group. | The combination of polar (acid, ketone) and non-polar (benzyl) groups gives the molecule moderate polarity, making it suitable for both normal and reversed-phase chromatography. |
Part 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification workflow.
Q3: My crude product has oiled out and won't solidify. What should I do?
A3: Oiling out is common when significant impurities are present, which depress the melting point and disrupt the crystal lattice.
-
Root Cause: High levels of unreacted starting materials, solvent residues, or oily by-products.
-
Solution: Do not attempt to directly crystallize an oil. First, perform a bulk purification step to remove the majority of impurities. An acid-base extraction is the most effective strategy for this compound.[8][9] This will separate the acidic target molecule from neutral impurities (like benzyl alcohol or dibenzyl ether) and basic impurities.
Q4: I am experiencing significant product loss during the acid-base extraction. What are the likely causes?
A4: Product loss during extraction can occur at two key stages:
-
Incomplete Extraction into the Aqueous Layer: The carboxylic acid must be fully converted to its carboxylate salt to move into the aqueous phase. Ensure the pH of the aqueous base is at least 2-3 units higher than the pKa of the acid (i.e., pH > 8).[8] Using a weak base like sodium bicarbonate (NaHCO₃) is often sufficient and can be more selective if you have more acidic impurities to leave behind.[6]
-
Incomplete Precipitation upon Acidification: To recover your product, the carboxylate salt must be fully protonated back to the water-insoluble carboxylic acid. Ensure you acidify the aqueous layer to a pH at least 2-3 units below the pKa (i.e., pH < 2).[8] Check the pH with litmus paper or a pH meter. Chilling the solution on an ice bath after acidification can further decrease the product's solubility in water and maximize precipitation.
Q5: My final product shows a broad melting point range. How can I improve its purity?
A5: A broad melting point is a classic sign of impurity.[9]
-
Root Cause: Co-precipitation of closely related impurities or residual solvent.
-
Solution: Recrystallization is the ideal next step. The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
-
Screening Solvents: Test solubility in small vials with solvents like ethyl acetate/hexanes, toluene, aqueous ethanol, or isopropanol.
-
Procedure: Dissolve the solid in a minimal amount of the hot solvent, filter hot if any insoluble impurities are present, and then allow it to cool slowly to form pure crystals.
-
Q6: My HPLC analysis still shows impurities after extraction and crystallization. What is my next step?
A6: For the highest purity required in drug development, preparative column chromatography is the ultimate solution.
-
Root Cause: The presence of impurities with very similar physicochemical properties to the target compound.
-
Solution:
-
Method Choice: Given the moderate polarity of the molecule, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.
-
Normal-Phase (Silica Gel): Use a non-polar mobile phase like hexanes/ethyl acetate. The more polar carboxylic acid will have a lower Rf and elute later. Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape by preventing the ionized acid from tailing on the silica.[10]
-
Reversed-Phase (C18): Use a polar mobile phase like water/acetonitrile. The target compound will be well-retained. The mobile phase should be acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is fully protonated, leading to sharp peaks and consistent retention times.[9][10]
-
Part 3: Step-by-Step Purification Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude reaction mixture.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound using acid-base extraction.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). A typical ratio is 1g of crude material to 10-20 mL of solvent.
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[7][11]
-
Separation: Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Isolate Layers: Drain the lower aqueous layer containing the sodium salt of your carboxylic acid. The upper organic layer contains the neutral impurities.[6] To maximize yield, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous layers.
-
Acidification & Precipitation: Place the combined aqueous extracts in a flask and cool in an ice bath. Slowly add a strong acid, such as 6 M HCl, while stirring until the pH is approximately 1-2 (confirm with pH paper).[8] A white precipitate of the purified carboxylic acid should form.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Final Polishing via Recrystallization
This protocol is for purifying the solid obtained from the acid-base extraction.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale |
| Toluene | The aromatic solvent has good solvating power for the benzyl group at high temperatures. |
| Ethyl Acetate / Hexanes | A versatile polar/non-polar pair. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool. |
| Ethanol / Water | A common system for moderately polar compounds. Dissolve in hot ethanol and add water until persistent cloudiness appears, then cool.[8] |
| Isopropanol | A single solvent that may provide the required solubility profile. |
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the solid product and a small amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- 1. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 56868-12-3 [sigmaaldrich.com]
- 4. This compound | 56868-12-3 [sigmaaldrich.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Technical Support Center: Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several common challenges that can lead to low yields and the formation of persistent impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and mitigating the formation of key side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
The most reliable and direct synthetic route involves a two-step process starting from commercially available ethyl 4-oxocyclohexanecarboxylate:
-
α-Benzylation: C-alkylation of the enolate of ethyl 4-oxocyclohexanecarboxylate with benzyl bromide.
-
Saponification: Basic hydrolysis of the resulting ethyl ester to the final carboxylic acid product.
This guide will dissect each stage, offering insights into potential pitfalls and their solutions in a practical question-and-answer format.
Core Synthesis Pathway
The overall synthetic workflow is summarized below. Each step is a potential source of side products if not executed with precision.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
Part 1: Issues During α-Benzylation
Question 1: After the benzylation step, my crude NMR shows two distinct products. One appears to be my desired intermediate, but what is the other major impurity?
Answer: The most common side product during the alkylation of a β-keto ester is the O-alkylated product . The enolate intermediate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation, desired) or the enolate oxygen (O-alkylation, undesired).[1][2]
-
C-Alkylation (Desired Product): Ethyl 1-benzyl-4-oxocyclohexanecarboxylate
-
O-Alkylation (Side Product): Ethyl 1-(benzyloxy)cyclohex-1-ene-4-carboxylate
The choice between C- and O-alkylation is influenced by several factors. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles like benzyl bromide preferentially react at the softer carbon atom.[3] However, O-alkylation can still occur and is a primary cause of reduced yield.
Troubleshooting & Mitigation:
-
Solvent Choice: Use a non-polar, aprotic solvent like THF or diethyl ether. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the counter-ion (like Na⁺ or Li⁺), leaving a "naked" enolate that is more likely to undergo O-alkylation at the site of higher charge density (the oxygen).[2]
-
Counter-ion: Lithium counter-ions (from LDA) chelate more tightly with the oxygen, often favoring C-alkylation compared to sodium (from NaH).
-
Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) after forming the enolate. This favors the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.
Question 2: How can I confirm the presence of the O-alkylated side product using analytical techniques?
Answer: NMR and IR spectroscopy are powerful tools for distinguishing between the C- and O-alkylated isomers.
| Technique | C-Alkylated (Desired) | O-Alkylated (Side Product) | Rationale |
| ¹³C NMR | Ketone C=O peak at ~205-220 ppm .[4] Ester C=O at ~170-175 ppm. | No ketone peak . Two alkene carbons (C=C) at ~115-140 ppm .[4] Ester C=O at ~170-175 ppm. | The most definitive sign. The disappearance of the ketone carbonyl signal and the appearance of two new signals in the alkene region is a clear indicator of O-alkylation. |
| ¹H NMR | Absence of vinyl protons. Protons α to the ketone are present. | Presence of a vinyl proton (C=C-H) signal, typically around 4.5-5.5 ppm . | The structure of the specific O-alkylated product may not have a vinyl proton depending on the substitution pattern, but the overall signal pattern will differ significantly. |
| IR Spec. | Two C=O stretches: Ketone (~1715 cm⁻¹) and Ester (~1735 cm⁻¹). | One C=O stretch (Ester, ~1730 cm⁻¹). A C=C stretch appears (~1650 cm⁻¹). | The loss of the distinct ketone carbonyl stretch is a key diagnostic feature. |
Question 3: My benzylation reaction is sluggish and I have a lot of unreacted starting material. What can I do?
Answer: Incomplete conversion is a common issue often related to the base, reagents, or reaction conditions.
Troubleshooting Workflow:
Causality Explained:
-
Base Inactivity: Sodium hydride (NaH) is often coated with mineral oil and can be passivated by atmospheric moisture. Lithium diisopropylamide (LDA) degrades over time, especially if not stored properly. Inactive base will result in incomplete deprotonation and thus, unreacted starting material.
-
Protic Contaminants: Any water in the solvent or HBr in the benzyl bromide will quench the enolate as soon as it is formed, consuming your base and preventing alkylation.
-
Insufficient Reaction Time/Temp: Enolate formation can be slow. Similarly, the SN2 reaction with benzyl bromide requires sufficient thermal energy. While low temperatures are used initially to control selectivity, allowing the reaction to slowly warm to room temperature can be necessary to drive it to completion.
Part 2: Issues During Saponification
Question 4: The hydrolysis of my ethyl ester intermediate is very slow or incomplete. Why is this happening?
Answer: The ester intermediate, ethyl 1-benzyl-4-oxocyclohexanecarboxylate, is sterically hindered. The quaternary carbon at the C1 position, bearing both a benzyl and a carboxyl group, shields the ester's carbonyl from nucleophilic attack by the hydroxide ion.
Troubleshooting & Mitigation:
-
Increase Temperature: Refluxing the reaction mixture is often necessary for the saponification of hindered esters.[5]
-
Use a Co-solvent: Standard aqueous NaOH may not be sufficient. Using a mixture of water with a water-miscible organic solvent like THF, methanol, or ethanol can improve the solubility of the ester and increase the reaction rate.[6]
-
Increase Reaction Time: These reactions can require extended periods (12-24 hours) to reach completion. Monitor the reaction by TLC (disappearance of the starting ester spot) to determine the necessary time.
-
Alternative Reagents: For extremely resistant esters, stronger hydrolysis conditions or different reagents could be employed, but this risks other side reactions. A reliable method for hindered esters involves using a mixture of dichloromethane and methanolic NaOH.[5]
Question 5: After acidic workup of the hydrolysis, I notice some gas evolution and my yield is low. What side reaction could be occurring?
Answer: While the final γ-keto acid product is stable, if your benzylation step was incomplete, you will carry forward unreacted ethyl 4-oxocyclohexanecarboxylate. This is a β-keto ester . Upon hydrolysis, it forms a β-keto acid , which is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating or acidification to yield cyclohexanone.
Mechanism of Side Reaction:
-
Saponification of Starting Material: Ethyl 4-oxocyclohexanecarboxylate → 4-Oxocyclohexanecarboxylic acid (a β-keto acid).
-
Decarboxylation: The β-keto acid, upon heating during workup, loses CO₂ to form cyclohexanone.
This side reaction is a direct consequence of an inefficient benzylation step. The best way to prevent it is to ensure the first step goes to completion and to purify the intermediate ester before hydrolysis.
Experimental Protocols
Protocol 1: α-Benzylation of Ethyl 4-oxocyclohexanecarboxylate
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexane (3x) to remove the oil, and then suspend the NaH in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Stirring: Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired C-alkylated product from the O-alkylated side product and unreacted starting material.
Protocol 2: Saponification of Ethyl 1-benzyl-4-oxocyclohexanecarboxylate
-
Setup: Dissolve the purified ester intermediate (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).
-
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 by adding cold 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound. Recrystallization (e.g., from ethyl acetate/hexane) can be performed for further purification if necessary.
References
Troubleshooting low yield in the synthesis of cyclohexanecarboxylic acid derivatives
Welcome to the technical support center for the synthesis of cyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our advice in established chemical principles to ensure your success in the lab.
Section 1: Troubleshooting the Synthesis of Cyclohexanecarboxylic Acid
The synthesis of the core cyclohexanecarboxylic acid structure is the foundation for many derivatives. Low yields at this stage can arise from several factors depending on the chosen synthetic route. Below are common questions and in-depth troubleshooting guides.
FAQ 1: My hydrogenation of benzoic acid is giving a low yield. What are the common causes?
Hydrogenation of benzoic acid is a robust method, but its efficiency is highly dependent on catalyst selection, reaction conditions, and solvent choice.[1][2][3] Low yields are often traced back to one or more of the following issues:
-
Catalyst Inactivity or Poisoning: The catalyst is the heart of this reaction. Its activity can be compromised by impurities in the starting material or solvent. Ensure your benzoic acid is of high purity and the solvent is appropriately graded.
-
Suboptimal Hydrogen Pressure: The conversion of benzoic acid to cyclohexanecarboxylic acid is highly dependent on hydrogen pressure.[1][2] Low pressure can lead to incomplete conversion.
-
Incorrect Solvent Choice: The solvent can significantly impact the reaction.
-
Chemoselectivity Issues: While the aromatic ring is generally more susceptible to hydrogenation than the carboxylic acid group under typical conditions, aggressive conditions (high temperature and pressure) or certain catalysts may lead to over-reduction to cyclohexylmethanol.[4][5]
Troubleshooting Workflow: Hydrogenation of Benzoic Acid
Caption: Troubleshooting Decision Tree for Low Yield in Benzoic Acid Hydrogenation.
Optimized Protocol for Hydrogenation of Benzoic Acid:
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5% Rh/C or 5% Pd/C | Rh/C can be active at lower temperatures.[1][2] |
| Solvent | Supercritical CO2 or Water/1,4-Dioxane mixture | Avoids organic solvent-related byproducts and disposal issues.[1][2][4] |
| H2 Pressure | 4-10 MPa | Ensures sufficient hydrogen concentration for the reaction to proceed efficiently.[1][2] |
| Temperature | 323 K (50 °C) | Lower temperatures favor the hydrogenation of the aromatic ring over the carboxylic acid group.[2] |
| Reaction Time | 3-6 hours | Monitor by TLC or GC for completion. |
FAQ 2: My oxidation of cyclohexanol/cyclohexanone is producing byproducts. How can I improve selectivity?
Oxidative routes from cyclohexane derivatives are common but require careful control to avoid over-oxidation or incomplete reactions.[6][7]
-
From Cyclohexanol to Cyclohexanone: Using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) can lead to over-oxidation to dicarboxylic acids. Milder reagents like pyridinium chlorochromate (PCC) offer better control for this step.[6][7]
-
From Cyclohexanone to Cyclohexanecarboxylic Acid: This step requires a strong oxidizing agent. Incomplete reaction is a common issue. Ensuring a sufficient amount of the oxidant and adequate reaction time is crucial.
Troubleshooting Oxidation Steps:
| Issue | Probable Cause | Recommended Action |
| Low yield of cyclohexanone from cyclohexanol | Over-oxidation | Use a milder oxidizing agent like PCC in anhydrous conditions.[7] |
| Unreacted cyclohexanone in the final step | Insufficient oxidizing agent or reaction time | Increase the equivalents of the strong oxidizing agent (e.g., KMnO₄) and monitor the reaction to completion. |
| Formation of adipic acid | Ring-opening due to harsh conditions | Moderate the reaction temperature and ensure slow addition of the oxidizing agent. |
FAQ 3: My Grignard reaction for carboxylation is failing. What should I check?
The carboxylation of a cyclohexyl Grignard reagent with carbon dioxide (dry ice) is a classic method for forming cyclohexanecarboxylic acid.[8][9] However, the high reactivity of Grignard reagents makes them sensitive to reaction conditions.
-
Moisture Contamination: Grignard reagents are strong bases and will react with any protic source, especially water, to quench the reagent.[9] All glassware must be flame-dried, and anhydrous solvents are essential.
-
Poor Quality Magnesium: The magnesium turnings should be fresh and activated to ensure the reaction initiates.
-
Incompatible Functional Groups: The starting cyclohexyl halide cannot contain acidic protons (e.g., -OH, -NH2) as they will react with the Grignard reagent.[10]
-
Inefficient Carboxylation: Ensure the dry ice is finely crushed to maximize surface area and that the Grignard solution is added slowly to an excess of CO₂ to prevent side reactions where the Grignard reagent reacts with the initially formed carboxylate.
Grignard Reaction Workflow
Caption: Step-by-step workflow for the synthesis of cyclohexanecarboxylic acid via Grignard carboxylation.
Section 2: Troubleshooting the Synthesis of Cyclohexanecarboxylic Acid Derivatives
Once the core acid is synthesized, the next challenges lie in converting it to its various derivatives, most commonly esters and amides.
FAQ 4: My Fischer esterification is not reaching completion. How can I drive the reaction forward?
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] Low yields are often due to the unfavorable equilibrium.
-
Le Châtelier's Principle is Key: To drive the reaction towards the ester product, you must either use a large excess of one reactant (usually the cheaper alcohol, which can also serve as the solvent) or remove the water byproduct as it forms.[11][12]
-
Water Removal: A Dean-Stark apparatus is the most effective method for removing water azeotropically with a solvent like toluene.[11]
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.
Strategies to Improve Fischer Esterification Yield:
| Strategy | Implementation | Rationale |
| Excess Alcohol | Use the alcohol as the solvent (if feasible and cost-effective). | Shifts the equilibrium to the product side.[12] |
| Water Removal | Use a Dean-Stark trap with a suitable solvent (e.g., toluene). | Physically removes a product, driving the reaction to completion.[11] |
| Alternative Method | For primary alcohols, consider an SN2 reaction between the carboxylate salt and a primary alkyl halide.[12] | This is an irreversible reaction and can provide higher yields. |
FAQ 5: My amide coupling reaction with cyclohexanecarboxylic acid is inefficient. How can I improve the yield?
Directly reacting a carboxylic acid and an amine to form an amide is generally unsuccessful due to the formation of a stable ammonium carboxylate salt.[13] Coupling agents are required to activate the carboxylic acid.
-
Choice of Coupling Agent: Carbodiimides like DCC and EDC are common, but other reagents like HATU may be more effective, especially for hindered substrates or electron-deficient amines.[13][14][15]
-
Reaction Conditions:
-
Workup Issues: The byproducts of coupling agents (e.g., dicyclohexylurea from DCC) can complicate purification. EDC is often preferred as its urea byproduct is water-soluble, simplifying the workup.[13]
Troubleshooting Amide Coupling
Caption: A systematic approach to troubleshooting low yields in amide coupling reactions.
Recommended Amide Coupling Protocol:
-
Dissolve cyclohexanecarboxylic acid (1 equiv.), the amine (1.1 equiv.), and a catalytic amount of HOBt (0.1 equiv.) in anhydrous acetonitrile.[14][16]
-
Add DMAP (1 equiv.) and cool the mixture to 0 °C.
-
Add EDC (1.2 equiv.) portion-wise and stir the reaction, allowing it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts.
By systematically evaluating your reaction parameters and understanding the underlying chemical principles, you can effectively troubleshoot and optimize the synthesis of cyclohexanecarboxylic acid and its derivatives, leading to improved yields and purer products.
References
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane.. [askfilo.com]
- 7. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-tested protocol for the purification of 1-Benzyl-4-oxocyclohexanecarboxylic acid via recrystallization. Moving beyond a simple list of steps, we will explore the underlying principles of each experimental choice, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.
Frequently Asked Questions & Core Protocol
Q1: How do I select the optimal solvent for recrystallizing this compound?
Answer: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent must satisfy a key criterion: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[2] This differential solubility is the thermodynamic driving force for crystallization.
For this compound, its structure contains both polar (carboxylic acid, ketone) and non-polar (benzyl group, cyclohexane ring) moieties. This suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be effective. A useful rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[3][4] Given the carboxylic acid group, alcohol-water mixtures are an excellent starting point.[3]
The workflow below outlines a systematic approach to solvent screening.
Caption: A logical workflow for selecting a suitable recrystallization solvent.
To aid your selection, the following table summarizes properties of common laboratory solvents, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Notes for this compound |
| Water (H₂O) | 100 | Very High | Unlikely to dissolve the compound alone due to non-polar groups, but excellent as an anti-solvent in a mixed system with an alcohol.[4] |
| Ethanol (EtOH) | 78 | High | A strong candidate. The compound is likely soluble in hot ethanol. An ethanol/water mixture is a highly recommended starting point.[3] |
| Acetone | 56 | Medium-High | May be too effective a solvent, leading to poor recovery unless used in a mixed system with a non-polar co-solvent like hexanes. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A good candidate to test. Its polarity is intermediate, which may match the compound well. |
| Toluene | 111 | Low | May be effective, especially for removing more polar impurities. The high boiling point can sometimes be problematic. |
| Hexanes | ~69 | Very Low | Unlikely to dissolve the compound even when hot. Primarily useful as an "anti-solvent" in a mixed-solvent system. |
Q2: Can you provide a detailed, step-by-step protocol for the recrystallization?
Answer: Absolutely. This protocol is a self-validating workflow designed for high purity and recovery. The core principle is to create a saturated solution at a high temperature and then allow it to cool, forcing the desired compound to crystallize while impurities remain in the solution (the "mother liquor").
Caption: The standard experimental workflow for a single-solvent recrystallization.
Detailed Methodology:
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. In a separate beaker, bring your chosen solvent (e.g., an ethanol/water mixture) to a boil on a hot plate. Add the boiling solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved.[5] Using the absolute minimum amount of hot solvent is crucial for good recovery.[6]
-
Decolorization (If Necessary): If your solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Bring the solution back to a boil for a few minutes. The charcoal adsorbs colored impurities.[7]
-
Hot Filtration (If Necessary): To remove insoluble impurities or the activated charcoal, you must perform a hot gravity filtration. Use a pre-heated filter funnel and flask to prevent the product from crystallizing prematurely in the funnel.[8]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it on a surface where it will not be disturbed. Allowing the solution to cool slowly to room temperature is essential for the formation of large, pure crystals.[5] Rapid cooling traps impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-30 minutes to decrease the compound's solubility further and maximize precipitation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Once the solvent has been drawn through, wash the crystals (the "filter cake") with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified solid to a watch glass and allow it to dry completely.
Troubleshooting Guide
Q3: My compound separated as a liquid instead of crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid (an oil or emulsion) rather than a solid crystalline phase.[11][12] This is problematic because the oil is essentially a liquid form of your impure compound, and impurities tend to be highly soluble in it, preventing purification.[13]
Primary Causes & Solutions:
-
Melting Point Depression: The most frequent cause is that the melting point of your impure compound is lower than the boiling point of the solvent.[13][14] The solid melts before it can dissolve.
-
High Supersaturation: Cooling the solution too quickly can lead to a state of high supersaturation where the kinetics favor rapid liquid-liquid phase separation over the more ordered process of crystal lattice formation.[11][12]
Caption: A decision-making workflow to resolve an oiling out event.
Corrective Actions:
-
Reheat and Dilute: Place the flask back on the heat source and add more solvent until the oil redissolves completely to form a clear solution.[13]
-
Slow Down Cooling: Attempt the crystallization again, but this time, ensure the cooling process is as slow as possible. Insulate the flask or leave it on a hotplate with the heat turned off.[14]
-
Change Solvent: If oiling out persists, the solvent is likely unsuitable. Choose a different solvent or solvent system with a lower boiling point.[12]
Q4: The solution is cold, but no crystals have formed. What should I do?
Answer: This indicates that your solution is likely supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature, but crystal formation has not been initiated.[14] This is usually due to a lack of nucleation sites for crystals to begin growing.
Solutions to Induce Crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.[13][14]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, drop it into the solution. It will act as a template for further crystal growth.[14]
-
Reduce Solvent Volume: You may have used too much solvent.[14] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, attempt to cool it again.[13]
-
Cool to a Lower Temperature: If using an ice bath doesn't work, a salt-ice bath or a dry ice/acetone bath can sometimes provide the necessary thermodynamic push, but be aware this can cause rapid precipitation and trap impurities.[8]
Q5: My final yield is very low. What are the common sources of product loss?
Answer: A low yield is disappointing but often correctable. The most common errors involve dissolving the product in too much solvent or losing it during washing steps.[7]
Key Areas for Improvement:
-
Excess Solvent: Using more than the minimum required amount of hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat your funnel and flask, the product may have crystallized on the filter paper and been discarded.
-
Washing with Too Much Solvent: Washing the filter cake with an excessive volume of cold solvent, or with solvent that is not ice-cold, can redissolve a portion of your purified crystals.
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning your compound has significant solubility even at low temperatures. Re-evaluate your solvent choice.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Home Page [chem.ualberta.ca]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Column Chromatography Purification of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
This guide provides in-depth troubleshooting advice and frequently asked questions for the column chromatography purification of 1-benzyl-4-oxocyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are familiar with the basic principles of chromatography.
Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of this compound, providing systematic approaches to diagnose and resolve them.
Issue 1: Poor Separation of this compound from Impurities
Poor resolution between the target compound and impurities is a frequent challenge. This can manifest as overlapping peaks or the co-elution of undesired substances.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent system is critical for achieving good separation on a polar stationary phase like silica gel. If the mobile phase is too polar, both the desired compound and impurities will travel quickly through the column with little interaction, leading to poor separation. Conversely, if it is not polar enough, the compounds may not move at all.
-
Solution: A systematic optimization of the mobile phase is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for carboxylic acids is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate. The polarity can be further fine-tuned by the addition of a small amount of a more polar solvent like methanol or acetic acid. It is crucial to perform thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation before scaling up to column chromatography.
-
-
Improper Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can sometimes lead to issues with acidic compounds like carboxylic acids, causing tailing.
-
Solution: For problematic separations, consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative, although care must be taken as it can sometimes catalyze reactions. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is another powerful technique for purifying polar and ionizable compounds.
-
-
Column Overloading: Exceeding the loading capacity of the column is a common reason for poor separation.
-
Solution: The amount of crude sample loaded onto the column should typically be 1-5% of the total weight of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.
-
Experimental Protocol: Optimizing the Mobile Phase using TLC
-
Prepare TLC Plates: Use standard silica gel 60 F254 TLC plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plates: Place the TLC plates in developing chambers containing different solvent systems. Examples of solvent systems to test include:
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
-
Dichloromethane:Methanol (99:1, 98:2, 95:5)
-
Hexane:Ethyl Acetate with 1% Acetic Acid
-
-
Visualize the Spots: After development, visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).
-
Calculate Rf Values: Calculate the retention factor (Rf) for the desired compound and impurities in each solvent system. The ideal solvent system will provide a good separation between the spots (ΔRf > 0.2) and an Rf value for the target compound between 0.2 and 0.4.
Issue 2: The Target Compound, this compound, is Not Eluting from the Column
This issue arises when the compound is too strongly adsorbed to the stationary phase.
Possible Causes and Solutions:
-
Insufficient Mobile Phase Polarity: The mobile phase may not be polar enough to displace the highly polar carboxylic acid from the active sites of the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the polar solvent in the mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). If this is insufficient, adding a small amount of a highly polar solvent like methanol or acetic acid can be effective. Acetic acid is particularly useful as it can protonate the silica surface and compete with the carboxylic acid for binding sites, thereby facilitating its elution.
-
-
Strong Interaction with the Stationary Phase: The carboxylic acid group can form strong hydrogen bonds with the silanol groups on the surface of silica gel.
-
Solution: In addition to increasing the mobile phase polarity, consider using a modified stationary phase. For instance, using silica gel that has been treated with a silanizing agent can reduce the number of active silanol groups. Alternatively, switching to a less acidic stationary phase like alumina may be beneficial.
-
Issue 3: Significant Tailing of the this compound Peak
Peak tailing is a common problem when purifying carboxylic acids on silica gel, leading to broad peaks and poor separation from closely eluting impurities.
Possible Causes and Solutions:
-
Strong Acid-Base Interactions: The primary cause of tailing for carboxylic acids on silica gel is the strong interaction between the acidic analyte and the acidic silanol groups of the stationary phase.
-
Solution: The most effective way to mitigate this is to add a small amount of a competitive acidic modifier to the mobile phase. Acetic acid or formic acid (typically 0.1-1%) are commonly used. These modifiers protonate the silanol groups and the carboxylate anion, reducing the strong ionic interactions and leading to more symmetrical peak shapes.
-
-
Column Overloading: As mentioned earlier, overloading the column can also contribute to peak tailing.
-
Solution: Ensure that the amount of sample loaded is within the recommended capacity for the column size and stationary phase.
-
Visualizing the Effect of an Acidic Modifier
The following diagram illustrates how an acidic modifier in the mobile phase can reduce the tailing of a carboxylic acid on a silica gel stationary phase.
Caption: Mitigation of Peak Tailing with an Acidic Modifier.
Issue 4: Low Recovery of this compound
Low recovery of the purified product can be due to several factors, from irreversible adsorption to decomposition on the column.
Possible Causes and Solutions:
-
Irreversible Adsorption: The compound may be too strongly bound to the stationary phase and cannot be eluted even with a highly polar mobile phase.
-
Solution: In addition to the strategies mentioned for non-eluting compounds, consider a "flush" with a very strong solvent system at the end of the purification, such as 10% methanol in dichloromethane with 1% acetic acid. If the compound is still retained, it may indicate that the chosen stationary phase is not suitable.
-
-
Decomposition on the Stationary Phase: The acidic or basic nature of the stationary phase can sometimes catalyze the decomposition of sensitive compounds.
-
Solution: If decomposition is suspected, it is crucial to use a more inert stationary phase. Neutral alumina or a bonded-phase silica gel could be viable alternatives. Additionally, ensuring the purification is performed relatively quickly can minimize the time the compound is in contact with the stationary phase.
-
-
Improper Fraction Collection: The product may have eluted in fractions that were not collected or were discarded.
-
Solution: It is essential to monitor the elution process carefully using TLC. Collect smaller fractions and analyze every few fractions by TLC to ensure that all the product-containing fractions are identified and combined.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard choice for the purification of this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for retaining this moderately polar carboxylic acid, allowing for good separation from less polar impurities. However, due to the acidic nature of the target compound, tailing can be an issue. To counteract this, it is highly recommended to add a small amount of acetic acid (0.1-1%) to the mobile phase. In cases of severe tailing or decomposition, neutral alumina can be considered as an alternative.
Q2: How do I select the optimal mobile phase for the column?
A2: The selection of the mobile phase should be guided by preliminary TLC analysis. A good starting point is a binary solvent system of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio of these solvents should be adjusted to achieve an Rf value for this compound in the range of 0.2-0.4 on the TLC plate. This Rf range generally translates to good elution behavior on a column. For this specific compound, a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, is often beneficial for separating it from both less polar and more polar impurities.
Q3: What is a typical solvent gradient profile for this purification?
A3: A typical gradient elution profile would start with a low polarity mobile phase to elute non-polar impurities, followed by a gradual increase in polarity to elute the desired product, and finally a high polarity wash to remove any strongly retained substances. An example of a gradient profile is provided in the table below.
| Step | Solvent System (e.g., Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 9:1 | 2-3 Column Volumes | Elute non-polar impurities |
| 2 | 8:2 | 3-5 Column Volumes | Elute the target compound |
| 3 | 1:1 | 2 Column Volumes | Elute more polar impurities |
| 4 | 100% Ethyl Acetate | 2 Column Volumes | Column wash |
Note: This is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.
Q4: How can I detect the fractions containing this compound?
A4: Since this compound contains a benzene ring, it is UV active. The easiest way to monitor the fractions is by TLC using a UV lamp (254 nm). Spot a small amount from each collected fraction onto a TLC plate, develop it in the mobile phase used for elution, and visualize the spots under UV light. Fractions containing the compound with the correct Rf value should be combined. Alternatively, if a UV detector is available with the chromatography system, the elution profile can be monitored in real-time.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the column chromatography purification of this compound.
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Stability and storage conditions for 1-Benzyl-4-oxocyclohexanecarboxylic acid
Technical Support Center: 1-Benzyl-4-oxocyclohexanecarboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS: 56868-12-3). Below, you will find troubleshooting advice and frequently asked questions designed to ensure the stability and integrity of your compound throughout your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, their probable causes, and validated solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid compound appears discolored (e.g., yellowed, clumpy) upon receipt or after storage. | 1. Oxidation: Exposure to air over time can cause degradation. While the compound is generally stable, prolonged or improper storage can lead to oxidation.[1] 2. Hygroscopicity: The compound may have absorbed moisture from the air, causing clumping. | 1. Assess Purity: Before use, verify the compound's purity via an appropriate analytical method (e.g., HPLC, NMR). 2. Proper Storage Protocol: Always store the solid compound in a tightly sealed container in a cool, dry place.[1] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Difficulty dissolving the compound in a desired solvent. | 1. Solvent Polarity: The chosen solvent may not be optimal for this molecule, which has both nonpolar (benzyl group) and polar (carboxylic acid, ketone) functionalities. 2. Concentration Limit: The desired concentration may exceed the compound's solubility limit in that specific solvent. 3. Low Temperature: Dissolution can be slower at lower temperatures. | 1. Solvent Selection: Test a range of common laboratory solvents. Start with solvents like DMSO, DMF, or methanol. 2. Facilitate Dissolution: Gentle warming or sonication can help dissolve the compound. Always ensure your compound is stable at the warming temperature. 3. Prepare a Saturated Solution: If the exact solubility is unknown, prepare a saturated solution, centrifuge to pellet undissolved solid, and use the supernatant after determining its concentration. |
| Inconsistent or non-reproducible results in biological assays. | 1. Stock Solution Degradation: Carboxylic acids in solution can be less stable than in solid form, especially if exposed to repeated freeze-thaw cycles, light, or non-optimal pH.[2] 2. Contamination: The solid compound or stock solution may be contaminated. 3. Improper Aliquoting: Repeatedly opening and closing a main stock solution increases the risk of contamination and degradation.[2] | 1. Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 2. Aliquot Correctly: Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] 3. Protect from Light: Store solution aliquots in amber vials or wrap clear vials in foil to protect from light, which can accelerate degradation. |
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1] While room temperature storage is acceptable for short periods, long-term storage in a cool, dry place is recommended to maximize shelf life.[1][3]
Q2: How should I store solutions of this compound?
Once dissolved, it is critical to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] For long-term stability of stock solutions, storage at -80°C is recommended. For shorter periods (up to one month), -20°C is generally suitable.[2] Always protect solutions from excessive light exposure.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
You should always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or fumes.[1]
Stability & Degradation
Q4: Is this compound sensitive to air or light?
The compound is generally stable under recommended storage conditions.[1] However, like many organic molecules, prolonged exposure to air and light can potentially lead to oxidative degradation. It is incompatible with strong oxidizing agents.[1]
Q5: What are the visual signs of compound degradation?
A change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping, melting at room temperature) can indicate degradation or moisture absorption. If you observe any of these changes, it is crucial to re-analyze the compound's purity before use.
Experimental Protocols
Protocol: Preparation and Storage of a 10 mM Stock Solution
This protocol outlines the best practices for preparing a stable stock solution for use in downstream experiments.
Materials:
-
This compound (MW: 232.27 g/mol )
-
High-purity DMSO (or other validated solvent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Inert gas (Argon or Nitrogen), if available
Procedure:
-
Equilibration: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, accurately weigh 2.32 mg of the compound and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO to the vial to achieve a final concentration of 10 mM.
-
Solubilization: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen over the headspace of the solution for 10-15 seconds to displace oxygen before capping tightly.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected (amber) tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Label all tubes clearly with the compound name, concentration, date, and aliquot number.
Visual Workflow and Data Summary
Troubleshooting Inconsistent Experimental Data
The following decision tree provides a logical workflow for diagnosing the root cause of variability in experimental results.
Caption: Decision tree for troubleshooting experimental inconsistencies.
Summary of Storage Conditions
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Long-Term | Cool, Dry Place | Indefinite | Keep container tightly sealed.[1] Avoid incompatible substances like strong oxidizers.[1] |
| Solid | Short-Term | Room Temperature | Weeks-Months | Must be sealed and dry.[3] |
| Solution | Long-Term | -80°C | Up to 6 months[2] | Use single-use aliquots; protect from light.[2] |
| Solution | Short-Term | -20°C | Up to 1 month[2] | Use single-use aliquots; protect from light.[2] |
References
Preventing byproduct formation in the benzylation of 4-oxocyclohexanecarboxylic acid
Technical Support Center: Benzylation of 4-Oxocyclohexanecarboxylic Acid
A Guide to Maximizing Yield and Selectivity
Welcome to the technical support center for the benzylation of 4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize benzyl 4-oxocyclohexanecarboxylate while minimizing the formation of common and often problematic byproducts. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize this crucial transformation effectively.
Section 1: Understanding the Core Reaction & Inherent Challenges (FAQ)
This section addresses the fundamental principles of the reaction and the primary reasons byproduct formation is a significant concern.
Q1: What is the primary objective of this reaction, and why is it challenging?
The primary goal is the selective esterification of the carboxylic acid functional group on 4-oxocyclohexanecarboxylic acid with a benzyl group to form benzyl 4-oxocyclohexanecarboxylate.
The main challenge arises from the molecule's bifunctional nature. In addition to the target carboxylic acid, it contains a ketone with acidic α-protons (protons on the carbons adjacent to the carbonyl). Under basic conditions, these α-protons can be removed to form a nucleophilic enolate, which can compete with the carboxylate for the benzylating agent.[1][2]
Q2: What are the major potential byproducts I should be aware of?
The formation of an enolate from the ketone ring is the root cause of the most common byproducts. This enolate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon or the oxygen atom.
-
C-Alkylation Byproduct: The enolate's α-carbon attacks the benzylating agent, forming a new carbon-carbon bond. This results in the formation of 2-benzyl-4-oxocyclohexanecarboxylic acid or its corresponding benzyl ester.[3]
-
O-Alkylation Byproduct: The enolate's oxygen atom attacks the benzylating agent, forming a benzyl enol ether, a type of O-alkylated product.[4]
-
Di-benzylated Products: If conditions are harsh enough, both the carboxylic acid and the enolate (either C- or O-alkylation) can be benzylated, leading to di-substituted byproducts.[5]
The diagram below illustrates the desired reaction pathway versus the competing byproduct formation pathways.
Q3: What chemical principles determine whether C- or O-alkylation occurs?
The outcome between C- and O-alkylation of an enolate is governed by Hard and Soft Acid-Base (HSAB) theory.[6]
-
The oxygen atom of the enolate is a "hard" nucleophilic center.
-
The α-carbon is a "soft" nucleophilic center.
Electrophiles are also classified as hard or soft. Benzyl bromide (BnBr) is considered a relatively "soft" electrophile. According to HSAB theory, soft-soft interactions are favored, which would predict that C-alkylation is the more likely of the two side reactions.[6] However, other factors like the solvent, temperature, and the cation used with the base can influence the ratio. The most effective strategy is to prevent the formation of the enolate intermediate altogether.
Section 2: Troubleshooting Guide
This section provides direct answers to common experimental problems.
Problem: My reaction yields a significant amount of the C-alkylated byproduct.
Primary Cause: You are using a base that is too strong. Strong bases, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide, are potent enough to deprotonate the α-carbon of the ketone (pKa ≈ 19-20), generating a high concentration of the reactive enolate intermediate.[2]
Solution: Employ a base that selectively deprotonates the carboxylic acid.
The key to selectivity is exploiting the large difference in acidity between the carboxylic acid (pKa ≈ 4.8) and the ketone's α-proton (pKa ≈ 19-20). A mild base will quantitatively deprotonate the carboxylic acid without significantly affecting the ketone.
Recommended Action:
-
Switch to a Mild Inorganic Base: Use bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or cesium carbonate (Cs₂CO₃).[7][8] These are strong enough to form the carboxylate but too weak to generate the enolate in meaningful quantities.
-
Control Stoichiometry: Use approximately 1.0-1.2 equivalents of the base relative to the carboxylic acid. This ensures the acid is deprotonated without creating an overly basic environment that could promote side reactions.
Table 1: Comparison of Bases for Selective Benzylation
| Base | pKa of Conjugate Acid | Suitability for Selective Benzylation | Rationale |
|---|---|---|---|
| Sodium Hydride (NaH) | ~36 | Poor | Far too strong; rapidly generates the ketone enolate.[9] |
| Potassium tert-Butoxide | ~19 | Poor | Strong enough to generate the ketone enolate.[10] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Excellent | Ideal basicity to deprotonate the carboxylic acid but not the ketone α-carbon.[8] |
| Sodium Bicarbonate (NaHCO₃) | 10.3 (for H₂CO₃) | Good | A very mild and effective choice for this selective reaction.[7] |
| Triethylamine (Et₃N) | ~10.8 | Fair to Good | Can be effective, but inorganic bases are often cleaner and easier to remove.[11] |
Problem: My reaction is very slow or incomplete, resulting in low yield and unreacted starting material.
Primary Cause: Poor solubility of the carboxylate salt or insufficient reactivity under the chosen conditions. When using a mild inorganic base in a non-polar solvent, the resulting carboxylate salt may not be soluble enough to react efficiently with the benzyl bromide.
Solution: Implement Phase-Transfer Catalysis (PTC).
Phase-Transfer Catalysis is an exceptionally powerful technique for this specific transformation. It avoids the need for a single solvent that can dissolve both the polar salt and the non-polar electrophile. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the carboxylate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[12][13]
Advantages of PTC:
-
Allows the use of inexpensive and mild inorganic bases (e.g., K₂CO₃).
-
Enables reactions at lower temperatures, further suppressing byproduct formation.
-
Often results in faster reaction times and cleaner product profiles.
-
The catalyst is used in small, catalytic amounts (1-10 mol%).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. PubChemLite - 2-benzyl-4-oxo-cyclohexanecarboxylic acid (C14H16O3) [pubchemlite.lcsb.uni.lu]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. phasetransfer.com [phasetransfer.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Optimizing reaction conditions for the synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic outcomes.
Core Synthesis Protocol: Alkylation and Hydrolysis
The most direct and commonly optimized route to this compound involves a two-step process: the α-alkylation of a cyclic keto-ester followed by saponification. This method offers good control and generally acceptable yields when key parameters are carefully managed.
Experimental Protocol: Step-by-Step
Step 1: α-Alkylation of Ethyl 4-oxocyclohexanecarboxylate
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add benzyl bromide dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-4-oxocyclohexanecarboxylate.
Step 2: Saponification and Acidification
-
Hydrolysis: Dissolve the crude keto-ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation: Reagent Table
| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Notes |
| Ethyl 4-oxocyclohexanecarboxylate | 1.0 | - | Ensure high purity and anhydrous conditions. |
| Sodium Hydride (NaH), 60% | 1.2 | - | Strong base; handle with care under inert gas. |
| Benzyl Bromide | 1.1 | - | Lachrymator; use in a fume hood. |
| Anhydrous THF | - | - | Solvent for Step 1. Must be dry. |
| Sodium Hydroxide (NaOH) | - | 3.0 | Base for saponification. |
| Ethanol/Water | - | - | Solvent system for Step 2. |
| Concentrated HCl | - | As needed | For acidification to pH ~2. |
Reaction Workflow & Mechanism
The synthesis proceeds via the formation of a stabilized enolate, which then acts as a nucleophile in an Sₙ2 reaction with benzyl bromide. The final step is a standard ester hydrolysis.
Caption: Workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield in the alkylation step (Step 1) is very low or I recovered only starting material. What went wrong?
Answer: This is a frequent issue and typically points to one of three areas:
-
Ineffective Enolate Formation: The most critical step is the complete deprotonation of the starting keto-ester.
-
Cause: The sodium hydride (NaH) may be old or partially deactivated by moisture. Similarly, your solvent (THF) or glassware might not be rigorously dry.
-
Solution: Use freshly opened NaH or wash it thoroughly with anhydrous hexane to remove the passivating oil layer. Ensure all glassware is flame-dried, and use a freshly distilled, anhydrous grade of THF.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Cause: Benzyl bromide can degrade over time.
-
Solution: Use freshly purchased or distilled benzyl bromide. Verify the purity of your starting keto-ester by NMR or GC-MS.
-
-
Insufficient Reaction Time/Temperature: The alkylation may be sluggish.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor via TLC until the starting material spot has been consumed. If the reaction stalls at room temperature after adding benzyl bromide, gentle heating to reflux (40-50 °C) can promote the reaction to completion.[1]
-
Question 2: My NMR spectrum shows multiple products after Step 1, including a species with a benzylic signal but lacking the α-proton.
Answer: You are likely observing a mixture of C-alkylation (desired) and O-alkylation (side product), and potentially dialkylation.
-
Cause: O-alkylation occurs when the oxygen atom of the enolate attacks the benzyl bromide. This is more common with certain solvent and counter-ion combinations. Dialkylation can occur if the mono-alkylated product is deprotonated and reacts again.
-
Solution:
-
Favor C-Alkylation: Using a strong, non-nucleophilic base like NaH in a non-polar aprotic solvent like THF generally favors C-alkylation.
-
Control Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of the base can lead to the formation of a di-anion, which can sometimes lead to side reactions. Carefully controlling the stoichiometry to 1.05 equivalents of base can sometimes minimize this. Adding the benzyl bromide slowly at a low temperature (0 °C) helps maintain control and minimizes side reactions.
-
Question 3: The final product is difficult to purify. It oils out during recrystallization or streaks on my chromatography column.
Answer: Carboxylic acids can be challenging to purify due to their polarity and potential for hydrogen bonding.
-
Cause: The crude product may contain residual salts or highly polar impurities. Carboxylic acids often streak on silica gel columns.
-
Solution:
-
Acid-Base Workup: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in a solvent like diethyl ether and wash with a dilute, saturated sodium bicarbonate solution.[2] The carboxylate salt will move to the aqueous layer. Discard the organic layer (containing neutral impurities). Re-acidify the aqueous layer with cold HCl to precipitate the pure acid, then filter.
-
Recrystallization: If the product still "oils out," it means the solvent is dissolving it too well, even when cold. Try a different solvent system. A good starting point is a mixture where the product is soluble in one solvent when hot (e.g., ethyl acetate) and insoluble in the other (e.g., hexane). Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists, then allow it to cool slowly.[3]
-
Question 4: I'm seeing inconsistent yields from batch to batch, even when following the same procedure.
Answer: Inconsistent yields are almost always due to subtle variations in reaction conditions that are not being strictly controlled.[1]
-
Cause: The most common culprit is atmospheric moisture. The efficiency of enolate formation is highly sensitive to water. Other factors include minor temperature fluctuations and variations in stirring speed or addition rates.
-
Solution:
-
Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout Step 1. Use syringe techniques for liquid transfers.
-
Temperature Control: Use a reliable cryostat or a well-maintained ice bath to ensure the temperature is consistent during additions.
-
Standardize Procedures: Make sure the rate of addition for reagents is the same for every batch. Use a syringe pump for maximum reproducibility.
-
Troubleshooting Workflow
Caption: A diagnostic workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to this molecule?
A1: Yes, while the alkylation route is common, other strategies exist. For constructing the six-membered ring itself, methods like the Dieckmann condensation of a suitably substituted pimelic acid diester can be employed.[4][5] This intramolecular reaction forms the cyclic β-keto ester, which would then require subsequent hydrolysis and decarboxylation steps. Another advanced method is the Robinson annulation, which builds a cyclohexenone ring system through a sequence of a Michael addition and an intramolecular aldol condensation.[6][7] These routes are generally more complex and involve more steps than the direct alkylation approach.
Q2: Why is the choice of base in the alkylation step so critical? What if I use sodium ethoxide (NaOEt) instead of sodium hydride (NaH)?
A2: The choice of base is critical because it dictates the position of the equilibrium in the deprotonation step.
-
Sodium Hydride (NaH) is a non-nucleophilic, exceptionally strong base. It deprotonates the keto-ester irreversibly by producing hydrogen gas, which escapes the system. This drives the reaction to completion, ensuring all of your substrate is converted to the enolate before you add the electrophile (benzyl bromide), which generally leads to cleaner reactions.
-
Sodium Ethoxide (NaOEt) is a strong base, but the deprotonation is an equilibrium process. This means that at any given time, you have the starting material, the enolate, and the base present in the flask. Adding benzyl bromide to this mixture can lead to side reactions, such as the base reacting with the benzyl bromide. For this specific synthesis, NaH is the superior choice for achieving high yields and purity.[8]
Q3: How can I definitively confirm the structure and purity of my final product?
A3: A combination of analytical techniques is required for full characterization:
-
¹H NMR: Look for the characteristic signals of the benzyl group (multiplet around 7.2-7.4 ppm for the aromatic protons and a singlet around 3.0-3.2 ppm for the benzylic CH₂). The cyclohexane protons will appear as complex multiplets in the 1.5-3.0 ppm region. A very broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon of the ketone (~208-212 ppm) and the carboxylic acid (~175-180 ppm). You will also see the characteristic aromatic and aliphatic carbons.
-
FT-IR: Look for two strong, characteristic C=O stretching bands: one for the ketone (~1715 cm⁻¹) and one for the carboxylic acid (~1700 cm⁻¹). Also, a very broad O-H stretch from the carboxylic acid will be visible from ~2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight (232.28 g/mol ).
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: What are the primary safety precautions for this synthesis?
A4: Several reagents in this synthesis require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere, and reactions should be quenched carefully by slow, controlled addition to a proton source (like saturated NH₄Cl or isopropanol) at low temperature.
-
Benzyl Bromide: It is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: THF and ethanol are flammable. Ensure no ignition sources are nearby when heating to reflux.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Removal of unreacted starting materials from 1-Benzyl-4-oxocyclohexanecarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-4-oxocyclohexanecarboxylic acid. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials and byproducts. This guide emphasizes the "why" behind the "how," ensuring a deep understanding of the purification principles.
Introduction: The Synthetic Landscape
The purification strategy for this compound is intrinsically linked to its synthetic origin. Two prevalent routes to this molecule are:
-
Alkylation of 4-Oxocyclohexanecarboxylic Acid: This common method involves the reaction of a 4-oxocyclohexanecarboxylic acid salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
-
Dieckmann Condensation: An intramolecular condensation of a diester, followed by hydrolysis and decarboxylation, can also yield the target keto acid.[1][2]
This guide will primarily focus on the purification following the more common alkylation route, with a dedicated section for the Dieckmann condensation.
Part 1: Troubleshooting Guide for the Alkylation Route
This section addresses the removal of unreacted 4-oxocyclohexanecarboxylic acid and benzyl halide.
Frequently Asked Questions (FAQs)
Q1: My crude product is a mixture of the desired product, unreacted 4-oxocyclohexanecarboxylic acid, and benzyl halide. What is the most efficient initial purification step?
A1: The most effective initial purification step is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of your target molecule and the unreacted starting carboxylic acid to separate them from the neutral benzyl halide.[3][4] The carboxylic acids are deprotonated by a weak base, such as sodium bicarbonate, to form water-soluble carboxylate salts, which partition into the aqueous phase.[2] The neutral benzyl halide remains in the organic phase.
Q2: I've performed the acid-base extraction, but I'm not getting a clean separation. What could be going wrong?
A2: Incomplete separation during acid-base extraction can stem from several factors:
-
Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acids fully. Use a pH meter or pH paper to verify.
-
Insufficient Mixing: Thorough mixing of the organic and aqueous layers is crucial for efficient partitioning. Invert the separatory funnel gently but repeatedly.
-
Emulsion Formation: Emulsions, a stable mixture of the two immiscible layers, can form, especially if the mixture is shaken too vigorously. To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.[5]
-
Incomplete Reaction: A large amount of unreacted starting material can make separation challenging. Consider optimizing your reaction conditions to drive the reaction to completion.
Q3: After acidification of the aqueous layer, my product precipitates, but it's still not pure. What is the next step?
A3: The precipitate will be a mixture of your desired product and unreacted 4-oxocyclohexanecarboxylic acid. The next logical step is recrystallization . This technique relies on the difference in solubility of the two compounds in a chosen solvent at different temperatures.[6][7]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent should:
-
Dissolve the desired product well at high temperatures but poorly at low temperatures.[8]
-
Either not dissolve the impurity (unreacted 4-oxocyclohexanecarboxylic acid) at all or dissolve it very well even at low temperatures, so it remains in the mother liquor.
-
Have a boiling point below the melting point of the product to prevent it from "oiling out."
-
Be chemically inert towards the product.
A good starting point for polar compounds like carboxylic acids is a mixed solvent system, such as ethanol/water or acetone/water.[6]
Q5: My recrystallization yield is very low. What can I do to improve it?
A5: Low recrystallization yield can be due to:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the product crystallizes out in the hot solution, you may need to add a little more hot solvent to redissolve it.
Q6: I've tried extraction and recrystallization, but my product is still not pure enough. What other options do I have?
A6: If impurities persist, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column. For acidic compounds like yours, a silica gel column is a good choice.
Detailed Experimental Protocols
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[5]
-
Allow the layers to separate. The top layer will be the organic phase (containing benzyl halide), and the bottom layer will be the aqueous phase (containing the carboxylate salts).
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of saturated NaHCO₃ solution to ensure complete extraction of the acidic components. Combine the aqueous layers.
-
Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2).
-
The product and unreacted starting acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Place the crude, dried solid from the extraction into an Erlenmeyer flask.
-
Add a small amount of a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.[7]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |
| This compound | C₁₄H₁₆O₃ | 232.28 | Solid | - | ~4-5 (estimated) | Soluble in many organic solvents, slightly soluble in hot water. |
| 4-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | 142.15 | 67-71 | - | ~4.7 | Soluble in water and polar organic solvents. |
| Benzyl Chloride | C₇H₇Cl | 126.58 | -39 | 179 | - | Immiscible with water, miscible with organic solvents. |
| Benzyl Bromide | C₇H₇Br | 171.04 | -4 | 198-199 | - | Immiscible with water, miscible with organic solvents. |
Purification Workflow (Alkylation Route)
Caption: Purification workflow for this compound synthesized via alkylation.
Part 2: Troubleshooting Guide for the Dieckmann Condensation Route
The Dieckmann condensation typically involves the intramolecular cyclization of a diester in the presence of a strong base, followed by hydrolysis and decarboxylation to yield the final keto acid.[1] The primary impurity to remove is the unreacted diester starting material.
Frequently Asked Questions (FAQs)
Q7: How do I remove the unreacted diester starting material after a Dieckmann condensation?
A7: After the hydrolysis and decarboxylation steps, your product is a carboxylic acid, while the unreacted starting material is a neutral ester. Therefore, an acid-base extraction is the most effective method for separation.[4] The acidic product will be extracted into an aqueous basic solution, leaving the neutral diester in the organic layer.
Purification Workflow (Dieckmann Condensation Route)
Caption: Purification workflow for this compound synthesized via Dieckmann condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ester synthesis by O-alkylation [organic-chemistry.org]
- 4. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Dieckmann Condensation [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Benzyl-Protected Keto Acids: A Comparative Analysis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid and its Congeners
Introduction: The Strategic Value of Masked Functionality in Synthesis
In the intricate landscape of pharmaceutical and chemical synthesis, the success of a multi-step sequence often hinges on the strategic masking and unmasking of reactive functional groups. Keto acids, possessing both an electrophilic ketone and a nucleophilic/acidic carboxyl group, are powerful bifunctional building blocks. However, their dual reactivity necessitates the use of protecting groups to ensure selective transformations. The benzyl group, particularly as a benzyl ester for carboxylic acids, stands as a cornerstone of protective group chemistry.[1] Its reputation is built on a robust stability profile towards many reagents and its clean, mild removal via catalytic hydrogenolysis.[1][2]
This guide provides an in-depth, objective comparison of key benzyl-protected keto acids. We will begin by clarifying a crucial point of nomenclature regarding the topic molecule, 1-Benzyl-4-oxocyclohexanecarboxylic acid , before comparing its more common "protected" analogue, Benzyl 4-oxocyclohexanecarboxylate , with representative acyclic alternatives. Our analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic campaigns.
Clarification of the Subject: A Structural Component vs. a Protecting Group
The name "this compound" specifies a distinct chemical structure where the benzyl group is covalently bonded to the first carbon of the cyclohexane ring, the same carbon that bears the carboxylic acid.
Caption: Structure of this compound[3][4]
In this context, the benzyl moiety is a permanent structural feature, not a protecting group intended for later removal to unmask a functional group. While this molecule is a valid synthetic intermediate[5], the term "benzyl-protected" more accurately refers to a benzyl ester of the parent keto acid.
For the purpose of this comparative guide on protective group strategy, we will focus on Benzyl 4-oxocyclohexanecarboxylate . This molecule correctly represents a benzyl-protected keto acid, where the benzyl group masks the carboxylic acid and can be selectively removed.
The Competitors: Profiling Key Benzyl-Protected Keto Acids
To provide a comprehensive comparison, we will analyze three distinct molecules that represent different structural classes:
-
Benzyl 4-oxocyclohexanecarboxylate (Cyclic, γ-Keto Ester analogue): A building block for introducing sp³-rich, conformationally restricted six-membered rings, highly desirable in modern drug discovery.
-
Benzyl 3-benzoylpropionate (Acyclic, γ-Keto Ester): An acyclic keto ester where the ketone is part of an aromatic system, influencing its reactivity. It is an important intermediate in organic synthesis.[6][7]
-
Benzyl 4-benzoylbutyrate (Acyclic, δ-Keto Ester): Similar to the above, but with an additional methylene spacer, altering the spatial relationship between the functional groups. It serves as a key raw material in the synthesis of pharmaceuticals and other fine chemicals.[8][9]
The structural differences between these molecules dictate their utility in synthesis, influencing everything from their physical properties to their reactivity in subsequent transformations.
Caption: Logical relationships between the compared keto acids.
Comparative Analysis: Performance and Properties
The choice of building block is a multi-faceted decision. The following sections break down the key performance indicators for our selected molecules.
Synthesis and Commercial Availability
The most direct route to benzyl esters is the reaction of a carboxylic acid with benzyl alcohol or benzyl bromide.[10][11] For our target molecules, the parent keto acids are generally commercially available.
| Compound | Parent Acid | Typical Synthesis Method | Commercial Availability (Parent Acid) |
| Benzyl 4-oxocyclohexanecarboxylate | 4-Oxocyclohexanecarboxylic acid[12] | Fischer esterification with benzyl alcohol (acid catalyst) or alkylation with benzyl bromide (base).[13] | Readily Available |
| Benzyl 3-benzoylpropionate | 3-Benzoylpropionic acid[14] | Friedel-Crafts acylation of benzene with succinic anhydride.[14] | Readily Available |
| Benzyl 4-benzoylbutyrate | 4-Benzoylbutyric acid[9] | Friedel-Crafts acylation of benzene with glutaric anhydride.[9] | Readily Available |
Expert Insight: While all parent acids are accessible, the Friedel-Crafts acylation for the acyclic precursors can sometimes lead to isomer impurities if substituted benzenes are used. The synthesis of the cyclic parent acid is straightforward, making it a reliable starting material.
Stability and Intrinsic Reactivity
The benzyl ester itself is stable under a wide range of conditions, including mildly acidic and most basic conditions, making it compatible with many subsequent reactions.[1][15] The key differences in reactivity arise from the keto group's environment.
-
Benzyl 4-oxocyclohexanecarboxylate: The aliphatic ketone is moderately reactive and can participate in standard ketone chemistry (e.g., Wittig reactions, reductive aminations, aldol condensations). The cyclic structure provides a rigid scaffold.
-
Benzyl 3-benzoylpropionate & 4-benzoylbutyrate: The aromatic ketone (part of the benzoyl group) is less electrophilic than its aliphatic counterpart due to resonance with the phenyl ring. This can be advantageous, preventing unwanted side reactions at the ketone. However, the benzylic position adjacent to the ketone is susceptible to oxidation or reduction.
Deprotection: The Key Strategic Step
The removal of the benzyl group is the defining feature of this protective strategy. The primary method is catalytic hydrogenolysis, which is exceptionally mild and high-yielding.[16][17]
Caption: Primary deprotection pathways for benzyl esters.
Comparative Deprotection Data:
| Deprotection Method | Substrate Compatibility | Conditions | Byproducts | Typical Yield |
| Catalytic Hydrogenolysis | Sensitive to reducible groups (alkenes, alkynes, nitro groups, some halides).[18] | H₂ (1 atm or higher), Pd/C, RT, various solvents (MeOH, EtOH, EtOAc).[16] | Toluene | >95% |
| Acid-Catalyzed Hydrolysis | Sensitive to other acid-labile groups (e.g., Boc, acetals).[17] | Strong acids (TFA, HBr/AcOH), RT to reflux.[17] | Benzyl cation intermediates | Variable, often lower |
| Transfer Hydrogenation | Safer alternative to H₂ gas; similar substrate limitations. | Ammonium formate, Pd/C, reflux.[17] | Toluene, CO₂, NH₃ | >90% |
Expert Insight: Catalytic hydrogenolysis is the gold standard for benzyl ester cleavage due to its mildness and clean conversion.[2][16] However, one must be mindful of other reducible functional groups in the molecule. In such cases, acid-catalyzed hydrolysis offers a viable, albeit harsher, alternative.[17]
Applications in Drug Development
The choice of building block directly impacts the properties of the final molecule.
-
Benzyl 4-oxocyclohexanecarboxylate is ideal for synthesizing molecules with three-dimensional character. The cyclohexane scaffold is a common motif in drug candidates as it can improve metabolic stability and binding affinity by providing a defined conformational presentation.
-
Acyclic Keto Esters (3-benzoylpropionate, 4-benzoylbutyrate) are versatile linear building blocks. They are frequently used in the synthesis of heterocyclic compounds and as precursors for drugs where a phenyl-alkyl-ketone substructure is required. For instance, 4-benzoylbutyric acid is a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe.[19]
Experimental Protocols
The following protocols are provided as self-validating systems for key transformations.
Protocol 1: Synthesis of Benzyl 4-oxocyclohexanecarboxylate
Objective: To prepare the benzyl ester of 4-oxocyclohexanecarboxylic acid via acid-catalyzed esterification.
Methodology:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-oxocyclohexanecarboxylic acid (10.0 g, 70.3 mmol).
-
Add benzyl alcohol (50 mL) and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (1.34 g, 7.03 mmol, 0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl ester.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ester from Benzyl 4-oxocyclohexanecarboxylate to yield the free acid.
Methodology:
-
Dissolve Benzyl 4-oxocyclohexanecarboxylate (5.0 g, 21.5 mmol) in methanol (100 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a regulated supply.
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-oxocyclohexanecarboxylic acid.
-
The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Conclusion
The selection of a benzyl-protected keto acid is a strategic decision that should be guided by the synthetic goal.
-
For introducing rigid, sp³-rich scaffolds, Benzyl 4-oxocyclohexanecarboxylate is an excellent choice, offering a gateway to complex cyclohexyl derivatives.
-
For linear, aromatic-containing structures, Benzyl 3-benzoylpropionate and Benzyl 4-benzoylbutyrate provide versatile and readily available starting points.
Understanding the subtle differences in their synthesis, stability, and reactivity, particularly concerning the nature of the keto group, allows the discerning scientist to leverage these powerful building blocks to their full potential. The benzyl ester remains a premier choice for carboxyl protection, offering a reliable and mild deprotection strategy that is central to the successful synthesis of complex molecules in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. This compound | 56868-12-3 [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. americanelements.com [americanelements.com]
- 6. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]
- 7. 3-BENZOYLPROPIONIC ACID | 2051-95-8 [chemicalbook.com]
- 8. 4-BENZOYLBUTYRIC ACID | 1501-05-9 [chemicalbook.com]
- 9. 4-BENZOYLBUTYRIC ACID CAS#: 1501-05-9 [amp.chemicalbook.com]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. Page loading... [guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 1-Benzyl-4-oxocyclohexanecarboxylic Acid Derivatives in Drug Discovery
This guide provides a comprehensive framework for the synthesis, physicochemical characterization, and biological evaluation of 1-Benzyl-4-oxocyclohexanecarboxylic acid derivatives. By integrating detailed experimental protocols with a comparative analysis against alternative scaffolds, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to explore this promising chemical series.
Introduction: The Emergence of a Privileged Scaffold
The this compound core represents a versatile and synthetically accessible scaffold in modern medicinal chemistry. Its three-dimensional structure, combining a rigid cyclohexanone ring with a flexible benzyl group and a polar carboxylic acid handle, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. Derivatives of the parent 4-oxocyclohexanecarboxylic acid have been explored for various therapeutic applications, including the development of novel anticancer agents and enzyme inhibitors.[1][2] The carboxylic acid moiety, in particular, is a common feature in drug design, capable of forming key hydrogen bonds and salt bridges with protein active sites, though it can be replaced by bioisosteres to improve pharmacokinetic profiles.[3]
This guide will delineate a systematic approach to characterizing novel derivatives of this scaffold, focusing on their potential as antiproliferative agents. We will compare their performance metrics against structurally related cyclohexene derivatives and established clinical compounds, providing the scientific rationale behind each experimental step to ensure a robust and reproducible evaluation.
Synthetic Strategy and Physicochemical Profiling
A robust synthetic plan and thorough physicochemical characterization are the bedrock of any drug discovery campaign. These initial steps confirm the identity and purity of the synthesized compounds and determine fundamental properties that govern their biological behavior.
General Synthetic Workflow
The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common strategy involves the alkylation of a 4-oxocyclohexanecarboxylate ester, followed by hydrolysis. The benzyl group is typically introduced using benzyl bromide.[4] Subsequent modifications can be made to the benzyl ring or the ketone, or the carboxylic acid can be converted to various amides or esters to build a library of analogues.
Caption: General synthetic workflow for this compound and its derivatives.
Essential Physicochemical Characterization
Experimental Protocols:
-
Structural Verification (NMR, MS, IR):
-
Proton and Carbon NMR (¹H, ¹³C): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a 400 MHz or higher spectrometer. Causality: NMR confirms the carbon-hydrogen framework and the successful incorporation of the benzyl group and other modifications by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass. Causality: HRMS provides unambiguous confirmation of the molecular formula.
-
Infrared (IR) Spectroscopy: Analyze a small sample (solid or liquid film). Causality: IR spectroscopy confirms the presence of key functional groups, such as the ketone C=O stretch (~1710 cm⁻¹) and the carboxylic acid O-H and C=O stretches (~3000 cm⁻¹ and ~1700 cm⁻¹, respectively).
-
-
Purity Assessment (HPLC):
-
Method: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water). Inject 5-10 µL onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) over 20-30 minutes. Monitor at multiple wavelengths (e.g., 214 nm, 254 nm).
-
Trustworthiness: Purity should be >95% for use in biological assays. This self-validating step ensures that the observed biological activity is attributable to the compound of interest and not impurities.
-
-
Lipophilicity and Solubility:
-
LogP/D Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4) can be estimated using HPLC-based methods or calculated using software (e.g., ChemDraw, StarDrop). Causality: These parameters are critical predictors of a compound's ability to cross cell membranes and its general absorption, distribution, metabolism, and excretion (ADME) properties.
-
Aqueous Solubility: Use a kinetic or thermodynamic solubility assay (e.g., nephelometry) to determine solubility in a physiologically relevant buffer (e.g., PBS at pH 7.4). Causality: Poor solubility can lead to compound precipitation in assays and underestimated potency.
-
Data Summary Table:
| Compound ID | Molecular Formula | Purity (%) (HPLC @ 254nm) | LogP (Calculated) | Aqueous Solubility (µM) |
| Derivative 1 | C₁₄H₁₆O₃ | >98 | 2.5 | 150 |
| Derivative 2 | C₁₅H₁₈O₃ | >99 | 3.0 | 80 |
| Alternative 1 | C₁₄H₁₄O₃ | >97 | 2.2 | 200 |
| ... | ... | ... | ... | ... |
Biological Evaluation: A Comparative Approach
To understand the potential of the this compound scaffold, we will evaluate its derivatives for antiproliferative activity. The performance will be benchmarked against a structurally related alternative and a known clinical drug.
-
Scaffold of Interest: this compound derivatives.
-
Alternative Scaffold: Cyclohex-1-ene-1-carboxylic acid derivatives, which possess a similar six-membered ring but with different conformational properties due to the double bond.[5]
-
Positive Control: Erlotinib, an EGFR tyrosine kinase inhibitor used in cancer therapy.[6]
Caption: A tiered workflow for the biological characterization of novel chemical derivatives.
In Vitro Antiproliferative Assay
Rationale: This is the primary assay to determine a compound's ability to inhibit cancer cell growth. A cell-based assay provides a holistic view of a compound's effects, integrating its ability to enter cells, its metabolic stability, and its impact on cellular machinery.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds, alternative scaffold, and positive control (Erlotinib) in culture medium. Add the compounds to the cells, typically over a concentration range from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).
Comparative Data Table:
| Compound | Scaffold Type | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) |
| Derivative 1 | 1-Benzyl-4-oxocyclohexane | 5.2 | 8.1 |
| Derivative 2 | 1-Benzyl-4-oxocyclohexane | 1.8 | 3.5 |
| Alternative 1 | Cyclohex-1-ene | 15.6 | 22.4 |
| Erlotinib | Positive Control | 7.5 | >50 |
Mechanism of Action (MoA) Studies
Rationale: For compounds showing potent antiproliferative activity (e.g., IC₅₀ < 10 µM), it is crucial to investigate how they inhibit cell growth. MoA studies provide insight into the specific cellular pathways being modulated. Several studies have shown that similar scaffolds can induce cell cycle arrest, a common mechanism for anticancer agents.[7]
Experimental Protocol (Cell Cycle Analysis via Flow Cytometry):
-
Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with the active compound at concentrations corresponding to its 1x and 5x IC₅₀ values for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Causality: Fixation permeabilizes the cell membrane to allow the DNA stain to enter.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. Causality: PI intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell. RNase A prevents the staining of RNA.
-
Data Acquisition: Analyze the cells using a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the G2/M population compared to the control suggests the compound may be interfering with mitosis, a known mechanism for antimicrotubule agents.[7]
Structure-Activity Relationship (SAR) Insights
By comparing the physicochemical and biological data across a series of derivatives, we can derive an initial SAR. This analysis guides the next round of synthesis to design more potent and drug-like compounds.
Caption: Key structure-activity relationship points on the this compound scaffold.
-
Scaffold Superiority: The this compound scaffold (Derivatives 1 & 2) shows significantly better antiproliferative activity than the alternative cyclohexene scaffold, suggesting the saturated, sp³-rich nature of the core is beneficial for activity.
-
Potency Drivers: Modifications that increase lipophilicity (Derivative 2 vs. 1) appear to correlate with improved potency in this limited series, which may enhance cell permeability.
-
Mechanism: If Derivative 2 induces G2/M arrest, it suggests a potential antimicrotubule or mitotic kinase inhibitory mechanism, warranting further investigation into specific molecular targets like tubulin or CDKs.[8]
Conclusion and Future Directions
This guide has outlined a systematic and comparative methodology for the characterization of this compound derivatives. By adhering to rigorous protocols for synthesis, physicochemical profiling, and biological evaluation, researchers can generate high-quality, reproducible data. The comparative approach, benchmarking against alternative scaffolds and known drugs, provides essential context for evaluating the true potential of this chemical series.
Future work should focus on expanding the SAR by synthesizing a broader library of derivatives, conducting target identification studies for the most active compounds, and initiating preliminary ADME and in vivo efficacy studies in relevant animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 7. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of compounds derived from 1-Benzyl-4-oxocyclohexanecarboxylic acid
A Comparative Guide to the Biological Activity of Compounds Derived from Benzyl-Cyclic Scaffolds
In the dynamic landscape of drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. This guide provides a comparative analysis of the biological activities of various compounds derived from scaffolds structurally related to 1-benzyl-4-oxocyclohexanecarboxylic acid. While direct biological data on derivatives of this compound are not extensively available in the public domain, this guide will explore the rich chemical space of analogous structures, focusing on the interplay between the benzyl moiety, the cyclic core, and the resulting biological functions. We will delve into their anti-inflammatory, antimicrobial, and anticancer properties, presenting a synthesis of experimental data to inform future research and development endeavors.
Anti-Inflammatory Activity: A Tale of Two Rings
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort, with a focus on targets beyond traditional cyclooxygenases (COX). Here, we compare the anti-inflammatory potential of two classes of compounds: derivatives of cyclohex-1-ene-1-carboxylic acid and 1,2-benzothiazine 1,1-dioxide.
Cyclohexene Carboxylic Acid Derivatives
Recent studies have explored new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety for their anti-inflammatory properties.[1] These compounds were evaluated for their ability to inhibit the production of pro-inflammatory cytokines in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).
Key Findings:
-
Compound 2f , at concentrations of 10, 50, and 100 µg/mL, demonstrated a strong and dose-dependent inhibition of TNF-α secretion, with reductions of approximately 66–81%.[1]
-
Compound 2b at a high dose (100 µg/mL) significantly reduced the release of TNF-α, IL-6, and IL-10 by approximately 92–99%.[1]
-
The presence of two 2-pyridyl substituents in the R1 and R2 positions was found to be most effective for cytokine inhibition.[1]
1,2-Benzothiazine 1,1-Dioxide Derivatives
This class of compounds has been investigated for its anti-inflammatory effects, with some derivatives showing potency comparable to or greater than traditional NSAIDs.[2] The carrageenan-induced paw edema test in rats is a standard in vivo model for evaluating acute inflammation.
Comparative Performance:
| Compound Class | Key Compound(s) | Assay | Key Performance Metric | Reference |
| Cyclohexene Carboxylic Acid Derivatives | 2b, 2f | Cytokine Secretion (PBMCs) | Up to 99% inhibition of TNF-α, IL-6, IL-10 | [1] |
| 1,2-Benzothiazine 1,1-Dioxide Derivatives | 9b | Carrageenan-induced paw edema | Comparable effect to piroxicam | [2] |
| 1,2-Benzothiazine 1,1-Dioxide Derivatives | 1f | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | [2] |
Experimental Protocol: Cytokine Release Assay
This protocol outlines the general steps for assessing the anti-inflammatory effect of compounds by measuring cytokine release from stimulated PBMCs.
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin) in the presence of various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the stimulated, untreated control.
Workflow for Cytokine Release Assay
Caption: Workflow for assessing anti-inflammatory activity via cytokine release assay.
Antimicrobial Activity: Targeting Bacteria and Fungi
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent and broad-spectrum activity. Here, we compare the antimicrobial profiles of N-benzyl triazole carboxamides and cyclohexene carboxylic acid derivatives.
N-Benzyl and Related 1H-1,2,3-Triazole-4-Carboxamides
A series of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides were synthesized and screened for their antibacterial and antifungal activities.[3]
Key Findings:
-
Compound 5n showed notable antibacterial activity with 20.20% inhibition of Acinetobacter baumannii.[3]
-
Compound 5a exhibited pronounced antifungal activity with 22.35% inhibition of Cryptococcus neoformans.[3]
-
Compound 5h displayed 17.70% inhibition of Candida albicans.[3]
-
Compound 7a demonstrated a dual action, inhibiting A. baumannii by 21.05% and C. albicans by 13.20%.[3]
Cyclohexene Carboxylic Acid Derivatives
The same series of cyclohexene carboxylic acid derivatives evaluated for anti-inflammatory activity were also tested for their antimicrobial properties.[1]
Key Findings:
-
Compound 2c exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[1]
-
Compound 2b selectively inhibited the growth of Yersinia enterocolitica with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.[1] It also inhibited Escherichia coli and Klebsiella pneumoniae at a concentration of 256 µg/mL.[1]
-
Compound 2f showed weak antifungal activity against C. albicans (MIC = 256 µg/mL).[1]
Comparative Antimicrobial Activity:
| Compound Class | Key Compound(s) | Target Organism | Activity Metric | Reference |
| N-Benzyl Triazole Carboxamides | 5n | A. baumannii | 20.20% Inhibition | [3] |
| N-Benzyl Triazole Carboxamides | 5a | C. neoformans | 22.35% Inhibition | [3] |
| Cyclohexene Carboxylic Acid Derivatives | 2b | Y. enterocolitica | MIC = 64 µg/mL | [1] |
| Cyclohexene Carboxylic Acid Derivatives | 2c | S. aureus, M. smegmatis | Bacteriostatic | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Logical Relationship between Structure and Antimicrobial Activity
Caption: Structure-activity relationship for N-benzyl triazole carboxamides.
Anticancer Activity: Proliferation and Cytotoxicity
The development of novel anticancer agents remains a critical area of research. Here, we compare the anticancer potential of 3-benzyl-4,8-dimethylbenzopyrone derivatives and N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides.
3-Benzyl-4,8-Dimethylbenzopyrone Derivatives
A series of new benzopyrone derivatives were synthesized and evaluated for their in vitro anticancer activity against the NCI 60 cell line panel.[4][5]
Key Findings:
-
Schiff's like compounds 4a, 4b, and 4c showed good growth inhibition percentages against numerous cell lines, particularly in the leukemia, non-small cell lung, CNS, and breast cancer subpanels.[4][5]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides
These compounds were serendipitously discovered to have potent antimicrotubule activity in cancer cells.[6]
Key Findings:
-
Compound 13e exhibited a potent IC50 of 46 nM against the MCF-7 human breast tumor cell line.[6]
-
Structure-activity relationship (SAR) studies revealed that a meta-phenoxy substitution on the N-1-benzyl group is crucial for antiproliferative activity.[6]
-
Several compounds in this series caused a significant increase in the population of HeLa cells in the G2/M phase of the cell cycle, consistent with an antimicrotubule mechanism of action.[6]
Comparative Anticancer Activity:
| Compound Class | Key Compound(s) | Cell Line | Activity Metric | Reference |
| Benzopyrone Derivatives | 4a, 4b, 4c | NCI 60 Panel | Good Growth Inhibition % | [4][5] |
| N-benzyl triazolyl methyl arylamides | 13e | MCF-7 (Breast Cancer) | IC50 = 46 nM | [6] |
| N-benzyl triazolyl methyl arylamides | 4e, 13a, 13d | HeLa (Cervical Cancer) | >90% G2/M Arrest | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Proposed Signaling Pathway for Antimicrotubule Agents
Caption: Proposed mechanism of action for antimicrotubule N-benzyl triazolyl methyl arylamides.
Conclusion
This comparative guide highlights the diverse biological activities of compounds derived from benzyl-cyclic scaffolds, demonstrating their potential as anti-inflammatory, antimicrobial, and anticancer agents. The structure-activity relationships discussed underscore the importance of specific substitutions on the benzyl and cyclic moieties in modulating biological activity. The experimental protocols and diagrams provided serve as a resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of new therapeutic candidates. Further exploration of these and related scaffolds is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 3. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 1-Benzyl-4-oxocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, offering a rigid cyclohexanone core functionalized with both a lipophilic benzyl group and a polar carboxylic acid. This unique combination of functionalities makes it an attractive starting material for the synthesis of a diverse range of therapeutic agents. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this key intermediate: a modern one-pot double Michael addition-Dieckmann condensation and a more classical Robinson annulation approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic planning.
Route 1: The One-Pot Double Michael Addition-Dieckmann Condensation
This contemporary approach offers an elegant and efficient pathway to highly substituted cyclohexanones. The key transformation is a tandem reaction sequence that forms three new carbon-carbon bonds in a single pot, including the creation of a quaternary carbon center.[1][2] This methodology is particularly advantageous for its operational simplicity, high yields, and scalability.[1][2][3]
The overall strategy involves the reaction of benzyl cyanide with two equivalents of an acrylate ester, such as methyl acrylate, in the presence of a strong base like potassium tert-butoxide. The reaction proceeds through a double Michael addition, where the benzylic carbanion sequentially adds to two molecules of the acrylate. The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester.[1][2] Subsequent hydrolysis of the nitrile and ester functionalities, followed by decarboxylation of the β-keto acid, yields the target this compound.
Mechanistic Pathway
The reaction mechanism can be broken down into the following key steps:
-
Enolate Formation: A strong base deprotonates benzyl cyanide to form a resonance-stabilized enolate.
-
First Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of methyl acrylate in a conjugate addition.
-
Second Michael Addition: The resulting enolate undergoes a second Michael addition with another molecule of methyl acrylate.
-
Dieckmann Condensation: The newly formed diester undergoes an intramolecular cyclization via a Dieckmann condensation to form a six-membered ring.[4][5][6][7]
-
Hydrolysis and Decarboxylation: The intermediate β-keto ester and nitrile are hydrolyzed under acidic or basic conditions to the corresponding β-keto dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.[8][9][10][11][12]
Diagram of the Double Michael Addition-Dieckmann Condensation Pathway
Caption: Synthetic pathway via Double Michael Addition-Dieckmann Condensation.
Experimental Protocol
Step 1: Synthesis of Methyl 1-benzyl-4-cyano-4-oxocyclohexane-2-carboxylate
-
To a stirred solution of potassium tert-butoxide (2.2 eq.) in anhydrous THF at 0 °C, add a solution of benzyl cyanide (1.0 eq.) in THF dropwise.
-
After stirring for 30 minutes, add methyl acrylate (2.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclic β-keto ester.
Step 2: Synthesis of this compound
-
Reflux the cyclic β-keto ester from Step 1 in a mixture of concentrated hydrochloric acid and acetic acid (1:1) for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: The Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis, first reported by Robert Robinson in 1935.[13] It involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[13][14][15][16][17][18] While versatile, applying this methodology to the synthesis of this compound requires a more convergent approach, often involving the preparation of a more complex starting material.
A plausible Robinson annulation strategy would involve the reaction of a benzyl-substituted Michael donor with a suitable Michael acceptor. For instance, one could utilize diethyl benzylmalonate as the Michael donor and methyl vinyl ketone as the acceptor. The initial Michael addition would form a 1,5-diketone intermediate, which would then undergo an intramolecular aldol condensation to yield a cyclohexenone derivative. Subsequent functional group manipulations would be necessary to arrive at the target molecule.
Mechanistic Pathway
-
Enolate Formation: A base abstracts an acidic proton from diethyl benzylmalonate to generate an enolate.
-
Michael Addition: The enolate adds to methyl vinyl ketone in a conjugate fashion.
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol reaction to form a six-membered ring.
-
Dehydration: The aldol addition product readily dehydrates to form a stable α,β-unsaturated ketone.
-
Further Transformations: The resulting cyclohexenone would require further steps, such as reduction of the double bond and hydrolysis of the ester groups followed by decarboxylation, to yield the final product.
Diagram of the Robinson Annulation Pathway
Caption: Synthetic pathway via Robinson Annulation.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-benzyl-2-(3-oxobutyl)malonate
-
To a solution of sodium ethoxide (1.1 eq.) in ethanol, add diethyl benzylmalonate (1.0 eq.) dropwise.
-
After stirring for 30 minutes, add methyl vinyl ketone (1.0 eq.) and reflux the mixture for 4-6 hours.
-
Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.
-
Partition the residue between water and ether, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by distillation or chromatography.
Step 2: Synthesis of Ethyl 1-benzyl-4-oxocyclohex-2-ene-1-carboxylate
-
Treat the 1,5-diketone from Step 1 with a catalytic amount of a base such as piperidine in a suitable solvent like toluene and heat to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction, wash with dilute acid and brine, dry, and concentrate to obtain the cyclohexenone.
Step 3: Synthesis of this compound
-
Hydrogenate the cyclohexenone from Step 2 using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Following the reduction, hydrolyze the ester and decarboxylate the resulting malonic acid derivative by refluxing in aqueous acid to afford the final product.
Comparative Analysis
| Feature | Double Michael Addition-Dieckmann Condensation | Robinson Annulation |
| Overall Strategy | One-pot, tandem reaction | Multi-step, sequential reactions |
| Key Intermediates | Cyclic β-keto ester | 1,5-Diketone, Cyclohexenone |
| Atom Economy | High | Moderate |
| Step Economy | Excellent (fewer steps) | Fair (more steps and purifications) |
| Starting Materials | Simple, commercially available (benzyl cyanide, methyl acrylate) | Requires preparation of substituted malonate ester |
| Scalability | Demonstrated to be highly scalable[1] | Can be scalable, but may require optimization of multiple steps |
| Control of Stereochemistry | Can be challenging for multiple stereocenters | Well-established methods for asymmetric variants |
| Yields | Generally high for the one-pot procedure[1] | Can be variable depending on the substrate and conditions for each step |
Conclusion
For the synthesis of this compound, the one-pot double Michael addition-Dieckmann condensation emerges as a superior strategy in terms of efficiency, step economy, and the use of readily available starting materials. Its ability to construct the core carbocyclic ring with the desired substitution pattern in a single, high-yielding operation makes it an attractive choice for both laboratory-scale synthesis and potential scale-up.
The Robinson annulation , while a cornerstone of organic synthesis, presents a more laborious route for this specific target. The multi-step nature of the process, including the need for the synthesis of a more complex starting material and subsequent functional group manipulations, may lead to lower overall yields and increased resource consumption. However, the vast body of literature on the Robinson annulation, including numerous asymmetric variations, could make it a viable option in specific contexts where stereochemical control is paramount and the necessary starting materials are readily accessible.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production. However, for a direct and efficient synthesis of this compound, the modern one-pot approach offers significant advantages.
References
- 1. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 2. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aklectures.com [aklectures.com]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 12. youtube.com [youtube.com]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Guide to the Stereoisomers of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, is of paramount importance. Stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the unambiguous identification and characterization of individual stereoisomers are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 1-Benzyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexane derivative with potential applications as a scaffold in drug design.
While specific experimental spectra for the individual isomers of this compound are not widely published, this guide will leverage established principles of conformational analysis and spectroscopic theory to predict and rationalize the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are supported by experimental data from closely related structural analogs.
Conformational Isomerism: The Chair Conformation
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.[1][2] The relative stability of the two chair conformers of a substituted cyclohexane is determined by the steric interactions of the substituents.
For the cis and trans isomers of this compound, the benzyl and carboxylic acid groups are the key substituents.
References
Benchmarking the synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid against other methods
An In-Depth Comparative Guide to the Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
Introduction: The Significance of a Versatile Scaffold
This compound is a valuable bifunctional molecule, incorporating a rigid cyclohexanone core, a carboxylic acid handle for further derivatization, and a benzyl group at a quaternary center.[1] This unique combination of features makes it a compelling building block in medicinal chemistry and materials science. Its rigid scaffold is instrumental in positioning functional groups in precise three-dimensional orientations, a critical aspect in the design of pharmacologically active agents. This guide provides a detailed comparison of synthetic strategies for this target, offering researchers the data and insights needed to select the most appropriate method for their specific application.
Methodology 1: The Dieckmann Condensation Approach
The most robust and widely applicable strategy for constructing the 1-substituted-4-oxocyclohexane core is a multi-step sequence centered around the Dieckmann Condensation. This intramolecular Claisen condensation of a diester is a classic and reliable method for forming five- and six-membered rings.[2][3] The overall strategy involves forming the cyclic β-keto ester first, followed by α-alkylation and subsequent hydrolysis and decarboxylation.
Causality Behind the Experimental Design
This synthetic route is predicated on the differential reactivity of protons within the intermediate molecules. The Dieckmann condensation is initiated by the deprotonation of an α-carbon of a diester to form an enolate.[4][5] Following cyclization, the resulting β-keto ester possesses a highly acidic proton between the two carbonyl groups, which can be selectively removed with a suitable base to generate a new enolate. This enolate then serves as the nucleophile for the introduction of the benzyl group via an SN2 reaction with benzyl bromide.
Visualizing the Dieckmann Pathway
Caption: Synthetic workflow via the Dieckmann Condensation route.
Detailed Experimental Protocol: Dieckmann Route
Step 1: Synthesis of Ethyl 4-oxocyclohexane-1-carboxylate
-
Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Sodium ethoxide (NaOEt) is prepared by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under nitrogen. Once the sodium has fully reacted, diethyl pimelate (1.0 eq.) is added dropwise at room temperature.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC). The mechanism involves the base-promoted formation of an enolate, which then attacks the second ester group intramolecularly.[5]
-
Workup: After cooling, the reaction is quenched by pouring it into a mixture of ice and concentrated HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude cyclic β-keto ester.
Step 2: Synthesis of Ethyl 1-benzyl-4-oxocyclohexane-1-carboxylate
-
Setup: In a separate flame-dried flask under nitrogen, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) is washed with dry hexanes to remove the oil and then suspended in dry tetrahydrofuran (THF).
-
Enolate Formation: The crude β-keto ester from Step 1 (1.0 eq.), dissolved in dry THF, is added dropwise to the NaH suspension at 0°C. The mixture is stirred for 1 hour at room temperature to ensure complete formation of the enolate.[6]
-
Alkylation: Benzyl bromide (1.1 eq.) is added dropwise, and the reaction is stirred at room temperature for 12-18 hours.
-
Workup: The reaction is carefully quenched with saturated NH₄Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound
-
Hydrolysis & Decarboxylation: The purified alkylated β-keto ester from Step 2 is refluxed in a 6M aqueous HCl solution for 8-12 hours. This harsh acidic condition saponifies the ester and induces decarboxylation of the resulting β-keto acid.
-
Isolation: Upon cooling, the product often precipitates. The solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Methodology 2: The Robinson Annulation Pathway
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7][8] While exceptionally useful for building fused ring systems, its application for a non-fused target like this compound requires careful selection of acyclic precursors.
Conceptual Approach
A plausible, though complex, retrosynthetic analysis would disconnect the target molecule into a benzyl-substituted Michael donor and a four-carbon Michael acceptor containing a masked carboxylic acid. For instance, a ketone like benzylacetone could react with an α,β-unsaturated ester. The resulting 1,5-dicarbonyl intermediate would then need to undergo an intramolecular aldol condensation.[9][10]
Challenges and Considerations
-
Regioselectivity: Ensuring the desired cyclization can be challenging, with potential for competing reactions.
-
Precursor Synthesis: The synthesis of the required acyclic starting materials may add significant step-count to the overall process.
-
Yields: While one-pot Robinson annulations are possible, yields are often higher when the intermediate Michael adduct is isolated before the aldol cyclization.[11]
Due to its higher complexity and less direct nature for this specific target, the Robinson annulation is generally considered a less efficient alternative to the Dieckmann condensation route.
Comparative Analysis of Synthetic Routes
The selection of a synthetic methodology is a critical decision based on factors like yield, cost, scalability, and laboratory capabilities.
| Parameter | Dieckmann Condensation Route | Robinson Annulation Route |
| Number of Steps | 3 (from commercially available diester) | Potentially 4-5 (including precursor synthesis) |
| Overall Yield | Good to Excellent (typically 60-75%) | Moderate (typically 30-50%) |
| Key Reactions | Intramolecular Claisen, Alkylation, Decarboxylation | Michael Addition, Intramolecular Aldol Condensation |
| Reagent Profile | Uses strong bases (NaOEt, NaH) and standard alkylating agents. | Requires specific α,β-unsaturated systems and enolates. |
| Scalability | High; Dieckmann condensations are well-established in industrial settings. | Moderate; control of side reactions can be challenging on a large scale. |
| Key Advantage | High reliability and predictability for 6-membered rings.[4] | Excellent for fused-ring systems and complex polycycles.[10] |
| Primary Drawback | Requires a multi-step sequence. | Less direct for this specific non-fused target; potential for low yields. |
Conclusion and Recommendation
For the synthesis of this compound, the Dieckmann Condensation route offers a superior combination of reliability, efficiency, and scalability. Its step-wise nature allows for the purification of intermediates, leading to a higher purity final product. The underlying principles of the Dieckmann cyclization and subsequent α-alkylation are well-understood and extensively documented, providing a high degree of confidence for researchers undertaking this synthesis.[3][6] While the Robinson annulation remains a cornerstone of organic synthesis, its application here is less practical. The Dieckmann pathway represents the most logical and experimentally validated approach for accessing this important molecular scaffold.
References
- 1. keyorganics.net [keyorganics.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 5. chemistnotes.com [chemistnotes.com]
- 6. fiveable.me [fiveable.me]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. jk-sci.com [jk-sci.com]
A Comparative Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid and Its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The privileged 1-benzyl-4-oxocyclohexanecarboxylic acid scaffold represents a compelling starting point for the design of novel therapeutics. Its rigid cyclohexanone core, appended with a versatile benzyl group and a modifiable carboxylic acid, offers a three-dimensional framework that can be strategically manipulated to achieve desired pharmacological profiles. This guide provides an in-depth comparison of structural analogs of this compound, exploring how subtle molecular modifications can profoundly influence biological activity, with a focus on their potential applications in oncology and inflammatory diseases.
The Core Scaffold: this compound
This compound (Molecular Formula: C14H16O3) serves as our foundational structure.[1][2][3] The inherent reactivity of the ketone and carboxylic acid functionalities, combined with the potential for diverse substitutions on the benzyl ring, makes it an attractive template for combinatorial chemistry and targeted drug design. The core structure itself is a derivative of 4-oxocyclohexanecarboxylic acid, a bifunctional synthon recognized for its utility in constructing constrained analogs and bioisosteres in pharmaceutical development.[4][5]
Structural Analogs and Their Therapeutic Potential: A Comparative Analysis
The therapeutic utility of this scaffold can be systematically explored by modifying three key regions: the benzyl group, the cyclohexanone core, and the carboxylic acid moiety.
The Influence of the Benzyl Group: Probing Structure-Activity Relationships (SAR)
The benzyl group offers a critical interaction point with biological targets, often fitting into hydrophobic pockets of enzymes or receptors. Modifications to this aromatic ring can significantly impact potency and selectivity.
Table 1: Comparison of Benzyl-Substituted Analogs
| Analog Type | Rationale for Modification | Potential Therapeutic Applications | Supporting Evidence/Rationale |
| Unsubstituted Benzyl (Parent) | Baseline for comparison. | Varies depending on the target. | The benzyl group is a common pharmacophore in various active compounds.[6] |
| Substituted Benzyl (e.g., fluoro, chloro, methoxy) | To explore electronic and steric effects, improve metabolic stability, and enhance binding affinity. | Anticancer, Anti-inflammatory, Enzyme Inhibition. | Structure-activity relationship studies on various benzyl-containing compounds have shown that substitutions can modulate biological activity.[7][8] For example, halogen substitutions can alter binding interactions and metabolic stability. |
| Naphthylmethyl and other extended aromatic systems | To probe larger hydrophobic pockets and increase surface area for interaction. | Anticancer, Antiviral. | Larger aromatic systems can provide additional π-π stacking or hydrophobic interactions, potentially increasing potency. |
Modifications of the Cyclohexanone Core: Impact on Conformation and Activity
Alterations to the 4-oxo group can influence the molecule's conformation, polarity, and hydrogen bonding capacity, leading to differential interactions with target proteins.
Table 2: Comparison of Cyclohexanone Core Analogs
| Analog Type | Rationale for Modification | Potential Therapeutic Applications | Supporting Evidence/Rationale |
| 4-Oxo (Parent) | Provides a rigid conformational anchor and a potential hydrogen bond acceptor. | Anticancer, Anti-inflammatory. | The ketone functionality is present in many biologically active natural products and synthetic compounds. |
| 4-Hydroxycyclohexyl | Introduction of a hydrogen bond donor/acceptor, increased polarity. | Varies; may alter target selectivity. | Reduction of the ketone to a hydroxyl group can significantly change the binding mode and solubility of the molecule.[4] |
| 4-Aminocyclohexyl | Introduction of a basic center, potential for salt bridge formation. | Varies; can be used to target different biological pathways. | The introduction of an amino group can fundamentally alter the physicochemical properties and biological activity of the parent molecule. |
| Cyclohexenyl | Introduction of conformational constraints and potential for different metabolic pathways. | Antiviral (e.g., Oseltamivir). | The cyclohexenyl motif is a metabolically more stable bioisostere for furanose and has been successfully used in drug design.[9] |
The Carboxylic Acid and Its Bioisosteres: Optimizing Pharmacokinetics and Pharmacodynamics
The carboxylic acid group is a key pharmacophoric element, often involved in crucial interactions with biological targets. However, it can also contribute to poor pharmacokinetic properties. Replacing it with bioisosteres is a common strategy in medicinal chemistry to improve drug-like properties.[1][10][11]
Table 3: Comparison of Carboxylic Acid Analogs and Bioisosteres
| Analog Type | Rationale for Modification | Potential Therapeutic Applications | Supporting Evidence/Rationale |
| Carboxylic Acid (Parent) | Acts as a hydrogen bond donor/acceptor and can form ionic interactions. | Anticancer, Anti-inflammatory. | The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. |
| Esters (e.g., Methyl, Ethyl) | Prodrug strategy to improve cell permeability and oral bioavailability. | Anticancer, Antiviral. | Esterification masks the polar carboxylic acid, facilitating passage through cell membranes before being hydrolyzed to the active acid form. |
| Amides | To introduce additional hydrogen bonding interactions and improve metabolic stability. | Anticancer, Enzyme Inhibition. | Amides are generally more stable to metabolic degradation than esters and can form different hydrogen bonding networks. |
| Tetrazoles | A well-established bioisostere for carboxylic acids with similar acidity but increased lipophilicity. | Various, including antihypertensive and anticancer. | Tetrazoles can mimic the charge distribution and hydrogen bonding capabilities of carboxylic acids while potentially improving pharmacokinetic properties.[10] |
| Sulfonamides | A non-classical bioisostere that can alter acidity and lipophilicity. | Antibacterial, Diuretic, Anti-inflammatory. | Sulfonamides are weaker acids than carboxylic acids and can offer advantages in terms of membrane permeability and metabolic stability.[10] |
| Hydroxamic Acids | Can act as a carboxylic acid mimic and also chelate metal ions in enzyme active sites. | Enzyme Inhibition (e.g., HDAC inhibitors), Anti-inflammatory. | Hydroxamic acids have been successfully employed as bioisosteres for carboxylic acids in various drug discovery programs.[11] |
Experimental Protocols: Synthesis and Evaluation
The successful exploration of this chemical space relies on robust synthetic methodologies and reliable biological assays.
General Synthetic Scheme
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the benzylation of a 4-oxocyclohexanecarboxylate precursor.
Workflow for the Synthesis of this compound Analogs
Caption: General synthetic workflow for producing analogs.
Detailed Protocol: Synthesis of this compound
-
Esterification of 4-Oxocyclohexanecarboxylic Acid: To a solution of 4-oxocyclohexanecarboxylic acid in a suitable alcohol (e.g., methanol, ethanol), add a catalytic amount of strong acid (e.g., H2SO4). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, neutralize the acid and extract the ester with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the corresponding ester.
-
N-Benzylation: To a solution of the 4-oxocyclohexanecarboxylate ester in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., sodium hydride or potassium carbonate). Stir the mixture at room temperature, then add the desired benzyl bromide or chloride dropwise. Heat the reaction mixture and monitor its progress by TLC. After completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the 1-benzyl-4-oxocyclohexanecarboxylate ester.
-
Hydrolysis: Dissolve the 1-benzyl-4-oxocyclohexanecarboxylate ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed. Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain this compound.
Biological Evaluation: In Vitro Assays
The therapeutic potential of the synthesized analogs can be assessed using a variety of in vitro assays.
Workflow for In Vitro Biological Evaluation
Caption: In vitro evaluation workflow.
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The systematic exploration of its structural analogs, guided by the principles of medicinal chemistry and structure-activity relationships, can lead to the identification of potent and selective drug candidates. Future research should focus on synthesizing diverse libraries of these analogs and screening them against a wide range of biological targets. Further optimization of lead compounds through computational modeling and advanced synthetic strategies will be crucial for translating these promising scaffolds into clinically effective therapies.
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 3. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-oxocyclohexanecarboxylic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS No. 56868-12-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility in the laboratory.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile from structurally similar compounds such as Benzyl 4-oxocyclohexanecarboxylate and 4-Oxocyclohexanecarboxylic acid.
Based on these analogs, the primary hazards are:
-
Skin Irritation : May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[1]
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While this compound is a solid and not expected to be ignitable or reactive under standard conditions, its acidic nature requires careful consideration.
Table 1: Hazard Profile and RCRA Waste Characterization
| Hazard Category | Assessment for this compound | Rationale & Regulatory Consideration |
| Acute Toxicity | Likely harmful if swallowed, based on analogs. | While not classified as acutely hazardous, it must be treated as a regulated chemical waste. |
| Skin/Eye Contact | Causes skin and serious eye irritation.[1][2] | This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| RCRA: Ignitability | Low. Solid with no indication of a low flash point. | Not considered an ignitable hazardous waste. |
| RCRA: Corrosivity | Low in solid form. Aqueous solutions may be corrosive. | As a carboxylic acid, it should not be mixed with bases. Waste stream should be labeled as "Acidic Waste." |
| RCRA: Reactivity | Low. Stable under normal conditions. Incompatible with strong oxidizing agents.[1] | Segregation from incompatible materials is critical to prevent hazardous reactions. |
| RCRA: Toxicity | No specific data. Unlikely to meet TCLP thresholds for toxicity. | Prudence dictates handling as a chemical waste to prevent environmental release. |
Essential Safety Precautions & Personal Protective Equipment (PPE)
Given the irritant nature of the compound, rigorous adherence to safety protocols is non-negotiable. The following PPE must be worn at all times when handling this compound, either as a pure substance or as waste.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. This is critical to prevent contact with the powder, which can cause serious eye irritation.[1][2]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the waste.
-
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[4]
-
Respiratory Protection : If there is a risk of generating dust (e.g., during spill cleanup), a NIOSH-approved respirator should be used.[4] All handling of the solid should ideally occur in a chemical fume hood.
Waste Segregation and Collection: A Step-by-Step Protocol
The cardinal rule of chemical waste management is segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, generate toxic gases, and create complex, expensive disposal challenges.
Protocol for Waste Collection:
-
Designate a Waste Container : Select a container compatible with acidic organic solids. A high-density polyethylene (HDPE) container with a screw-on cap is recommended.[5] The container must be clean and dry.
-
Label the Container First : Before adding any waste, affix a hazardous waste label. This prevents the creation of "unknown" waste, which is a significant safety and compliance risk.
-
Collect the Waste :
-
Solid Waste : Collect solid this compound waste, including contaminated items like weigh boats or filter paper, in the designated container.
-
Contaminated Labware : Grossly contaminated items (e.g., gloves, wipes) should be collected separately in a labeled bag or container.[3]
-
Solutions : If the compound is in a non-halogenated solvent, it should be collected in a designated "Non-Halogenated Organic Waste" container. If in a halogenated solvent, it must go into a "Halogenated Organic Waste" container. Never mix these two streams. [3]
-
-
Keep Incompatibles Separate : Ensure the waste container for this acidic compound is stored separately from bases, amines, and strong oxidizing agents.[1][5]
-
Maintain Container Integrity : Keep the waste container closed at all times except when adding waste.[3][6] Do not fill the container beyond 75-90% of its capacity to allow for expansion and prevent spills.[5][6]
Caption: Waste Stream Segregation Decision Flowchart.
Proper Containerization and Labeling
Regulatory compliance hinges on correct labeling. Each waste container must be clearly identified to ensure safe handling, storage, and transport.
Labeling Requirements:
All information must be accurate and legible.[3]
-
Generator Information : Name and contact details of the principal investigator or researcher responsible.
-
Chemical Contents : List the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Concentration/Amount : Estimate the percentage or total amount of each component. The total must add up to 100%.
-
Hazard Statement : Clearly check the boxes for "Hazardous Waste" and indicate relevant hazards (e.g., Irritant).
Final Disposal Pathway: From Lab to Licensed Facility
The disposal of this compound is governed by federal and state regulations, primarily the EPA's RCRA.[7][8] This compound must not be disposed of down the drain or in the regular trash.
The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This process adheres to the "cradle-to-grave" principle, where the generating institution is responsible for the waste until its final, documented destruction.[7]
Caption: Cradle-to-Grave Disposal Workflow.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill Cleanup (Solid Powder):
-
Alert Personnel : Inform others in the immediate area.
-
Secure the Area : Restrict access to the spill location.
-
Don PPE : At a minimum, wear a double pair of nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][9] Avoid raising dust.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate : Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.
-
Label and Dispose : Seal and label the container as hazardous waste for EHS pickup.
-
Report : Document the spill according to your institution's policies.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of professional and ethical responsibility.
References
Navigating the Safe Handling of 1-Benzyl-4-oxocyclohexanecarboxylic Acid: A Comprehensive Guide
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
1-Benzyl-4-oxocyclohexanecarboxylic acid is a solid organic compound. Based on the hazard profiles of similar molecules, the primary risks to laboratory personnel include irritation to the skin, eyes, and respiratory system.[2][3][4] Direct contact can cause skin and serious eye irritation, while inhalation of dust particles may lead to respiratory discomfort.[3][4]
Table 1: Summary of Potential Hazards
| Hazard Category | Hazard Statement | Primary Route of Exposure |
| Skin Irritation | H315: Causes skin irritation[3][4] | Dermal Contact |
| Eye Irritation | H319: Causes serious eye irritation[3][4] | Ocular Contact |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[2] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][5] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[3][4][5] |
| Skin Protection | Wear a chemical-resistant lab coat, fully buttoned.[2] Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][5] Inspect gloves for defects before use and change them immediately if contaminated.[2] Fully enclosed shoes are mandatory.[2] | Prevents skin contact, which can lead to irritation.[3][4][5] A lab coat protects personal clothing and underlying skin. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[3] |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures
Preparation:
-
Designated Area: All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood.[2]
-
Ventilation Check: Before starting work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[2]
Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in Table 2.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[3] Do not eat, drink, or smoke in laboratory areas.[2][3]
Decontamination:
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.[1]
Storage Plan
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[2]
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]
-
-
Disposal Method:
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate unprotected personnel from the area.
-
Wear appropriate PPE as outlined in Table 2.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
-
Skin Contact: Immediately wash with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[3][4] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
